molecular formula C12H24O12 B12378118 [1-13Cgal]Lactose Monohydrate

[1-13Cgal]Lactose Monohydrate

Cat. No.: B12378118
M. Wt: 361.30 g/mol
InChI Key: WSVLPVUVIUVCRA-HPKHWNBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-13Cgal]Lactose Monohydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 361.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O12

Molecular Weight

361.30 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(613C)oxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i12+1;

InChI Key

WSVLPVUVIUVCRA-HPKHWNBYSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to [1-¹³Cgal]Lactose Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1-¹³Cgal]Lactose Monohydrate is a stable isotope-labeled form of lactose (B1674315), a disaccharide composed of galactose and glucose. In this specific isotopologue, the carbon-1 atom of the galactose moiety is replaced with a non-radioactive, heavy isotope of carbon, ¹³C. This isotopic labeling makes it a powerful tool in various scientific and pharmaceutical research applications, primarily as a tracer for in vivo and in vitro metabolic studies and as an internal standard for quantitative analysis. Its use allows for the precise tracking of lactose and its metabolic products without the need for radioactive materials.

This technical guide provides a comprehensive overview of [1-¹³Cgal]Lactose Monohydrate, including its physicochemical properties, synthesis, and key applications in metabolic research and drug development. Detailed experimental protocols and data presentation are included to assist researchers in its practical application.

Physicochemical Properties

[1-¹³Cgal]Lactose Monohydrate is a white to off-white solid powder. Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₁₁¹³CH₂₄O₁₂[1]
Molecular Weight 361.30 g/mol [1]
Isotopic Enrichment ≥99 atom % ¹³C[1]
CAS Number Not available for this specific isotopologue
Appearance White to off-white solid[1]
Solubility Soluble in water

Synthesis

Generalized Enzymatic Synthesis Protocol

Objective: To synthesize [1-¹³Cgal]Lactose Monohydrate from a ¹³C-labeled galactose donor and a glucose acceptor using a galactosyltransferase.

Materials:

  • [1-¹³C]Galactose

  • ATP (Adenosine triphosphate)

  • UTP (Uridine triphosphate)

  • Galactokinase

  • UDP-galactose pyrophosphorylase

  • β-1,4-galactosyltransferase

  • Glucose

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Purification system (e.g., HPLC with a suitable column)

Methodology:

  • Activation of Labeled Galactose:

    • Incubate [1-¹³C]Galactose with ATP and galactokinase to produce [1-¹³C]Galactose-1-phosphate.

    • This phosphorylation step "activates" the galactose for the subsequent enzymatic reaction.

  • Formation of the Sugar Nucleotide Donor:

    • Combine the [1-¹³C]Galactose-1-phosphate with UTP in the presence of UDP-galactose pyrophosphorylase.

    • This reaction yields UDP-[1-¹³C]Galactose, the activated sugar donor required by the galactosyltransferase.

  • Galactosylation Reaction:

    • In a reaction vessel, combine the UDP-[1-"C]Galactose, glucose (the acceptor molecule), and β-1,4-galactosyltransferase in the appropriate reaction buffer.

    • Incubate the mixture under optimal conditions for the enzyme (temperature, pH) to allow for the formation of the β-1,4 glycosidic bond, resulting in [1-¹³Cgal]Lactose.

  • Purification:

    • Terminate the enzymatic reaction.

    • Purify the resulting [1-¹³Cgal]Lactose from the reaction mixture using High-Performance Liquid Chromatography (HPLC). A column suitable for carbohydrate separation, such as an amino-based column, should be employed.

    • Collect the fractions containing the purified product.

  • Lyophilization and Characterization:

    • Lyophilize the purified fractions to obtain [1-¹³Cgal]Lactose as a solid.

    • Confirm the identity and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Drug Development

The primary utility of [1-¹³Cgal]Lactose Monohydrate lies in its application as a tracer in metabolic studies and as a diagnostic tool.

Metabolic Tracer in Microbiome Research

[1-¹³Cgal]Lactose Monohydrate is an invaluable tool for studying the metabolism of gut microbiota, particularly Bifidobacterium, which are known to utilize lactose as a primary energy source. By introducing the ¹³C-labeled lactose, researchers can trace the metabolic fate of the galactose moiety through various catabolic pathways.

Bifidobacterium Lactose Metabolism (The "Bifid Shunt"):

Bifidobacteria employ a unique metabolic pathway known as the "bifid shunt" or fructose-6-phosphate (B1210287) pathway for carbohydrate metabolism. When [1-¹³Cgal]Lactose is consumed, it is first transported into the bacterial cell and hydrolyzed into ¹³C-labeled galactose and unlabeled glucose. The labeled galactose then enters the Leloir pathway to be converted into glucose-6-phosphate, which subsequently enters the bifid shunt. The flow of the ¹³C label through this pathway can be monitored by analyzing the isotopic enrichment in downstream metabolites.

Bifid_Shunt cluster_uptake Uptake and Hydrolysis cluster_leloir Leloir Pathway cluster_bifid_shunt Bifid Shunt Lactose [1-¹³Cgal]Lactose Galactose [1-¹³C]Galactose Lactose->Galactose β-galactosidase Glucose Glucose Lactose->Glucose β-galactosidase Gal1P [1-¹³C]Galactose-1-P Galactose->Gal1P Galactokinase Glc6P Glucose-6-P Glucose->Glc6P Hexokinase UDP_Gal UDP-[1-¹³C]Galactose Gal1P->UDP_Gal Gal-1-P uridylyltransferase UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc UDP-Gal 4-epimerase Glc1P Glucose-1-P UDP_Glc->Glc1P Glc1P->Glc6P Fru6P Fructose-6-P Glc6P->Fru6P Xyl5P Xylulose-5-P Fru6P->Xyl5P F6P phosphoketolase Ery4P Erythrose-4-P Fru6P->Ery4P F6P phosphoketolase AcP Acetyl-P Xyl5P->AcP X5P phosphoketolase GAP Glyceraldehyde-3-P Xyl5P->GAP X5P phosphoketolase Acetate Acetate AcP->Acetate Sed7P Sedoheptulose-7-P Ery4P->Sed7P Pyruvate Pyruvate Sed7P->Pyruvate GAP->Sed7P Lactate Lactate Pyruvate->Lactate

Caption: Metabolic pathway of [1-¹³Cgal]Lactose in Bifidobacterium.
Diagnostic Breath Tests for Orocecal Transit Time

A significant application of ¹³C-labeled compounds is in non-invasive breath tests. While [1-¹³Cgal]Lactose Monohydrate itself is not typically used for this purpose, a related compound, ¹³C-lactose ureide, is employed to measure orocecal transit time (OCTT) – the time it takes for a substance to travel from the mouth to the cecum. This is particularly relevant in drug development for assessing the effect of new chemical entities on gastrointestinal motility.

Principle of the ¹³C-Lactose Ureide Breath Test:

¹³C-lactose ureide is not absorbed in the small intestine. Upon reaching the colon, it is metabolized by the gut microbiota, which cleave the molecule and release ¹³CO₂. This labeled carbon dioxide is absorbed into the bloodstream and subsequently exhaled. By measuring the appearance of ¹³CO₂ in the breath over time, the OCTT can be determined.

Breath_Test_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Ingestion Oral Ingestion of ¹³C-Lactose Ureide Transit Transit through Stomach and Small Intestine Ingestion->Transit Metabolism Bacterial Metabolism in the Colon Transit->Metabolism Absorption ¹³CO₂ Absorption into Bloodstream Metabolism->Absorption Exhalation Exhalation of ¹³CO₂ Absorption->Exhalation Collection Serial Breath Sample Collection Exhalation->Collection Measurement Isotope Ratio Mass Spectrometry (IRMS) Measurement of ¹³CO₂/¹²CO₂ Collection->Measurement Calculation Calculation of Orocecal Transit Time (OCTT) Measurement->Calculation

Caption: Workflow for the ¹³C-Lactose Ureide Breath Test.
Use in Drug Development

In drug development, understanding the impact of a new drug on gastrointestinal function is crucial. [1-¹³Cgal]Lactose Monohydrate and related labeled compounds can be used in preclinical and clinical studies to:

  • Assess Drug Effects on Gut Microbiota: By administering the labeled lactose and analyzing the metabolic products, researchers can determine if a drug alters the metabolic activity of key gut bacteria like Bifidobacterium.

  • Evaluate Impact on Gastrointestinal Transit: Using the ¹³C-lactose ureide breath test, the effect of a drug on OCTT can be quantified, providing insights into potential side effects like diarrhea or constipation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used as probes to understand the relationship between drug concentration and its effect on physiological processes in the gut.

Analytical Methodologies

The analysis of [1-¹³Cgal]Lactose Monohydrate and its metabolites typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the structure and isotopic labeling of [1-¹³Cgal]Lactose Monohydrate.

Sample Preparation:

  • Dissolve 10-50 mg of the sample in a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.

¹³C NMR Parameters:

A standard ¹³C NMR experiment can be performed to confirm the position of the ¹³C label.

ParameterTypical Value
Spectrometer Frequency 125 MHz
Pulse Program zgpg30
Number of Scans 1024 or more (depending on concentration)
Relaxation Delay (d1) 2.0 s
Acquisition Time (aq) 1.3 s
Spectral Width (sw) 240 ppm

The resulting spectrum should show a significantly enhanced signal for the C1 carbon of the galactose moiety compared to the natural abundance signals of the other carbons.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the quantitative analysis of [1-¹³Cgal]Lactose Monohydrate and its metabolites in biological samples.

Sample Preparation:

  • For biological samples (e.g., plasma, urine, bacterial culture supernatant), perform a protein precipitation step (e.g., with acetonitrile (B52724) or methanol).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the sample in the mobile phase.

  • Add a known concentration of an appropriate internal standard if necessary (e.g., a differently labeled lactose).

LC-MS/MS Parameters:

An LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

ParameterTypical Setting
LC Column HILIC or Amide column for polar compounds
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from high organic to high aqueous to retain and elute the lactose
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MRM Transition Precursor ion (e.g., [M+Na]⁺) -> Product ion (specific fragment)

Conclusion

[1-¹³Cgal]Lactose Monohydrate is a versatile and powerful research tool for scientists and drug development professionals. Its application as a stable isotope tracer enables detailed investigation of metabolic pathways, particularly within the gut microbiome, and provides a non-invasive method for assessing gastrointestinal transit time. The detailed methodologies and data presented in this guide are intended to facilitate the effective use of this labeled compound in advancing our understanding of biological processes and in the development of new therapeutics.

References

An In-depth Technical Guide to [1-¹³Cgal]Lactose Monohydrate: Chemical Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of [1-¹³Cgal]Lactose Monohydrate, a stable isotope-labeled form of lactose, for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and key experimental protocols for its analysis, with a focus on providing precise and actionable data.

Chemical Structure and Identification

[1-¹³Cgal]Lactose Monohydrate is a disaccharide composed of a D-galactose and a D-glucose unit linked by a β-1,4 glycosidic bond. The key feature of this molecule is the isotopic labeling with carbon-13 at the C1 position of the galactose moiety. This specific labeling makes it an invaluable tool for metabolic research and as an internal standard in quantitative analyses.[1][2][3]

The molecular formula of [1-¹³Cgal]Lactose Monohydrate is ¹³CC₁₁H₂₂O₁₁·H₂O. Synonyms for this compound include [1'-¹³C]lactose monohydrate and 4-O-beta-D-[1-¹³C]galactopyranosyl-D-glucose.[3]

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Weigh [1-¹³Cgal]Lactose Monohydrate prep2 Dissolve in diluent (e.g., water/acetonitrile) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_system Inject sample onto HPLC column prep3->hplc_system separation Isocratic separation on an amine-based column hplc_system->separation detection Detection using Refractive Index (RI) or Charged Aerosol Detector (CAD) separation->detection integration Integrate peak area detection->integration quantification Quantify using a calibration curve integration->quantification leloir_pathway Lactose [1-¹³Cgal]Lactose Galactose [1-¹³C]Galactose Lactose->Galactose Lactase Galactose1P [1-¹³C]Galactose-1-Phosphate Galactose->Galactose1P Galactokinase UDPGalactose UDP-[1-¹³C]Galactose Galactose1P->UDPGalactose GALT UDPGlucose UDP-Glucose UDPGalactose->UDPGlucose GALE Glucose1P Glucose-1-Phosphate UDPGlucose->Glucose1P UDP-glucose pyrophosphorylase Glycolysis Glycolysis Glucose1P->Glycolysis Glycogen Glycogen Synthesis Glucose1P->Glycogen

References

Synthesis of Carbon-13 Labeled Lactose for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled lactose (B1674315) is a non-radioactive, stable isotope-labeled carbohydrate that serves as a powerful tracer in metabolic research and clinical diagnostics. Its application spans from investigating lactose digestion and malabsorption to broader studies in glycobiology and drug development. The ability to track the metabolic fate of the ¹³C label provides invaluable insights into complex biological processes. This technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled lactose, detailing both chemical and enzymatic methodologies, and explores its application in metabolic studies.

Synthesis of Carbon-13 Labeled Lactose

The synthesis of carbon-13 labeled lactose can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired labeling position, required purity, and scalability.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic and versatile method for the formation of glycosidic bonds, making it suitable for the synthesis of disaccharides like lactose.[1][2][3] This method typically involves the reaction of a glycosyl halide (the glycosyl donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter.

To synthesize lactose labeled in the glucose moiety, for instance, one would start with a ¹³C-labeled glucose derivative as the acceptor and a protected galactose derivative as the donor.

Key Steps:

  • Protection of Monosaccharides: The hydroxyl groups of both the ¹³C-labeled glucose and the galactose moieties must be protected with suitable protecting groups (e.g., acetyl, benzyl) to ensure regioselective bond formation. The C4-hydroxyl group of the glucose acceptor is left unprotected to allow for the formation of the β(1→4) glycosidic linkage.

  • Activation of the Glycosyl Donor: The anomeric position of the protected galactose is converted into a good leaving group, typically a halide (e.g., bromide), to create the glycosyl donor.

  • Glycosylation: The protected ¹³C-glucose acceptor and the activated galactose donor are reacted in the presence of a promoter, such as silver carbonate or silver triflate, to form the protected, labeled lactose.[1]

  • Deprotection: The protecting groups are removed to yield the final ¹³C-labeled lactose.

dot

Caption: Chemical synthesis of ¹³C-lactose via the Koenigs-Knorr reaction.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods. The use of glycosyltransferases, such as β-galactosidase or lactose synthase, allows for the precise formation of the β(1→4) glycosidic bond.[4][5]

1. Using β-Galactosidase (Transgalactosylation):

In the presence of a high concentration of a suitable acceptor (like ¹³C-glucose), β-galactosidase can catalyze a transgalactosylation reaction, transferring a galactose unit from a donor (e.g., another lactose molecule or a synthetic galactosyl donor) to the ¹³C-labeled glucose.[4]

2. Using Lactose Synthase:

Lactose synthase is the enzyme responsible for lactose synthesis in mammary glands. It is a complex of two proteins: β-1,4-galactosyltransferase and α-lactalbumin.[6] This system can be used for the in vitro synthesis of ¹³C-lactose by reacting UDP-galactose with ¹³C-glucose. If the label is desired on the galactose moiety, ¹³C-labeled UDP-galactose would be used.

dot

Enzymatic_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product UDP_Gal UDP-Galactose (Galactosyl Donor) Lactose_Synthase Lactose Synthase (β-1,4-galactosyltransferase + α-lactalbumin) UDP_Gal->Lactose_Synthase C13_Glc ¹³C-Glucose (Acceptor) C13_Glc->Lactose_Synthase C13_Lactose ¹³C-Lactose Lactose_Synthase->C13_Lactose UDP UDP Lactose_Synthase->UDP

Caption: Enzymatic synthesis of ¹³C-lactose using lactose synthase.

Quantitative Data on Synthesis

The efficiency of the synthesis is a critical factor. The following table summarizes typical yields and isotopic enrichment for the synthesis of ¹³C-labeled carbohydrates, providing a general reference for what can be expected for lactose synthesis. Specific data for ¹³C-lactose is often proprietary or not widely published.

Synthesis MethodPrecursorsTypical Yield (%)Isotopic Enrichment (%)Reference
Chemical (Koenigs-Knorr)Protected ¹³C-monosaccharide, Activated galactosyl donor50-70>98[2][7]
Enzymatic (Transgalactosylation)Lactose, ¹³C-Glucose, β-Galactosidase30-50>95[4]
Enzymatic (Lactose Synthase)UDP-Galactose, ¹³C-Glucose, Lactose Synthase60-80>99[6]

Experimental Protocols

General Protocol for Purification and Characterization

Regardless of the synthetic route, the purification and characterization of the final product are crucial to ensure its suitability for metabolic studies.

Purification:

  • Chromatography: High-performance liquid chromatography (HPLC) is a common method for purifying the labeled lactose from unreacted starting materials and byproducts. A common stationary phase is an amino-propyl bonded silica (B1680970) column.

Characterization:

  • Mass Spectrometry (MS): Isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the labeled lactose and to determine the precise level of ¹³C enrichment.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹H-NMR are essential for confirming the chemical structure and the specific position of the ¹³C label within the lactose molecule.[9]

Applications in Metabolic Studies and Drug Development

¹³C-labeled lactose is a valuable tool for tracing metabolic pathways and has significant applications in both basic research and drug development.

Lactose Digestion and Malabsorption Studies

The most common application of ¹³C-lactose is in breath tests to diagnose lactose intolerance.[10][11][12]

  • Administration: A known amount of ¹³C-lactose is ingested by the subject.

  • Metabolism: If the subject has sufficient lactase, the ¹³C-lactose is hydrolyzed to ¹³C-glucose and galactose, which are absorbed and metabolized. The ¹³C is eventually respired as ¹³CO₂.

  • Detection: The exhaled breath is collected at timed intervals, and the ratio of ¹³CO₂ to ¹²CO₂ is measured by IRMS. A significant increase in this ratio indicates normal lactose digestion.

dot

Lactose_Breath_Test_Workflow Ingestion Ingestion of ¹³C-Lactose Digestion Lactase-mediated Hydrolysis Ingestion->Digestion Absorption Absorption of ¹³C-Glucose & Galactose Digestion->Absorption If Lactase is Present Fermentation Bacterial Fermentation in Colon Digestion->Fermentation If Lactase is Deficient Metabolism Cellular Metabolism Absorption->Metabolism Exhalation Exhalation of ¹³CO₂ Metabolism->Exhalation Analysis IRMS Analysis of Breath Samples Exhalation->Analysis Gas_Production H₂, CH₄ Production Fermentation->Gas_Production

Caption: Workflow for the ¹³C-lactose breath test for diagnosing lactose intolerance.

Glycobiology and Glycan Synthesis

Beyond digestion, ¹³C-lactose can be used to trace the incorporation of galactose and glucose into more complex glycans and glycoproteins. This is particularly relevant in studying the biosynthesis of cell surface glycans, which play crucial roles in cell signaling, immune response, and disease pathogenesis.[13] By tracking the ¹³C label, researchers can elucidate the pathways of nucleotide sugar metabolism and glycan assembly.

Drug Metabolism and Pharmacokinetics

In drug development, understanding the metabolic fate of new chemical entities is paramount. While not a direct application for ¹³C-lactose itself, the principles of using ¹³C-labeled molecules are central. For drugs that are glycosylated or interact with carbohydrate metabolism, ¹³C-labeled sugars can be used to study their metabolic pathways and the impact of the drug on these pathways.

Conclusion

The synthesis of carbon-13 labeled lactose, through both chemical and enzymatic routes, provides a critical tool for researchers and clinicians. Its application in non-invasive diagnostic tests for lactose intolerance is well-established, and its potential for broader metabolic studies in glycobiology and drug development continues to grow. The detailed methodologies and analytical techniques outlined in this guide provide a foundation for the successful synthesis and application of this valuable isotopic tracer.

References

The Metabolic Journey of [1-¹³Cgal]Lactose: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate and pathways of lactose (B1674315) labeled with carbon-13 at the C1 position of the galactose moiety ([1-¹³Cgal]Lactose). Understanding the intricate journey of this stable isotope-labeled sugar within a biological system is crucial for a variety of research applications, including the diagnosis of lactose malabsorption, the study of galactose metabolism disorders, and the assessment of intestinal transit times. This document details the experimental protocols used to trace ¹³C, presents quantitative data on its distribution, and visualizes the key metabolic pathways.

Introduction: Tracing the Path of a Labeled Sugar

Lactose, a disaccharide composed of glucose and galactose, is a primary carbohydrate in mammalian milk. Its digestion and subsequent metabolism are critical physiological processes. The use of stable isotope labeling, specifically with ¹³C, offers a powerful and non-invasive tool to track the metabolic fate of its constituent monosaccharides in vivo. [1-¹³Cgal]Lactose, once hydrolyzed, releases [1-¹³C]galactose, allowing for the precise monitoring of its absorption, tissue distribution, and entry into various metabolic pathways.

The Primary Metabolic Pathway: From Intestine to Energy Production

The metabolism of [1-¹³Cgal]Lactose begins in the small intestine, where it is hydrolyzed by the enzyme lactase-phlorizin hydrolase (lactase) into [1-¹³C]galactose and unlabeled glucose. The subsequent fate of the ¹³C label is primarily governed by the Leloir pathway, which converts galactose into glucose metabolites.

The Leloir Pathway: A Four-Step Conversion

The liver is the principal site for galactose metabolism. The Leloir pathway consists of four key enzymatic steps that convert [1-¹³C]galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glycogen.[1][2]

  • Phosphorylation: Galactokinase (GALK) phosphorylates [1-¹³C]galactose to [1-¹³C]galactose-1-phosphate. This step traps the labeled galactose within the cell.

  • UDP-Transfer: Galactose-1-phosphate uridyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to [1-¹³C]galactose-1-phosphate, forming UDP-[1-¹³C]galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-[1-¹³C]galactose to UDP-glucose.

  • Conversion to Glucose-6-Phosphate: UDP-glucose can then be converted to glucose-1-phosphate, which is subsequently isomerized to glucose-6-phosphate by phosphoglucomutase, allowing it to enter glycolysis.

The ¹³C label from [1-¹³C]galactose is ultimately incorporated into various metabolites, and its oxidation leads to the production of ¹³CO₂, which can be measured in expired air.

Leloir_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte (Leloir Pathway) [1-13Cgal]Lactose [1-13Cgal]Lactose Lactase Lactase [1-13Cgal]Lactose->Lactase [1-13C]Galactose [1-13C]Galactose GALK GALK [1-13C]Galactose->GALK ATP -> ADP Glucose Glucose Lactase->[1-13C]Galactose Lactase->Glucose Gal1P [1-13C]Galactose-1-P GALT GALT Gal1P->GALT UDP-Glucose -> G1P UDPGal UDP-[1-13C]Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose G1P Glucose-1-P PGM PGM G1P->PGM G6P Glucose-6-P Glycolysis Glycolysis G6P->Glycolysis GALK->Gal1P GALT->UDPGal GALE->UDPGlc PGM->G6P

Figure 1: The Leloir Pathway for [1-¹³C]Galactose Metabolism.

Alternative Metabolic Fates

In addition to the primary Leloir pathway, the ¹³C label from galactose can enter alternative metabolic routes, particularly in cases of enzymatic deficiencies or high galactose concentrations.

  • Galactitol Formation: Aldose reductase can reduce [1-¹³C]galactose to [1-¹³C]galactitol. This pathway becomes significant in galactosemia, a genetic disorder affecting galactose metabolism.[3]

  • Galactonate Formation: Galactose dehydrogenase can oxidize [1-¹³C]galactose to [1-¹³C]galactonate.[4]

  • Incorporation into Glycoconjugates: [1-¹³C]Galactose can be activated to UDP-[1-¹³C]galactose and subsequently incorporated into glycoproteins and glycolipids.

Alternative_Pathways [1-13C]Galactose [1-13C]Galactose UDP_Gal UDP-[1-13C]Galactose [1-13C]Galactose->UDP_Gal via Leloir Pathway AldoseReductase Aldose Reductase [1-13C]Galactose->AldoseReductase NADPH -> NADP+ GalactoseDehydrogenase Galactose Dehydrogenase [1-13C]Galactose->GalactoseDehydrogenase NAD+ -> NADH Galactitol [1-13C]Galactitol Galactonate [1-13C]Galactonate Glycoconjugates Glycoproteins, Glycolipids UDP_Gal->Glycoconjugates AldoseReductase->Galactitol GalactoseDehydrogenase->Galactonate

Figure 2: Alternative Metabolic Fates of [1-¹³C]Galactose.

Quantitative Data on [1-¹³Cgal]Lactose Metabolism

The in vivo metabolism of [1-¹³Cgal]Lactose can be quantified by measuring the appearance of the ¹³C label in various biological samples. The most common method is the ¹³C-lactose breath test, which measures the amount of ¹³CO₂ exhaled after ingestion of the labeled sugar.

¹³CO₂ Breath Test Data

The cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the breath over a specific period is a key indicator of lactose digestion and galactose metabolism.

Subject GroupTime (hours)Mean Cumulative ¹³C Recovery (%)Reference
Healthy Adults521 - 47[5]
Children53 - 6[5]
Patients with Galactosemia (GALT deficiency)53.6[5]
Tissue Distribution of ¹³C from Galactose

Animal studies provide insights into the tissue-specific distribution of the ¹³C label following the administration of [1-¹³C]galactose.

TissueKey ¹³C-labeled Metabolites DetectedRelative AbundanceReference
Liver[¹³C]Galactose, [¹³C]Galactose-1-phosphate, [¹³C]Galactonate, [¹³C]Glucose, [¹³C]LactateHigh[4]
Kidney[¹³C]Galactose, [¹³C]GalactitolHigh[4]
Heart[¹³C]GalactitolModerate[4]
Muscle[¹³C]GalactoseLow[4]
BrainNot specifiedNot specified[4]

Experimental Protocols

The study of [1-¹³Cgal]Lactose metabolism relies on a set of well-defined experimental protocols.

¹³C-Lactose Breath Test

Objective: To assess in vivo lactase activity and overall galactose metabolism.

Protocol:

  • Subject Preparation: Subjects fast overnight (8-12 hours).

  • Baseline Sample: A baseline breath sample is collected into a collection bag or tube.

  • Substrate Administration: A solution of [1-¹³Cgal]Lactose (typically 25g) dissolved in water is ingested by the subject.

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Analysis: The rate of ¹³CO₂ excretion and the cumulative percentage of the ¹³C dose recovered are calculated.

Breath_Test_Workflow Fasting Overnight Fasting Baseline Baseline Breath Sample Fasting->Baseline Ingestion Ingestion of [1-13Cgal]Lactose Baseline->Ingestion Collection Serial Breath Sample Collection Ingestion->Collection Analysis IRMS Analysis of 13CO2/12CO2 Collection->Analysis Calculation Calculation of Cumulative 13C Recovery Analysis->Calculation

Figure 3: Experimental Workflow for the ¹³C-Lactose Breath Test.
Tissue Metabolite Analysis using NMR and Mass Spectrometry

Objective: To determine the distribution of the ¹³C label in various tissues and identify labeled metabolites.

Protocol:

  • Animal Model: A suitable animal model (e.g., mouse) is used.

  • Substrate Administration: [1-¹³C]galactose is administered orally or via injection.

  • Tissue Harvesting: At specific time points, animals are euthanized, and tissues of interest (liver, kidney, brain, etc.) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Metabolites are extracted from the tissues using appropriate solvent systems (e.g., perchloric acid or methanol/chloroform/water).

  • Sample Analysis: The extracts are analyzed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify ¹³C-labeled metabolites based on their unique spectral signatures.[3]

    • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): To measure the mass-to-charge ratio of metabolites and determine the incorporation of ¹³C.[6]

  • Data Analysis: The concentration and ¹³C enrichment of each metabolite in different tissues are determined.

Conclusion

The in vivo tracing of [1-¹³Cgal]Lactose provides invaluable insights into the complex processes of lactose digestion and galactose metabolism. Through the application of techniques like the ¹³C-lactose breath test and tissue metabolite analysis, researchers can quantitatively assess metabolic fluxes, identify enzymatic deficiencies, and understand the distribution of galactose-derived carbon throughout the body. The detailed metabolic pathways and experimental protocols outlined in this guide serve as a foundational resource for scientists and professionals in the fields of nutrition, gastroenterology, and drug development, enabling further advancements in our understanding of carbohydrate metabolism and its role in health and disease.

References

[1-13Cgal]Lactose Monohydrate as a Non-Radioactive Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers have revolutionized the study of in vivo and in vitro metabolism, offering a safe and powerful alternative to radioactive isotopes.[1] Among these, [1-13Cgal]Lactose Monohydrate, a lactose (B1674315) molecule specifically labeled with a stable isotope of carbon at the first carbon position of the galactose moiety, serves as a valuable tool for tracing the metabolic fate of galactose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of this compound as a non-radioactive metabolic tracer. It is designed to be a practical resource for researchers, scientists, and drug development professionals interested in applying this methodology to their studies of carbohydrate metabolism, particularly in the context of lactase activity, galactosemia, and broader metabolic pathway analysis.

Introduction: The Power of Stable Isotope Tracers

Stable isotopes are non-radioactive isotopes of elements that can be incorporated into molecules to act as tracers.[2] Unlike their radioactive counterparts, they do not decay and emit radiation, making them safe for use in human studies, including those involving infants and pregnant women.[3] The principle behind their use lies in their mass difference from the more abundant isotopes (e.g., 13C vs. 12C). This mass difference allows for the detection and quantification of the labeled molecule and its metabolic products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6]

This compound is a disaccharide composed of glucose and [1-13C]galactose. Upon ingestion, it is hydrolyzed by the enzyme lactase in the small intestine into its constituent monosaccharides. The released [1-13C]galactose is then absorbed and enters various metabolic pathways, primarily the Leloir pathway for conversion to glucose. By tracking the 13C label, researchers can elucidate the dynamics of lactose digestion, galactose absorption, and subsequent metabolic transformations.

Core Applications

The primary applications of this compound as a metabolic tracer include:

  • Assessment of Lactase Activity: The rate and extent of 13CO2 exhalation after ingestion of [1-13C]lactose is a direct measure of lactase activity in the small intestine. This forms the basis of the 13C-lactose breath test for diagnosing lactose intolerance.[7][8]

  • Investigation of Galactose Metabolism: By tracing the 13C label from galactose, researchers can study the flux through the Leloir pathway and other minor pathways of galactose metabolism. This is particularly relevant in studying inherited metabolic disorders like galactosemia.[1][9]

  • Whole-Body and Organ-Specific Metabolism: The tracer can be used to investigate the contribution of galactose to overall energy expenditure and its utilization by specific organs and tissues.[10]

Experimental Protocols

The successful implementation of a metabolic tracer study using this compound requires careful planning and execution of the experimental protocol. The following sections outline the key steps involved.

Subject Preparation

For human studies, subjects are typically required to fast overnight to ensure a baseline metabolic state. The duration of the fast may vary depending on the specific research question. It is crucial to avoid foods and beverages containing lactose or high levels of galactose for a defined period before the study.

Tracer Administration

This compound is typically dissolved in water and administered orally. The dosage depends on the research objective and the sensitivity of the analytical instruments. For breath tests, a common dose is 15-25 grams.[7][11]

Sample Collection

A variety of biological samples can be collected to trace the metabolic fate of the 13C label:

  • Breath Samples: For 13CO2 analysis, breath samples are collected at regular intervals using specialized collection bags or tubes.

  • Blood Samples: Plasma or serum can be collected to measure the enrichment of 13C in galactose, glucose, and other metabolites.[4][12] Erythrocytes can also be analyzed for intracellular metabolites like galactose-1-phosphate.[3]

  • Urine Samples: Urine can be analyzed for the excretion of labeled metabolites.

  • Tissue Biopsies: In preclinical studies, tissue samples can be collected to determine the incorporation of the 13C label into tissue-specific metabolites and macromolecules.[1]

Sample Analysis

The collected samples are analyzed using mass spectrometry or NMR spectroscopy to determine the 13C enrichment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for analyzing 13C enrichment in small molecules like sugars and organic acids. The molecules are first derivatized to make them volatile before being separated by gas chromatography and detected by a mass spectrometer.[3][7][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing a wider range of metabolites without the need for derivatization. It is particularly useful for analyzing less volatile compounds.[4]

  • Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for high-precision measurement of 13CO2 in breath samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify 13C-labeled metabolites in biological samples. It provides information about the specific position of the 13C label within a molecule, which can be crucial for elucidating metabolic pathways.[1][6][9]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies that have utilized 13C-labeled lactose or galactose as a metabolic tracer.

Table 1: 13C-Lactose Breath Test for Lactase Activity

ParameterLactase PersistentLactase Non-PersistentReference
Cumulative % 13CO2 Excretion (at 4 hours) > 14.5%< 14.5%[9]
Peak 13CO2 Excretion Time 60-120 minutesDelayed or absent[8]

Table 2: Galactose Metabolite Concentrations in Erythrocytes

MetaboliteHealthy Subjects (µmol/L RBC)Galactosemia Patients (µmol/L RBC)Reference
Galactose-1-phosphate 1.9 ± 0.5142 ± 38[3]
Free Galactose 0.43 ± 0.203.8 ± 1.7[3]

Table 3: Oxidation of Exogenous Galactose vs. Glucose During Exercise

Parameter[1-13C]galactose[U-13C]glucoseReference
Peak Exogenous CHO Oxidation ( g/min ) 0.41 ± 0.030.85 ± 0.04[10]
Total Amount Oxidized (% of ingested) 21%46%[10]

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex processes involved in tracer studies. The following diagrams were created using the Graphviz DOT language.

Metabolic Fate of [1-13Cgal]Lactose

Metabolic_Fate cluster_ingestion Ingestion & Digestion cluster_absorption Absorption cluster_metabolism Metabolism Lactose_[1-13Cgal] Lactose_[1-13Cgal] Galactose_[1-13C] Galactose_[1-13C] Lactose_[1-13Cgal]->Galactose_[1-13C] Lactase Glucose Glucose Lactose_[1-13Cgal]->Glucose Galactose-1-P_[1-13C] Galactose-1-P_[1-13C] Galactose_[1-13C]->Galactose-1-P_[1-13C] Galactokinase UDP-Galactose_[1-13C] UDP-Galactose_[1-13C] Galactose-1-P_[1-13C]->UDP-Galactose_[1-13C] GALT UDP-Glucose_[1-13C] UDP-Glucose_[1-13C] UDP-Galactose_[1-13C]->UDP-Glucose_[1-13C] GALE Glucose-1-P_[1-13C] Glucose-1-P_[1-13C] UDP-Glucose_[1-13C]->Glucose-1-P_[1-13C] Glycolysis Glycolysis Glucose-1-P_[1-13C]->Glycolysis TCA_Cycle TCA_Cycle Glycolysis->TCA_Cycle 13CO2 13CO2 TCA_Cycle->13CO2

Caption: Metabolic pathway of [1-13Cgal]Lactose.

Experimental Workflow for a 13C-Lactose Breath Test

Breath_Test_Workflow Start Start Fasting Overnight Fast Start->Fasting Baseline Baseline Breath Sample Collection Fasting->Baseline Administration Oral Administration of [1-13C]Lactose Solution Baseline->Administration Timed_Collection Timed Breath Sample Collection (e.g., every 30 mins for 4 hours) Administration->Timed_Collection Analysis 13CO2/12CO2 Ratio Analysis (IRMS) Timed_Collection->Analysis Data_Interpretation Data Interpretation and Diagnosis Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for a 13C-Lactose Breath Test.

The Leloir Pathway

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4'-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P from GALT reaction Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for galactose metabolism.

Conclusion

This compound is a versatile and safe non-radioactive metabolic tracer with significant applications in clinical diagnostics and metabolic research. Its ability to non-invasively assess lactase activity and provide detailed insights into galactose metabolism makes it an invaluable tool for researchers and clinicians. This guide has provided a comprehensive overview of the principles, experimental protocols, and data analysis associated with its use. By following the detailed methodologies and utilizing the provided visualizations, researchers can effectively design and implement studies to further our understanding of carbohydrate metabolism in health and disease.

References

A Technical Guide to [1-13Cgal]Lactose Monohydrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on [1-¹³Cgal]Lactose Monohydrate, a stable isotope-labeled sugar crucial for a variety of research applications. This document details the commercial availability, key specifications, and practical applications of this compound, with a focus on its use in metabolic research and analytical methodologies.

Commercial Suppliers and Product Specifications

[1--¹³Cgal]Lactose Monohydrate is available from several reputable suppliers specializing in isotopically labeled compounds for research purposes. The quality and specifications of the product can vary between suppliers, making it essential for researchers to consider these details when selecting a product for their specific application.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityMolecular FormulaMolecular Weight ( g/mol )
MedchemExpress [1-¹³Cgal]Lactose monohydrate64044-51-5Not specified≥99% (by HPLC for similar products)C₁₁¹³CH₂₄O₁₂361.30
Sigma-Aldrich D-Lactose-1-¹³C monohydrate287100-62-399 atom % ¹³C[1]≥99% (HPLC)[1]¹³CC₁₁H₂₂O₁₁·H₂O361.30[1]
Omicron Biochemicals, Inc. [1-¹³Cgal]lactose monohydrate64044-51-5 (unlabeled)Not specifiedHigh Purity[2]¹³CC₁₁H₂₂O₁₁·H₂O361.31[2]
CymitQuimica [1-¹³Cgal]Lactose Monohydrate64044-51-5Not specifiedNot specifiedC₁₁¹³CH₂₂O₁₁·H₂O361.304
BOC Sciences D-Lactose-[glucose-¹³C₆] monohydrate64044-51-5 (unlabeled)98% atom ¹³C98% by CPC₆¹³C₆H₂₂O₁₁·H₂O366.27

Synthesis of [1-¹³Cgal]Lactose Monohydrate

The synthesis of isotopically labeled sugars like [1-¹³Cgal]Lactose Monohydrate is a multi-step process that requires careful control of chemical reactions to ensure the specific incorporation of the ¹³C isotope at the desired position. A general approach for the synthesis of D-Galactose-1-¹³C, a precursor for [1-¹³Cgal]Lactose, starts with a ¹³C-labeled starting material such as nitromethane-¹³C.[3]

Below is a generalized workflow for the synthesis of [1-¹³Cgal]Lactose Monohydrate.

G General Synthesis Workflow of [1-13Cgal]Lactose Monohydrate A [1-13C]Nitromethane (Starting Material) B Condensation with Arabinose A->B C Formation of Nitroalditols ([1-13C]Nitro-D-Galactitol and [1-13C]Nitro-D-Talitol) B->C D Separation of Epimers C->D E Conversion to [1-13C]D-Galactose D->E F Enzymatic or Chemical Coupling with D-Glucose derivative E->F G Formation of [1-13Cgal]Lactose F->G H Purification and Crystallization G->H I This compound (Final Product) H->I

A generalized workflow for the synthesis of this compound.

Experimental Protocols

[1-¹³Cgal]Lactose Monohydrate is a versatile tool in various analytical and metabolic studies. Its primary application is as a tracer to follow the metabolic fate of the galactose moiety of lactose (B1674315) or as an internal standard for the quantification of unlabeled lactose.

Quantification of Lactose in Dairy Products by UHPLC-MS

This method utilizes [¹³C₆]lactose monohydrate as an internal standard for the accurate quantification of lactose in various dairy matrices. A similar principle applies when using [1-¹³Cgal]Lactose Monohydrate.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of [1-¹³Cgal]Lactose Monohydrate in high-purity water.

    • Prepare a series of calibration standards by serially diluting a stock solution of unlabeled lactose monohydrate.

    • Spike each calibration standard and sample with a fixed concentration of the [1-¹³Cgal]Lactose Monohydrate internal standard solution.

  • Sample Preparation:

    • Accurately weigh the dairy product sample into a volumetric flask.

    • For solid samples, add an ethanol (B145695)/water mixture. For liquid samples, add ethanol followed by an ethanol/water mixture.

    • Sonicate the mixture in a heated water bath (e.g., 60°C) for 25 minutes.

    • Precipitate proteins and fats using Carrez reagents 1 and 2.

    • Add acetonitrile (B52724) to further precipitate interfering substances.

    • Bring the solution to the final volume with an ethanol/water mixture.

    • Centrifuge the sample to pellet the precipitate.

    • Filter the supernatant through a 0.2 µm syringe filter.

    • Add the internal standard to the filtered sample extract.

  • UHPLC-MS Analysis:

    • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A suitable column for carbohydrate analysis, such as an amide-based column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium (B1175870) hydroxide) is typically used.

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Monitor the specific mass-to-charge ratios (m/z) for both unlabeled lactose and [1-¹³Cgal]Lactose.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of unlabeled lactose to the peak area of the [1-¹³Cgal]Lactose internal standard against the concentration of the lactose standards.

    • Quantify the amount of lactose in the samples by interpolating the peak area ratios from the calibration curve.

G Experimental Workflow for Lactose Quantification by UHPLC-MS cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing A Prepare Lactose Standards C Spike Standards with IS A->C B Prepare [1-13Cgal]Lactose IS Stock B->C H Inject Sample C->H D Weigh Dairy Sample E Extraction & Precipitation D->E F Centrifugation & Filtration E->F G Spike Sample with IS F->G G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (Monitoring m/z of Lactose & IS) I->J K Peak Integration J->K L Calculate Peak Area Ratios K->L M Generate Calibration Curve L->M N Quantify Lactose in Sample L->N M->N

Workflow for quantifying lactose in dairy products using an internal standard.

Metabolic Applications

A key application of [1-¹³Cgal]Lactose Monohydrate is in tracing the metabolic fate of galactose in vivo. When ingested, lactose is hydrolyzed by the enzyme lactase in the small intestine into glucose and galactose. The ¹³C label on the galactose moiety allows researchers to track its absorption and subsequent incorporation into various metabolic pathways.

In Vivo Labeling of Human Milk Oligosaccharides (HMOs)

Studies have shown that orally administered ¹³C-labeled galactose is absorbed and utilized by the mammary gland for the synthesis of lactose and more complex human milk oligosaccharides (HMOs).[4] This provides a powerful tool to study the biosynthesis of these important components of human milk and their subsequent metabolic fate in infants.

The following diagram illustrates the metabolic pathway of the ¹³C label from ingested [1-¹³Cgal]Lactose.

G Metabolic Fate of [1-13Cgal]Lactose in the Mammary Gland A Oral Ingestion of [1-13Cgal]Lactose B Hydrolysis by Lactase (Small Intestine) A->B C [1-13C]Galactose B->C D Glucose B->D E Absorption into Bloodstream C->E H Lactose Synthase D->H F Uptake by Mammary Gland E->F G UDP-[1-13C]Galactose F->G G->H J Glycosyltransferases G->J I [1-13Cgal]Lactose (in Milk) H->I I->J K [1-13C]Human Milk Oligosaccharides (in Milk) J->K

Simplified pathway of [1-13Cgal]Lactose metabolism in the mammary gland.

Conclusion

[1-¹³Cgal]Lactose Monohydrate is an invaluable tool for researchers in the fields of food science, nutrition, and drug development. Its use as an internal standard allows for the accurate quantification of lactose, while its application as a metabolic tracer provides deep insights into the complex pathways of carbohydrate metabolism. When selecting this compound, researchers should carefully consider the purity and specifications offered by different commercial suppliers to ensure the reliability and accuracy of their experimental results.

References

An In-depth Technical Guide to the Mechanism of Action of [1-¹³C]Lactose Monohydrate in Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds have emerged as powerful tools in diagnostic medicine, offering non-invasive and highly specific methods for assessing metabolic functions. Among these, [1-¹³C]lactose monohydrate is a key substrate utilized in breath tests to diagnose lactose (B1674315) malabsorption and lactase deficiency. This technical guide provides a comprehensive overview of the core mechanism of action of [1-¹³C]lactose monohydrate in diagnostics, detailing the underlying biochemical pathways, experimental protocols, and quantitative data to support its clinical and research applications.

Core Mechanism of Action: The ¹³C-Lactose Breath Test

The diagnostic utility of [1-¹³C]lactose monohydrate is centered around the activity of the intestinal enzyme lactase-phlorizin hydrolase (lactase). The principle of the ¹³C-Lactose Breath Test (¹³C-LBT) is to trace the metabolic fate of the ¹³C-labeled glucose moiety of the lactose molecule.

In individuals with normal lactase activity, orally administered [1-¹³C]lactose is hydrolyzed in the small intestine into D-glucose and D-galactose. The glucose molecule retains the ¹³C label at the C1 position. This labeled glucose is then absorbed into the bloodstream and undergoes systemic metabolism.[1][2] Through the processes of glycolysis and the citric acid cycle, the ¹³C-labeled carbon is ultimately released as ¹³CO₂ in the Krebs cycle and exhaled in the breath.[3][4]

Conversely, in individuals with lactase deficiency, [1-¹³C]lactose is not hydrolyzed in the small intestine and passes into the colon. Here, it is fermented by the gut microbiota. This bacterial fermentation does not lead to the systemic absorption of [1-¹³C]glucose and its subsequent metabolism to ¹³CO₂. Consequently, there is a significantly lower amount of ¹³CO₂ excreted in the breath of individuals with lactose malabsorption compared to those with normal lactase function.[5]

Biochemical Signaling Pathway: Lactose Digestion and Metabolism

The metabolic journey of [1-¹³C]lactose in a lactase-sufficient individual is a multi-step process involving enzymatic cleavage, absorption, and cellular respiration.

Figure 1: Biochemical Pathway of [1-¹³C]Lactose Metabolism cluster_small_intestine Small Intestine cluster_bloodstream Bloodstream & Tissues cluster_lungs Lungs Oral Administration Oral Administration Lactose [1-¹³C]Lactose Monohydrate Oral Administration->Lactose Lactase Lactase Lactose->Lactase Hydrolysis Glucose [1-¹³C]Glucose Lactase->Glucose Galactose Galactose Lactase->Galactose Absorption Intestinal Absorption Glucose->Absorption Galactose->Absorption Transport Systemic Circulation Absorption->Transport Glycolysis Glycolysis Transport->Glycolysis Pyruvate [¹³C]Pyruvate Glycolysis->Pyruvate TCA Citric Acid (TCA) Cycle Pyruvate->TCA CO2 ¹³CO₂ TCA->CO2 Exhalation Exhalation CO2->Exhalation

Figure 1: Biochemical Pathway of [1-¹³C]Lactose Metabolism
Alternative Pathway in Lactase Deficiency

In the absence of sufficient lactase, the administered [1-¹³C]lactose follows a different path, leading to a diminished ¹³CO₂ signal in the breath.

Figure 2: Fate of [1-¹³C]Lactose in Lactase Deficiency cluster_gi_tract Gastrointestinal Tract Oral Administration Oral Administration Lactose [1-¹³C]Lactose Monohydrate Oral Administration->Lactose No Hydrolysis Lactase Deficiency (No Hydrolysis) Lactose->No Hydrolysis Colon Passage to Colon No Hydrolysis->Colon Fermentation Bacterial Fermentation Colon->Fermentation Gases H₂, CH₄, CO₂ Fermentation->Gases Low 13CO2 Minimal Systemic ¹³CO₂ Fermentation->Low 13CO2

Figure 2: Fate of [1-¹³C]Lactose in Lactase Deficiency

Quantitative Data Presentation

The ¹³C-Lactose Breath Test provides quantitative measures that correlate with the degree of lactose malabsorption. The data from various studies are summarized below for comparative analysis.

ParameterCutoff Value for Lactose MalabsorptionSensitivitySpecificityComparison/Gold StandardReference
Cumulative ¹³CO₂ Excretion< 14.5% at 4 hours84%96%Jejunal Lactase Activity[6]
Cumulative ¹³CO₂ Excretion< 12.65%93%70%Genetic Lactase Non-Persistence (in H₂-negative subjects)[7]
Cumulative ¹³CO₂ Excretion (combined with H₂ breath test)< 14.5%98%49%Genetic Lactase Non-Persistence[7]
Hydrogen (H₂) Breath Test> 20 ppm increase from baseline68%89%Jejunal Lactase Activity[6]
Hydrogen (H₂) Breath Test> 20 ppm increase from baseline72%-Genetic Lactase Non-Persistence[7]
Methane (CH₄) Breath Test≥ 10 ppm increase from baseline14%91%Genetic Lactase Non-Persistence (in H₂-negative subjects)[7]
Lactose Tolerance Test-94%90%Genetic Lactase Non-Persistence[8][9]

Experimental Protocols

A standardized protocol is crucial for the accurate and reproducible assessment of lactose malabsorption using the ¹³C-Lactose Breath Test.

Patient Preparation
  • Fasting: The patient must fast for a minimum of 8-12 hours prior to the test. Only plain water is permitted.[10][11]

  • Dietary Restrictions: For 24 hours before the test, patients should avoid high-fiber foods, complex carbohydrates (like bread and pasta), and dairy products. A diet of plain white rice, baked or broiled chicken or fish is often recommended.[10][11]

  • Medication and Supplement Restrictions:

    • Antibiotics should be avoided for at least 2-4 weeks prior to the test.[11][12]

    • Laxatives, promotility drugs, and probiotics should be discontinued (B1498344) for at least one week before the test.[10][12]

    • Proton Pump Inhibitors (PPIs) may need to be stopped 7 days prior to the test.[11]

  • Other Restrictions: No smoking, vigorous exercise, or sleeping is permitted for at least one hour before and during the test.[2][10]

Test Procedure

Figure 3: Experimental Workflow for the ¹³C-Lactose Breath Test Start Start Patient_Prep Patient Preparation (Fasting, Diet) Start->Patient_Prep Baseline_Sample Collect Baseline Breath Sample (t=0) Patient_Prep->Baseline_Sample Administer_Lactose Administer 15-25g [1-¹³C]Lactose in 200-250ml Water Baseline_Sample->Administer_Lactose Collect_Samples Collect Breath Samples at Regular Intervals (e.g., every 30 min) Administer_Lactose->Collect_Samples Duration Test Duration: 2-4 hours Collect_Samples->Duration Analysis Analyze ¹³CO₂/¹²CO₂ Ratio (e.g., using IRMS) Duration->Analysis Interpretation Interpret Results Based on Cumulative ¹³CO₂ Excretion Analysis->Interpretation End End Interpretation->End

References

Understanding the purity and isotopic enrichment of [1-13Cgal]Lactose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity and Isotopic Enrichment of [1-13Cgal]Lactose

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for generating reliable and reproducible data. This technical guide provides a comprehensive overview of [1-13Cgal]Lactose, a stable isotope-labeled form of lactose (B1674315), focusing on its chemical purity and isotopic enrichment. This document details the analytical methodologies used for its quality assessment and provides insights into its application in metabolic research.

Quantitative Data Summary

The quality of [1-13Cgal]Lactose is defined by its chemical purity and the degree of isotopic enrichment at the C1 position of the galactose moiety. Commercially available [1-13Cgal]Lactose is typically supplied as a monohydrate and meets high standards of purity. For comparative purposes, data for the glucose-labeled analogue, [1-13Cglc]Lactose, is also presented.

Table 1: Purity and Isotopic Enrichment of [1-¹³C]Lactose Analogues

ParameterSpecification ([1-¹³Cgal]Lactose)Specification ([1-¹³Cglc]Lactose)Analytical Method(s)
Chemical Purity ≥99%≥99%[1]High-Performance Liquid Chromatography (HPLC)[1]
Isotopic Enrichment 99 atom % ¹³C99 atom % ¹³C[1]Nuclear Magnetic Resonance (NMR), Mass Spectrometry
Synonyms 4-O-β-D-[1-¹³C]galactopyranosyl-D-glucose[2]4-O-β-D-galactopyranosyl-D-[1-¹³C]glucose[3]N/A
Molecular Formula ¹³CC₁₁H₂₂O₁₁·H₂O[2]¹³CC₁₁H₂₂O₁₁·H₂O[3]N/A
Molecular Weight 361.31 g/mol [2]361.31 g/mol [3]N/A

Experimental Protocols

The verification of chemical purity and isotopic enrichment is crucial for the validation of experimental results. The following sections detail the methodologies for these analyses.

Determination of Chemical Purity by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for quantifying the chemical purity of non-chromophoric compounds like lactose.[4]

Objective: To separate and quantify [1-13Cgal]Lactose from any non-labeled lactose or other sugar impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., Aminex HPX-87 series).

Reagents:

  • [1-13Cgal]Lactose sample.

  • High-purity lactose standard (≥99.5%).

  • Deionized water, HPLC grade.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of deionized water and degas it thoroughly.

  • Standard Preparation: Prepare a stock solution of the high-purity lactose standard in deionized water (e.g., 10 mg/mL). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 10 mg/mL.[4]

  • Sample Preparation: Accurately weigh and dissolve the [1-13Cgal]Lactose sample in deionized water to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87C Column.

    • Mobile Phase: Deionized Water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Injection Volume: 5-20 µL.[4]

  • Analysis: Inject the standard solutions to construct a calibration curve based on peak area versus concentration. Inject the sample solution.

  • Data Analysis: Identify the lactose peak based on the retention time of the standard. Calculate the chemical purity by comparing the peak area of the [1-13Cgal]Lactose to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Degassed Water) E HPLC-RID System A->E B Prepare Standards (0.5-10 mg/mL) D Inject Standards & Sample B->D C Prepare Sample C->D D->E Injection F Acquire Chromatograms E->F Detection G Generate Calibration Curve F->G H Calculate Purity F->H Bifid_Shunt_Pathway cluster_uptake Uptake & Cleavage cluster_pathway Central Metabolism cluster_products End Products Lactose [1-13Cgal]Lactose Galactose [1-13C]Galactose Lactose->Galactose Glucose Glucose Lactose->Glucose G6P [1-13C]Glucose-6-P Galactose->G6P Leloir Pathway Glucose->G6P F6P [1-13C]Fructose-6-P G6P->F6P Phosphoketolase Fructose-6-P Phosphoketolase F6P->Phosphoketolase E4P Erythrose-4-P Phosphoketolase->E4P AcetylP [1-13C]Acetyl-P Phosphoketolase->AcetylP Lactate Lactate E4P->Lactate Multiple Steps Acetate [1-13C]Acetate AcetylP->Acetate

References

Methodological & Application

Application Notes and Protocols for the [1-13Cgal]Lactose Monohydrate Breath Test in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [1-13Cgal]Lactose Monohydrate breath test is a non-invasive diagnostic tool used to assess lactose (B1674315) malabsorption, which is the inability to digest lactose due to a deficiency of the lactase enzyme. This method offers a direct and semi-quantitative measurement of lactose digestion and absorption.[1] When this compound is ingested, the lactase enzyme, if present in sufficient amounts in the small intestine, hydrolyzes the lactose into glucose and 13C-galactose. These monosaccharides are then absorbed, and the 13C-galactose is metabolized in the liver, leading to the production of 13CO2, which is subsequently exhaled in the breath.[2] A lower-than-normal amount of 13CO2 in the breath indicates a reduced capacity to digest and absorb lactose.[3] This test is considered safer and more accurate than the hydrogen breath test as it is less susceptible to interference from other conditions like bacterial overgrowth.[1]

Data Presentation

The following table summarizes key quantitative data for the this compound breath test protocol.

ParameterValueReference
Substrate This compoundN/A
Dosage 25 g dissolved in 250 mL of water[3]
Patient Preparation
FastingMinimum of 8-12 hours (water is permitted)[3][4]
DietAvoid high-fiber foods 24 hours before the test[5]
MedicationsDiscontinue antibiotics (2-4 weeks prior), laxatives and probiotics (1 week prior)[5][6]
Breath Sample Collection
Baseline1-4 samples before substrate ingestion[2][3]
Post-Ingestion TimingEvery 30 minutes for a total of 4 hours[2][3]
Interpretation of Results
Normal Lactose DigestionCumulative 13CO2 excretion > 14.5% after 4 hours[2][7]
Lactase DeficiencyCumulative 13CO2 excretion ≤ 14.5% after 4 hours[2][7]
Test Performance
Sensitivity84% - 93%[3][7]
Specificity96%[7]

Experimental Protocol

This protocol outlines the standardized procedure for conducting the this compound breath test in a clinical research setting.

Materials
  • This compound (25 g)

  • 250 mL of water

  • Breath collection bags or tubes (e.g., Exetainers®)[3]

  • Straws for breath sample collection

  • Isotope-Ratio Mass Spectrometer (IRMS) for 13CO2 analysis[3]

  • Labeling materials for sample identification

  • Timing device

Patient Preparation
  • Dietary Restrictions: Instruct the participant to avoid high-fiber foods, including whole grains, fruits, and vegetables, for 24 hours prior to the test. A diet of plain white rice, baked or broiled chicken or fish is recommended.[5]

  • Fasting: The participant must fast for at least 8-12 hours overnight before the test. Only plain water is permitted during the fasting period.[3][4]

  • Medication and Supplement Restrictions:

    • Discontinue any antibiotic use for at least 4 weeks prior to the test.[8]

    • Avoid laxatives, promotility drugs, and probiotics for at least one week before the test.[5][6]

    • Refrain from smoking and vigorous exercise for at least 1 hour before and during the test.[5]

Procedure
  • Baseline Sample Collection: Collect one to four baseline breath samples from the participant before they ingest the lactose solution. Label the samples appropriately with the participant's ID and "Baseline".[2][3]

  • Substrate Administration: Dissolve 25 g of this compound in 250 mL of water. Instruct the participant to drink the entire solution within 5 minutes.

  • Post-Ingestion Sample Collection: Collect breath samples every 30 minutes for a total duration of 4 hours after the ingestion of the lactose solution.[2][3] Label each sample with the participant's ID and the time of collection (e.g., 30 min, 60 min, 90 min, etc.).

  • Sample Handling and Analysis: Store the collected breath samples according to the manufacturer's instructions until analysis. Analyze the 13CO2/12CO2 ratio in the breath samples using an Isotope-Ratio Mass Spectrometer.[3]

Data Analysis and Interpretation
  • Calculate the delta over baseline (DOB) value for 13CO2 at each time point.

  • Calculate the cumulative percentage dose recovered (cPDR) of 13CO2 over the 4-hour test period.

  • A cumulative 13CO2 excretion of ≤ 14.5% at 4 hours is indicative of lactase deficiency and lactose malabsorption.[2][7]

  • A cumulative 13CO2 excretion of > 14.5% at 4 hours suggests normal lactose digestion.[2][7]

Visualization

experimental_workflow cluster_prep Patient Preparation cluster_protocol Test Protocol cluster_analysis Data Analysis cluster_interpretation Interpretation prep1 Dietary Restrictions (24h) prep2 Fasting (8-12h) prep1->prep2 prep3 Medication Washout prep2->prep3 start Start Test prep3->start baseline Collect Baseline Breath Samples (t=0) start->baseline ingest Ingest 25g this compound baseline->ingest collect Collect Breath Samples every 30 min for 4h ingest->collect analyze Analyze 13CO2/12CO2 Ratio (IRMS) collect->analyze calculate Calculate Cumulative 13CO2 Excretion analyze->calculate decision Cumulative 13CO2 ≤ 14.5%? calculate->decision result1 Lactase Deficiency decision->result1 Yes result2 Normal Lactose Digestion decision->result2 No

References

Application Notes and Protocols for Measuring Small Intestinal Transit Time Using a ¹³C-Labeled Lactose Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of small intestinal transit time (SITT) is crucial in gastroenterological research and drug development, as it provides insights into gut motility and the potential effects of diseases or new chemical entities on gastrointestinal function. While scintigraphy is considered the gold standard, it involves radiation exposure and requires specialized equipment. The ¹³C-lactose breath test offers a non-invasive, safe, and reliable alternative for measuring oro-cecal transit time (OCTT), which serves as a surrogate for SITT.

This document provides detailed application notes and protocols for the use of a ¹³C-labeled lactose (B1674315) analogue to measure OCTT. While the user specified [1-¹³Cgal]Lactose, the most extensively validated and documented substrate for this application is lactose-[¹³C]ureide . The underlying principle and protocol are analogous. Lactose-[¹³C]ureide is not absorbed in the small intestine and is metabolized by colonic bacteria, leading to the release of ¹³CO₂ which is then detected in the breath. The time to the first significant increase of ¹³CO₂ in the breath corresponds to the OCTT.

Principle of the Method

The ¹³C-lactose ureide breath test is based on the oral administration of lactose labeled with a stable isotope of carbon, ¹³C, in the ureide moiety. This compound travels undigested through the small intestine. Upon reaching the colon, the gut microbiota metabolize the lactose-[¹³C]ureide, cleaving the molecule and releasing ¹³CO₂. This ¹³CO₂ is absorbed into the bloodstream and subsequently exhaled. By measuring the concentration of ¹³CO₂ in sequential breath samples, the time it takes for the substrate to travel from the mouth to the colon (OCTT) can be accurately determined.

Applications

  • Pharmacodynamic Studies: To assess the effect of prokinetic or anti-motility drugs on small intestinal transit.

  • Pathophysiology Research: To investigate alterations in gut motility in various gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), constipation, and diarrhea.

  • Nutritional Studies: To understand the impact of different food compositions and dietary fibers on intestinal transit.

  • Pediatric Gastroenterology: To study the development of small intestinal motility in children.[1]

Quantitative Data Summary

The following table summarizes representative OCTT values obtained using the ¹³C-lactose ureide breath test in different populations.

PopulationNumber of Subjects (n)Mean Oro-Cecal Transit Time (minutes)Standard Deviation (minutes)Range (minutes)Citation
Healthy Adult Volunteers2229258Not Reported[2]
Healthy Adult Volunteers (vs. Scintigraphy)22283 (Scintigraphy)53 (Scintigraphy)Not Reported[2]
Children (3-17 years)20255Not Reported165-390[1]
Healthy Adult Volunteers (vs. Lactulose (B1674317) H2 Test)12181.2 (3.02 hours)84Not Reported[3]
IBS Patients (Constipation-predominant)50106.4220.44Not Reported[4]
IBS Patients (Normal Bowel Movements)Not specified9524.12Not Reported[4]

Experimental Protocols

Protocol 1: Oro-Cecal Transit Time Measurement in Adults

This protocol is adapted from studies validating the lactose-[¹³C]ureide breath test against scintigraphy.[2]

1. Subject Preparation:

  • Fasting: Subjects should fast for at least 12 hours overnight prior to the test. Water is permitted.[5]

  • Dietary Restrictions: For 24 hours before the test, subjects should avoid high-fiber foods, slowly digesting foods like beans and bran, and dairy products.[6][7] A suggested diet includes baked or broiled chicken or fish with plain steamed white rice.[8]

  • Medication and Supplement Restrictions:

    • Antibiotics and probiotics should be discontinued (B1498344) for at least 2 weeks before the test.[8]

    • Laxatives and promotility agents should be avoided for at least one week prior to the test.[8]

  • Other Restrictions: No smoking, vigorous exercise, or sleeping for at least 1 hour before and during the test.[7]

2. Test Meal Administration:

  • A baseline breath sample is collected before ingestion of the test meal.

  • The subject ingests a standardized liquid meal mixed with the ¹³C-labeled substrate. For example, 250 mg of lactose-[¹³C]ureide can be mixed with chocolate milk.[1] In some studies, a dose of 1 gram has been used.[3]

3. Breath Sample Collection:

  • Breath samples are collected every 10-15 minutes for a total of 10 hours.[2]

  • Samples are collected in appropriate collection bags or tubes (e.g., Exetainer tubes).[9]

4. Sample Analysis:

  • The ¹³C/¹²C ratio in the breath CO₂ is measured using an isotope ratio mass spectrometer (IRMS).[2]

5. Data Analysis and Interpretation:

  • The Oro-Cecal Transit Time (OCTT) is defined as the time of the first significant and sustained increase in the ¹³CO₂ excretion above the baseline.[2]

  • A statistical approach can be used to define this increase, for example, a value that is 2.5 times the standard deviation of all previous points above the running average of all previous points.[10]

Protocol 2: Oro-Cecal Transit Time Measurement in Children

This protocol is adapted from a study conducted in a pediatric population.[1]

1. Subject Preparation:

  • Similar to adults, children should fast overnight.

  • To ensure sufficient bacterial enzyme activity for metabolizing the lactose-ureide, an "induction" step may be included. This involves administering 500 mg of unlabeled lactose ureide three times on the day before the test.[1]

2. Test Meal Administration:

  • A baseline breath sample is collected.

  • The child ingests a liquid test meal (e.g., chocolate milk) containing 250 mg of lactose-[¹³C]ureide.[1]

3. Breath Sample Collection:

  • Breath samples are collected every 15 minutes for 10 hours.[1]

4. Sample Analysis and Interpretation:

  • The analysis and interpretation of the results are the same as for adults.

Visualization of Pathways and Workflows

Metabolic Pathway of [¹³C]Lactose-Ureide in the Gut

metabolic_pathway cluster_small_intestine Small Intestine cluster_colon Colon cluster_systemic Systemic Circulation & Exhalation Oral_Ingestion Oral Ingestion of [13C]Lactose-Ureide Transit Transit through Small Intestine (No Absorption) Oral_Ingestion->Transit Bacterial_Metabolism Bacterial Metabolism Transit->Bacterial_Metabolism Arrival in Colon 13CO2_Production Production of 13CO2 Bacterial_Metabolism->13CO2_Production Absorption 13CO2 Absorption into Bloodstream 13CO2_Production->Absorption Exhalation Exhalation of 13CO2 in Breath Absorption->Exhalation

Caption: Metabolic fate of orally ingested [¹³C]Lactose-Ureide.

Experimental Workflow for ¹³C-Lactose Breath Test

experimental_workflow Patient_Preparation Patient Preparation (Fasting, Diet) Baseline_Sample Collect Baseline Breath Sample (t=0) Patient_Preparation->Baseline_Sample Substrate_Ingestion Administer [13C]Lactose-Ureide Meal Baseline_Sample->Substrate_Ingestion Serial_Sampling Collect Breath Samples (e.g., every 15 mins for 10h) Substrate_Ingestion->Serial_Sampling Sample_Analysis Analyze 13CO2/12CO2 Ratio (IRMS) Serial_Sampling->Sample_Analysis Data_Interpretation Determine First Significant Increase in 13CO2 Sample_Analysis->Data_Interpretation OCTT_Calculation Calculate Oro-Cecal Transit Time (OCTT) Data_Interpretation->OCTT_Calculation

Caption: Workflow for the ¹³C-Lactose breath test.

Conclusion

The ¹³C-lactose ureide breath test is a well-validated, non-invasive, and safe method for the measurement of oro-cecal transit time. It provides a reliable tool for researchers and clinicians in various fields to assess small intestinal motility. The detailed protocols provided in this document should enable the successful implementation of this technique in a research or clinical setting.

References

Application Notes and Protocols for In Vivo Metabolism Study Using [1-¹³Cgal]Lactose Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become an indispensable tool in metabolic research, offering a safe and powerful method to dynamically track the fate of substrates through complex biochemical pathways in vivo. [1-¹³Cgal]Lactose is a specialized tracer where the C-1 carbon of the galactose moiety is replaced with the stable isotope ¹³C. This allows for the precise tracing of the metabolic fate of galactose following the hydrolysis of lactose (B1674315).

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo metabolism studies using [1-¹³Cgal]Lactose. The primary applications include quantifying lactose digestion efficiency, investigating galactose metabolism through the Leloir pathway, and assessing the contribution of galactose to systemic glucose pools and energy production. This information is critical for research in areas such as congenital disorders of glycosylation, galactosemia, lactose intolerance, and the overall regulation of carbohydrate metabolism.

Key Applications

  • Quantification of Lactose Digestion and Galactose Absorption: By measuring the appearance of ¹³C-labeled galactose and its metabolites in circulation, researchers can quantify the rate and extent of lactose hydrolysis by lactase and subsequent galactose absorption.

  • Investigation of the Leloir Pathway: Tracing the incorporation of the ¹³C label into downstream metabolites such as galactose-1-phosphate, UDP-galactose, and glucose-1-phosphate provides insights into the activity of this key pathway for galactose metabolism.[1][2][3][4][5]

  • Whole-Body Galactose Oxidation: The measurement of ¹³CO₂ in expired breath following administration of [1-¹³Cgal]Lactose serves as a non-invasive method to assess whole-body galactose oxidation.[6][7][8][9]

  • Contribution to Endogenous Glucose Production: By tracking the appearance of ¹³C in plasma glucose, the contribution of dietary galactose to the maintenance of blood glucose homeostasis can be determined.

Signaling and Metabolic Pathways

The metabolism of the galactose moiety from lactose primarily follows the Leloir pathway, which converts galactose into glucose-1-phosphate. This intermediate can then enter glycolysis or be used for glycogen (B147801) synthesis.

Leloir_Pathway cluster_lactose Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_hepatocyte Hepatocyte (Leloir Pathway) Lactose [1-13Cgal]Lactose Galactose [1-13C]Galactose Lactose->Galactose Lactase Glucose_unlabeled Glucose Lactose->Glucose_unlabeled Lactase Blood_Gal [1-13C]Galactose Galactose->Blood_Gal GLUT2 Gal1P [1-13C]Galactose-1-P Blood_Gal->Gal1P Galactokinase (GALK) Blood_Glc [1-13C]Glucose UDPGal UDP-[1-13C]Galactose Gal1P->UDPGal Galactose-1-P Uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4'-Epimerase (GALE) Glc1P [1-13C]Glucose-1-P UDPGlc->Glc1P GALT Glc6P [1-13C]Glucose-6-P Glc1P->Glc6P Phosphoglucomutase Glc6P->Blood_Glc Glucose-6- Phosphatase Glycolysis Glycolysis / TCA Cycle Glc6P->Glycolysis Glycolysis CO2 ¹³CO₂ (Breath) Glycolysis->CO2 Oxidation

Caption: Metabolic fate of [1-¹³Cgal]Lactose.

Experimental Design and Protocols

A robust experimental design is crucial for obtaining meaningful data from in vivo tracer studies. The following protocols provide a framework that can be adapted to specific research questions and animal models.

Experimental Workflow

The overall workflow for an in vivo study using [1-¹³Cgal]Lactose involves several key stages, from animal preparation to data analysis.

Experimental_Workflow A 1. Animal Preparation (Fasting, Catheterization) B 2. Baseline Sampling (Blood, Breath) A->B C 3. Tracer Administration ([1-13Cgal]Lactose via Oral Gavage or Infusion) B->C D 4. Time-Course Sampling (Blood, Breath) C->D E 5. Terminal Tissue Collection (Liver, Muscle, etc.) D->E F 6. Sample Processing (Metabolite Extraction) E->F G 7. Analytical Measurement (GC-MS or LC-MS/MS) F->G H 8. Data Analysis (Isotopic Enrichment, Flux Calculation) G->H

Caption: General experimental workflow.
Protocol 1: Oral Administration for Lactose Digestion and Galactose Absorption Study

This protocol is designed to assess the rate of lactose digestion and subsequent appearance of ¹³C-labeled metabolites in the plasma.

1. Animal Preparation:

  • House animals (e.g., mice, rats) individually and acclimate them to the experimental conditions.

  • Fast animals overnight (12-16 hours) with free access to water to ensure a metabolic baseline.

  • For serial blood sampling, catheterize the jugular or carotid artery/vein a few days prior to the experiment to allow for recovery.

2. Tracer Preparation:

  • Dissolve [1-¹³Cgal]Lactose in sterile water or saline to a final concentration of 100-200 mg/mL. The exact dose will depend on the animal model and the specific research question, but a typical dose for a mouse is 1-2 g/kg body weight.

3. Experimental Procedure:

  • Time -30 min: Collect a baseline breath sample for background ¹³CO₂ analysis.

  • Time -15 min: Collect a baseline blood sample (~50 µL) into an EDTA-coated tube.

  • Time 0: Administer the [1-¹³Cgal]Lactose solution via oral gavage.

  • Time 15, 30, 45, 60, 90, 120, 180 min: Collect blood samples.

  • Time 30, 60, 90, 120, 150, 180 min: Collect breath samples by placing the animal in a metabolic chamber.

  • Time 180 min (Terminal): Anesthetize the animal and collect terminal blood via cardiac puncture. Immediately collect tissues of interest (e.g., liver, muscle, intestine) and snap-freeze them in liquid nitrogen.[10] Store all samples at -80°C until analysis.

Protocol 2: Primed-Continuous Infusion for Steady-State Metabolic Flux Analysis

This protocol is suited for determining metabolic fluxes under steady-state conditions, often used in conjunction with other tracers.[2][5][11][12][13]

1. Animal Preparation:

  • As described in Protocol 1, including surgical catheterization for both infusion and sampling lines.

2. Tracer Preparation:

  • Priming Bolus: Prepare a solution of [1-¹³Cgal]Lactose at a higher concentration. The priming dose is calculated to rapidly fill the metabolic pool and is typically equivalent to the amount that would be infused over 60-90 minutes.

  • Continuous Infusion: Prepare a larger volume of [1-¹³Cgal]Lactose at a lower concentration for the continuous infusion. A typical infusion rate for a mouse might be 10-20 mg/kg/min.

3. Experimental Procedure:

  • Time -30 min: Collect baseline blood and breath samples.

  • Time 0: Administer the priming bolus dose of [1-¹³Cgal]Lactose over 1-2 minutes.

  • Immediately following bolus: Start the continuous infusion using a syringe pump.

  • Time 60, 75, 90, 105, 120 min: Collect blood and breath samples to confirm isotopic steady state (i.e., when the ¹³C enrichment of plasma metabolites is stable over time).

  • Time 120 min (Terminal): Collect terminal blood and tissues as described in Protocol 1.

Sample Processing and Analysis

Accurate quantification of ¹³C enrichment requires meticulous sample processing and sensitive analytical techniques.

Sample Processing
  • Plasma: Separate plasma from whole blood by centrifugation (2000 x g for 15 min at 4°C). Deproteinize the plasma by adding a cold solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 4 volumes of solvent to 1 volume of plasma), vortexing, and centrifuging to pellet the protein. The supernatant contains the metabolites.

  • Tissues: Homogenize frozen tissue samples (~50 mg) in a cold extraction buffer (e.g., 80% methanol).[10][14] Centrifuge to pellet cellular debris and collect the supernatant for analysis.

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for analyzing the isotopic enrichment of monosaccharides.[15][16][17][18][19]

  • Derivatization: Sugars are non-volatile and require derivatization prior to GC-MS analysis. A common method is to create methyloxime trimethylsilyl (B98337) (MOX-TMS) derivatives.

  • GC Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient to separate the derivatized sugars.

  • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific mass-to-charge (m/z) fragments for both the unlabeled (M+0) and ¹³C-labeled (M+1) versions of galactose and glucose.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it ideal for quantifying low-abundance phosphorylated intermediates like galactose-1-phosphate and UDP-galactose.[4][20][21][22][23][24][25]

  • Chromatography: Use a suitable column such as a HILIC or ion-pairing reversed-phase column to separate the polar metabolites.

  • MS/MS Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each metabolite and its ¹³C-labeled isotopologue.

    • Example Transitions:

      • ¹³C₆-Galactose-1-Phosphate: m/z 265 -> 79[20]

      • ¹³C₆-UDP-Galactose: m/z 571 -> 323[4][20][21][22]

3. Isotope Ratio Mass Spectrometry (IRMS) for Breath ¹³CO₂:

  • Breath samples are collected in specialized bags or tubes.

  • An IRMS instrument is used to measure the ratio of ¹³CO₂ to ¹²CO₂. The data is typically expressed as a change in the delta (δ) value over baseline.

Data Presentation and Analysis

Quantitative Data Tables

Data should be summarized in tables to clearly present the isotopic enrichment over time in different biological compartments. Isotopic enrichment is often expressed as Atom Percent Excess (APE), which corrects for the natural abundance of ¹³C.

Table 1: Plasma ¹³C-Metabolite Enrichment (APE) Following Oral [1-¹³Cgal]Lactose

Time (min)¹³C-Galactose (APE %)¹³C-Glucose (APE %)¹³C-Lactate (APE %)
00.00 ± 0.000.00 ± 0.000.00 ± 0.00
151.25 ± 0.150.10 ± 0.020.05 ± 0.01
303.50 ± 0.420.45 ± 0.050.20 ± 0.03
604.80 ± 0.551.10 ± 0.120.55 ± 0.06
903.20 ± 0.381.50 ± 0.180.80 ± 0.09
1201.50 ± 0.171.30 ± 0.150.70 ± 0.08
1800.50 ± 0.060.80 ± 0.100.45 ± 0.05

Data are presented as mean ± SEM and are representative.

Table 2: Tissue ¹³C-Metabolite Enrichment (APE %) at 180 min Post-Gavage

Tissue¹³C-Galactose-1-P (APE %)¹³C-UDP-Galactose (APE %)¹³C-Glucose-6-P (APE %)
Liver6.50 ± 0.755.80 ± 0.652.10 ± 0.25
Muscle0.80 ± 0.100.65 ± 0.080.95 ± 0.11
Intestine2.50 ± 0.302.10 ± 0.241.80 ± 0.20

Data are presented as mean ± SEM and are representative.

Table 3: Cumulative ¹³CO₂ Excretion in Breath

Time (min)Cumulative ¹³C Dose Excreted (%)
00.0 ± 0.0
602.5 ± 0.3
1208.0 ± 0.9
18015.5 ± 1.8

Data are presented as mean ± SEM and are representative. A cumulative excretion of ≤14.5% over 4 hours can be indicative of lactose malabsorption in some tests.[7][8]

Data Calculation and Interpretation

The primary data from MS analysis is the ratio of the labeled ion intensity to the sum of labeled and unlabeled ion intensities. This is then used to calculate APE.

Formula for Atom Percent Excess (APE): APE = (Atom % in sample - Atom % in baseline) / (Atom % of tracer - Atom % in baseline) * 100

A key parameter that can be calculated is the Rate of Appearance (Ra) of a metabolite in the plasma, for example, ¹³C-glucose derived from the tracer. During a primed-continuous infusion at isotopic steady state, the calculation is simplified:

Formula for Rate of Appearance (Ra): Ra (µmol/kg/min) = Infusion Rate (µmol/kg/min) * (APE_infusate / APE_plasma - 1)

Where:

  • APE_infusate is the atom percent excess of the infused tracer.

  • APE_plasma is the atom percent excess of the metabolite in plasma at steady state.

This calculation provides a quantitative measure of the flux of the traced substrate into the plasma pool. More complex metabolic flux analysis (MFA) requires specialized software and mathematical modeling to resolve fluxes through entire networks.[19][26][27][28][29]

Conclusion

The use of [1-¹³Cgal]Lactose as a tracer provides a powerful and nuanced approach to studying carbohydrate metabolism in vivo. By following the detailed protocols for experimental design, sample collection, processing, and analysis outlined in these notes, researchers can obtain high-quality, quantitative data on lactose digestion, galactose absorption, and the subsequent metabolic fate of galactose. This enables a deeper understanding of both normal physiology and the pathophysiology of various metabolic diseases.

References

Application Notes and Protocols for the Analytical Detection of ¹³CO₂ in Breath Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the analytical methodologies used for the detection of ¹³CO₂ in breath samples, a critical component of various diagnostic breath tests. Detailed protocols for common applications are also provided to facilitate the implementation of these techniques in research and clinical settings.

Introduction to ¹³CO₂ Breath Tests

¹³CO₂ breath tests are non-invasive diagnostic tools that measure the metabolism of a specific ¹³C-labeled substrate administered to a patient.[1] The substrate is designed to be metabolized by a particular enzyme or physiological process, leading to the production of ¹³CO₂. This labeled carbon dioxide is then absorbed into the bloodstream, transported to the lungs, and exhaled. By measuring the change in the ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath over time, researchers can assess the rate and extent of substrate metabolism, providing valuable insights into various physiological and pathological conditions.[1]

Common applications of ¹³CO₂ breath tests include the diagnosis of Helicobacter pylori infection, assessment of gastric emptying, and evaluation of liver and pancreatic function.[2][3] The choice of the ¹³C-labeled substrate is crucial and depends on the specific metabolic pathway being investigated.[2]

Analytical Methods for ¹³CO₂ Detection

Several analytical techniques are available for the precise measurement of the ¹³CO₂/¹²CO₂ isotope ratio in breath samples. The selection of a particular method depends on factors such as the required analytical performance, sample throughput, cost, and the specific clinical or research application. The primary methods are Isotope Ratio Mass Spectrometry (IRMS), Non-Dispersive Infrared Spectroscopy (NDIR), and Laser-Assisted Spectroscopic techniques.

Comparison of Analytical Methods
FeatureIsotope Ratio Mass Spectrometry (IRMS)Non-Dispersive Infrared Spectroscopy (NDIR)Cavity Ring-Down Spectroscopy (CRDS)Tunable Diode Laser Absorption Spectroscopy (TDLAS)
Principle Separation of ions based on mass-to-charge ratio.Differential absorption of infrared light by ¹²CO₂ and ¹³CO₂.Measurement of the decay rate of light in a resonant optical cavity.Measurement of light absorption by tuning a laser across specific absorption lines.
Precision (δ¹³C) < 0.3‰[4]< 1.0‰[5]~0.22‰[6]0.0139‰ (with long integration time)[7]
Accuracy Gold Standard, high accuracy.[1]Good correlation with IRMS, may have a small systematic bias.[8]Excellent agreement with IRMS.[6]High accuracy with proper calibration.[7]
Limit of Detection Very low, capable of detecting minute changes in isotope ratios.[1]Higher than IRMS, suitable for most clinical applications.[9]Low, comparable to or better than IRMS.Low, capable of high sensitivity.[7]
Dynamic Range Wide, suitable for a broad range of enrichment levels.Generally narrower than IRMS.Wide and linear.[10]Wide and linear.[7]
Sample Volume Microliters to milliliters.[1]Milliliters.[1]Microliters to milliliters.Milliliters.
Cost High (instrumentation and maintenance).[11]Low to moderate.[8]Moderate to high.Moderate.
Throughput Can be high with automation.Generally high.Can be high.High, capable of real-time analysis.
Complexity High, requires skilled operators.[11]Low, relatively simple to operate.[11]Moderate.Moderate.
Isotope Ratio Mass Spectrometry (IRMS)

IRMS is considered the gold standard for ¹³CO₂ analysis due to its high precision and accuracy.[1] This technique involves introducing the breath sample into a high-vacuum system where CO₂ is ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. Detectors then measure the ion currents for ¹²CO₂ and ¹³CO₂, allowing for the precise determination of the isotope ratio.

Non-Dispersive Infrared Spectroscopy (NDIR)

NDIR spectroscopy offers a simpler and more cost-effective alternative to IRMS for many clinical applications.[8] This method is based on the principle that ¹²CO₂ and ¹³CO₂ absorb infrared light at slightly different wavelengths. An NDIR analyzer passes a beam of infrared light through the breath sample and measures the amount of light absorbed at the specific wavelengths corresponding to the two isotopes. While generally less precise than IRMS, modern NDIR instruments provide sufficient accuracy for most diagnostic purposes.[8]

Laser-Assisted Spectroscopic Techniques

More recent developments in ¹³CO₂ analysis involve the use of laser-based spectroscopic techniques, such as Cavity Ring-Down Spectroscopy (CRDS) and Tunable Diode Laser Absorption Spectroscopy (TDLAS).

  • Cavity Ring-Down Spectroscopy (CRDS): In CRDS, a laser pulse is introduced into a high-reflectivity optical cavity containing the breath sample. The rate at which the light intensity decays within the cavity is measured, which is dependent on the concentration of the absorbing species (¹²CO₂ and ¹³CO₂). CRDS offers very high sensitivity and precision, rivaling that of IRMS.[6]

  • Tunable Diode Laser Absorption Spectroscopy (TDLAS): TDLAS utilizes a tunable diode laser to scan across specific absorption lines of ¹²CO₂ and ¹³CO₂. By measuring the amount of light absorbed at these wavelengths, the concentrations of the isotopes can be determined with high specificity and sensitivity. TDLAS is well-suited for real-time, continuous monitoring of breath ¹³CO₂.[7]

Experimental Workflows and Signaling Pathways

general_principle cluster_patient Patient cluster_body Physiological Transport cluster_analysis Analysis Substrate ¹³C-Labeled Substrate Metabolism Metabolic Process (e.g., enzyme activity) Substrate->Metabolism Ingestion Production Production of ¹³CO₂ Metabolism->Production Bloodstream Absorption into Bloodstream Production->Bloodstream Lungs Transport to Lungs Bloodstream->Lungs Exhalation Exhalation Lungs->Exhalation Collection Breath Sample Collection Exhalation->Collection Analysis ¹³CO₂/¹²CO₂ Ratio Analysis Collection->Analysis

General principle of ¹³CO₂ breath tests.

irms_workflow BreathSample Breath Sample Inlet Sample Inlet BreathSample->Inlet IonSource Ion Source Inlet->IonSource Ionization MassAnalyzer Mass Analyzer (Magnetic Sector) IonSource->MassAnalyzer Acceleration Detector Detector Array MassAnalyzer->Detector Separation by mass-to-charge ratio Data Data Acquisition & Isotope Ratio Calculation Detector->Data

Analytical workflow for IRMS.

ndir_workflow BreathSample Breath Sample SampleCell Sample Cell BreathSample->SampleCell IRSource Infrared Source IRSource->SampleCell Detector Detector with Optical Filters SampleCell->Detector Differential Absorption Data Data Acquisition & Isotope Ratio Calculation Detector->Data

Analytical workflow for NDIR.

laser_workflow BreathSample Breath Sample SampleCell Optical Cavity / Multipass Cell BreathSample->SampleCell LaserSource Tunable Diode Laser LaserSource->SampleCell Detector Photodetector SampleCell->Detector Light Absorption / Decay Measurement Data Data Acquisition & Isotope Ratio Calculation Detector->Data

Workflow for Laser-Assisted Spectroscopy.

Application Protocols

¹³C-Urea Breath Test for Helicobacter pylori Detection

This test is a reliable, non-invasive method for diagnosing active H. pylori infection.

Principle: H. pylori produces the enzyme urease, which hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide. When a patient ingests ¹³C-labeled urea, the urease from H. pylori breaks it down, releasing ¹³CO₂ which is then detected in the breath.

urea_pathway Urea ¹³C-Urea (Ingested) Hydrolysis Hydrolysis by H. pylori Urease Urea->Hydrolysis CO2 ¹³CO₂ Hydrolysis->CO2 Ammonia Ammonia Hydrolysis->Ammonia Breath Exhaled in Breath CO2->Breath Absorption & Transport

Metabolic pathway for the ¹³C-Urea Breath Test.

Protocol:

  • Patient Preparation:

    • The patient should fast for at least 6 hours before the test.

    • Antibiotics and bismuth preparations should be discontinued (B1498344) for at least 4 weeks prior to the test.

    • Proton pump inhibitors (PPIs) and H2-receptor antagonists should be discontinued for at least 2 weeks prior to the test.

  • Materials:

    • ¹³C-urea substrate (typically 75 mg).

    • Breath collection bags or tubes.

    • A drink (e.g., water or citric acid solution) to be taken with the substrate.

  • Procedure:

    • Collect a baseline breath sample before administering the substrate.

    • The patient ingests the ¹³C-urea, usually dissolved in water or a citric acid solution.

    • Collect a second breath sample 15-30 minutes after ingestion.

    • Analyze the breath samples for ¹³CO₂/¹²CO₂ ratio.

  • Data Analysis:

    • The change in the ¹³CO₂/¹²CO₂ ratio between the baseline and post-ingestion samples is calculated and expressed as the delta over baseline (DOB) value.

    • A DOB value above a pre-defined cutoff indicates a positive result for H. pylori infection.

¹³C-Methacetin Breath Test for Liver Function Assessment

This test evaluates the function of the hepatic microsomal enzyme system, specifically cytochrome P450 1A2.

Principle: Methacetin is metabolized in the liver by the enzyme cytochrome P450 1A2. When ¹³C-labeled methacetin is administered, the rate of its metabolism to acetaminophen (B1664979) and ¹³CO₂ reflects the functional capacity of this enzyme system.

methacetin_pathway Methacetin ¹³C-Methacetin (Ingested) Metabolism Hepatic Metabolism (Cytochrome P450 1A2) Methacetin->Metabolism CO2 ¹³CO₂ Metabolism->CO2 Acetaminophen Acetaminophen Metabolism->Acetaminophen Breath Exhaled in Breath CO2->Breath Absorption & Transport

Metabolic pathway for the ¹³C-Methacetin Breath Test.

Protocol:

  • Patient Preparation:

    • The patient should fast overnight before the test.

  • Materials:

    • ¹³C-methacetin substrate (typically 75 mg).

    • Breath collection bags or tubes.

    • Water.

  • Procedure:

    • Collect a baseline breath sample.

    • The patient ingests the ¹³C-methacetin dissolved in water.

    • Collect breath samples at regular intervals (e.g., every 15-20 minutes) for up to 2 hours.

    • Analyze the breath samples for ¹³CO₂/¹²CO₂ ratio.

  • Data Analysis:

    • The primary outcome is the cumulative percentage of the ¹³C dose recovered in the breath over time.

    • A lower and slower recovery of ¹³CO₂ is indicative of impaired liver function.

¹³C-Spirulina Breath Test for Gastric Emptying Assessment

This test measures the rate at which solids empty from the stomach.

Principle: Spirulina platensis, a type of algae, can be intrinsically labeled with ¹³C. When incorporated into a solid meal and ingested, the rate at which ¹³CO₂ appears in the breath is dependent on the rate at which the meal is emptied from the stomach and the ¹³C-Spirulina is absorbed and metabolized.[4]

spirulina_pathway Meal ¹³C-Spirulina in Standardized Meal (Ingested) Emptying Gastric Emptying Meal->Emptying Absorption Intestinal Absorption & Metabolism Emptying->Absorption CO2 ¹³CO₂ Absorption->CO2 Breath Exhaled in Breath CO2->Breath Transport

Pathway for the ¹³C-Spirulina Breath Test.

Protocol:

  • Patient Preparation:

    • The patient should fast overnight (at least 8 hours).[4]

  • Materials:

    • ¹³C-Spirulina incorporated into a standardized solid meal (e.g., scrambled eggs).[4]

    • Breath collection bags or tubes.

  • Procedure:

    • Collect a baseline breath sample.

    • The patient consumes the standardized meal containing ¹³C-Spirulina.

    • Collect breath samples at specified time points (e.g., 45, 90, 120, 150, 180, and 240 minutes) after meal consumption.[4]

    • Analyze the breath samples for the ¹³CO₂/¹²CO₂ ratio.

  • Data Analysis:

    • The rate of ¹³CO₂ excretion over time is calculated.

    • Mathematical models are used to determine the gastric emptying rate, often expressed as the half-emptying time (t½).

    • Delayed gastric emptying is indicated by a slower appearance of ¹³CO₂ in the breath.

¹³C-Mixed Triglyceride Breath Test for Pancreatic Function Assessment

This test is used to evaluate exocrine pancreatic insufficiency by measuring the activity of pancreatic lipase (B570770).

Principle: A mixed triglyceride containing a ¹³C-labeled fatty acid is ingested. Pancreatic lipase hydrolyzes the triglyceride, releasing the ¹³C-labeled fatty acid, which is then absorbed and metabolized to ¹³CO₂. The rate of ¹³CO₂ exhalation reflects the activity of pancreatic lipase.

triglyceride_pathway Triglyceride ¹³C-Mixed Triglyceride (Ingested with a meal) Hydrolysis Hydrolysis by Pancreatic Lipase Triglyceride->Hydrolysis FattyAcid ¹³C-Labeled Fatty Acid Hydrolysis->FattyAcid Absorption Intestinal Absorption & Hepatic Metabolism FattyAcid->Absorption CO2 ¹³CO₂ Absorption->CO2 Breath Exhaled in Breath CO2->Breath Transport

Metabolic pathway for the ¹³C-Mixed Triglyceride Breath Test.

Protocol:

  • Patient Preparation:

    • The patient should fast for at least 6 hours.

  • Materials:

    • ¹³C-mixed triglyceride substrate.

    • A standardized high-fat meal.

    • Breath collection bags or tubes.

  • Procedure:

    • Collect a baseline breath sample.

    • The patient consumes the ¹³C-mixed triglyceride along with the standardized meal.

    • Collect breath samples at regular intervals (e.g., every 30 minutes) for up to 6 hours.

    • Analyze the breath samples for the ¹³CO₂/¹²CO₂ ratio.

  • Data Analysis:

    • The cumulative percentage of the ¹³C dose recovered in the breath is calculated.

    • Reduced ¹³CO₂ exhalation suggests exocrine pancreatic insufficiency.

Quality Control and Standardization

To ensure the accuracy and reliability of ¹³CO₂ breath test results, robust quality control and standardization procedures are essential.

  • Instrumentation: Regular calibration of the analytical instrument using certified reference materials is crucial.

  • Sample Collection and Storage: Breath samples should be collected in appropriate containers (e.g., sealed tubes or bags) to prevent leakage and contamination. Storage conditions should be controlled to maintain sample integrity.

  • Inter- and Intra-laboratory Variability: Participation in proficiency testing programs can help assess and improve the consistency of results between different laboratories and within the same laboratory over time.[12]

  • Standardized Protocols: Adherence to standardized protocols for patient preparation, substrate administration, and breath sample collection is critical for obtaining comparable and reliable results.

References

Application Notes and Protocols for [1-13Cgal]Lactose Monohydrate in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-13Cgal]Lactose Monohydrate is a stable isotope-labeled form of lactose (B1674315) used as a tracer in human metabolic research. The carbon-13 ((13)C) label on the galactose moiety allows for the precise tracking of its absorption, metabolism, and excretion. This non-radioactive tracer is a valuable tool for investigating lactose digestion and absorption, galactose metabolism, and overall carbohydrate utilization in various physiological and pathological states. These application notes provide detailed protocols for the use of this compound in human studies, with a focus on dosage calculation, experimental design, and analytical methods.

Dosage Calculation

The dosage of this compound depends on the specific research question, the analytical sensitivity of the available instrumentation, and the expected dilution of the tracer in the body. The goal is to administer a dose that results in a detectable enrichment of (13)C in the target metabolites (e.g., plasma galactose, plasma glucose, breath CO2) above the natural abundance of (13)C.

For studies investigating lactose digestion and absorption, such as the (13)C-lactose breath test, a standard oral dose is typically administered. For metabolic studies aiming to quantify galactose kinetics, a primed-constant infusion or a bolus injection might be more appropriate.

Table 1: Recommended Dosage Ranges for this compound in Human Studies

Study TypeTypical Dosage of this compoundAdministration Route
(13)C-Lactose Breath Test15 - 25 gOral
Galactose Kinetics (Bolus)100 - 500 mgOral or Intravenous
Galactose Kinetics (Infusion)0.5 - 2.0 mg/kg/h (after a priming bolus)Intravenous

Experimental Protocols

Protocol 1: (13)C-Lactose Breath Test for Lactose Digestion

This protocol is designed to assess the activity of the lactase enzyme in the small intestine.

1. Subject Preparation:

  • Subjects should fast for at least 8-12 hours overnight. Water is permitted.

  • For 24 hours prior to the test, subjects should avoid high-fiber foods, milk, and dairy products.

  • Antibiotics and laxatives should be avoided for at least one week before the test.

  • Smoking and strenuous exercise should be avoided on the day of the test.

2. Baseline Sample Collection:

  • Collect two baseline breath samples into appropriate collection bags or tubes.

3. Administration of this compound:

  • Dissolve the calculated dose (e.g., 25 g) of this compound in 200-300 mL of water.

  • The subject should drink the entire solution within 5 minutes.

4. Post-Dose Sample Collection:

  • Collect breath samples every 15-30 minutes for a period of 2-4 hours.[1]

  • Record any gastrointestinal symptoms (e.g., bloating, cramping, diarrhea) experienced by the subject.

5. Sample Analysis:

  • Analyze the (13)CO2/(12)CO2 ratio in the collected breath samples using Isotope Ratio Mass Spectrometry (IRMS).

  • An increase in the (13)CO2 excretion rate above a defined threshold indicates that the [1-13Cgal]Lactose was hydrolyzed by lactase, and the resulting (13)C-galactose was absorbed and metabolized.

Protocol 2: Oral this compound Administration for Galactose Pharmacokinetics

This protocol is designed to study the absorption and subsequent appearance of (13)C-galactose and its metabolites in the plasma.

1. Subject Preparation:

  • Subjects should fast for at least 8-12 hours overnight.

  • An intravenous catheter should be placed for repeated blood sampling.

2. Baseline Sample Collection:

  • Collect baseline blood samples (e.g., 2-5 mL in heparinized or EDTA tubes).

3. Administration of this compound:

  • Administer a precisely weighed oral bolus dose (e.g., 250 mg) of this compound dissolved in water.

4. Post-Dose Sample Collection:

  • Collect blood samples at timed intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-administration.

  • Immediately place blood samples on ice and centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Preparation and Analysis:

  • Plasma Deproteinization: Precipitate proteins in plasma samples using a suitable solvent like acetonitrile (B52724) or methanol.

  • Derivatization (for GC-MS): Prepare aldononitrile pentaacetate derivatives of galactose and glucose for gas chromatography-mass spectrometry (GC-MS) analysis.[2][3]

  • LC-MS/MS Analysis: Alternatively, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct analysis of (13)C-galactose and (13)C-glucose in the deproteinized plasma.[4]

  • Quantify the concentration and isotopic enrichment of galactose and glucose in each sample.

Table 2: Key Pharmacokinetic Parameters for (13)C-Galactose Appearance

ParameterDescriptionTypical Values (from constant infusion studies)
Rate of Appearance (Ra) The rate at which galactose enters the systemic circulation.0.62 - 1.09 mg/kg/h in galactosemic individuals.[2]
Plasma Concentration The concentration of galactose in the plasma.0.12 ± 0.03 µmol/L in healthy fasting adults.[3]
Isotopic Enrichment The percentage of the metabolite pool that is labeled with (13)C.41 - 55% at steady-state during constant infusion in galactosemic individuals.[2]

Ethical and Safety Considerations

  • Institutional Review Board (IRB) Approval: All human studies must be reviewed and approved by an IRB to ensure the protection of the rights and welfare of the participants.[5][6][7][8]

  • Informed Consent: Researchers must obtain informed consent from all participants after fully explaining the procedures, potential risks, and benefits of the study.[6]

  • Safety of Stable Isotopes: this compound is a non-radioactive, stable isotope tracer and is considered safe for human administration. The amount of (13)C administered is a small fraction of the naturally occurring (13)C in the body.

  • Adverse Events: The primary potential for adverse events is related to the lactose component in individuals with lactose intolerance, which may cause transient gastrointestinal symptoms. The risk of adverse metabolic effects from the sugar itself is low, especially with the smaller doses used in kinetic studies.[9][10]

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Fasting Fasting Baseline Samples Baseline Samples Fasting->Baseline Samples Dietary Restrictions Dietary Restrictions Dietary Restrictions->Baseline Samples Oral Bolus Oral Bolus Timed Post-Dose Samples Timed Post-Dose Samples Oral Bolus->Timed Post-Dose Samples Baseline Samples->Oral Bolus Sample Preparation Sample Preparation Timed Post-Dose Samples->Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis galactose_metabolism [1-13Cgal]Lactose [1-13Cgal]Lactose Lactase Lactase [1-13Cgal]Lactose->Lactase Galactose (1-13C) Galactose (1-13C) Lactase->Galactose (1-13C) Glucose Glucose Lactase->Glucose Galactokinase Galactokinase Galactose (1-13C)->Galactokinase Glycolysis Glycolysis Glucose->Glycolysis Galactose-1-P (1-13C) Galactose-1-P (1-13C) Galactokinase->Galactose-1-P (1-13C) GALT GALT Galactose-1-P (1-13C)->GALT UDP-Galactose (1-13C) UDP-Galactose (1-13C) GALT->UDP-Galactose (1-13C) Glucose-1-P Glucose-1-P GALT->Glucose-1-P UDP-Glucose UDP-Glucose UDP-Glucose->GALT GALE GALE UDP-Galactose (1-13C)->GALE Glycogen Synthesis Glycogen Synthesis Glucose-1-P->Glycogen Synthesis GALE->UDP-Glucose Pentose Phosphate Pathway Pentose Phosphate Pathway Glycolysis->Pentose Phosphate Pathway 13CO2 (Breath) 13CO2 (Breath) Glycolysis->13CO2 (Breath)

References

Application Note: Analysis of 13C-Labeled Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (13C) is a powerful technique for tracing the metabolic fate of compounds in biological systems. In conjunction with mass spectrometry (MS), it enables the precise quantification of metabolite turnover and the elucidation of metabolic pathway fluxes. This application note provides a detailed protocol for the analysis of 13C-labeled metabolites using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are essential for researchers in drug development and metabolic research to understand the mechanism of action of drugs, identify biomarkers, and study disease states.

Experimental Protocols

A typical workflow for a 13C metabolic flux analysis experiment involves several key steps, from cell culture and isotope labeling to mass spectrometry analysis and data interpretation. The following sections provide detailed methodologies for each stage of the process.

Cell Culture and 13C-Labeling

The initial step involves culturing cells in a chemically defined medium where a primary carbon source, such as glucose, is replaced with its 13C-labeled counterpart. A common approach is to use a mixture of [1,2-¹³C₂]glucose or a combination of [1-¹³C]glucose and [U-¹³C]glucose to achieve optimal labeling for flux analysis. It is crucial to ensure that the cells reach a metabolic and isotopic steady state for accurate flux measurements.

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

Protocol for Suspension Cultures:

  • Quenching: Quickly transfer a known volume of cell suspension into a quenching solution of cold methanol (B129727) (-40°C) or a partially frozen 30% methanol slurry (-24°C). The ratio of cell culture to methanol should be sufficient to achieve rapid cooling.

  • Separation: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

  • Washing: Wash the cell pellet with the cold quenching solution to remove any remaining extracellular medium.

  • Extraction: Resuspend the cell pellet in an extraction solvent, such as 80% methanol or a mixture of methanol, acetonitrile, and water. Vortex thoroughly and incubate at a low temperature to ensure complete extraction of intracellular metabolites.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.

Protocol for Adherent Cells:

  • Aspiration: Rapidly aspirate the culture medium from the plate.

  • Quenching: Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt metabolism.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the frozen cells and scrape the plate to collect the cell lysate.

  • Subsequent Steps: Follow steps 5 and 6 from the suspension culture protocol.

Derivatization for GC-MS Analysis

For the analysis of many polar metabolites by GC-MS, a two-step derivatization process is required to increase their volatility and thermal stability.

Protocol for Methoximation and Silylation:

  • Drying: Evaporate the metabolite extract to complete dryness under a stream of nitrogen or using a vacuum concentrator.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at a controlled temperature (e.g., 37°C) with shaking for approximately 90 minutes. This step protects aldehyde and keto groups.

  • Silylation: Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at a higher temperature (e.g., 60°C) for 30-60 minutes. This step derivatizes polar functional groups like -OH, -COOH, -NH₂, and -SH.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Mass Spectrometry Analysis

GC-MS is well-suited for the analysis of derivatized, volatile metabolites due to its high chromatographic resolution and reproducible fragmentation patterns.

Typical GC-MS Parameters:

ParameterSetting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 50-600 m/z

LC-MS/MS is a versatile technique for the analysis of a wide range of polar and non-polar metabolites without the need for derivatization.

Typical LC-MS/MS Parameters for Central Carbon Metabolites:

ParameterSetting
Column Reversed-phase C18 column with polar endcapping or HILIC column
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate
Gradient Optimized for separation of target metabolites
Flow Rate 0.2-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Mass Analyzer Triple Quadrupole (QqQ) or Orbitrap
Scan Mode Selected Reaction Monitoring (SRM) or Full Scan with MS/MS

Data Analysis

The data generated from the mass spectrometer consists of mass spectra for each detected metabolite. For 13C-labeled experiments, the key information is the mass isotopomer distribution (MID), which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.

Data Analysis Workflow:

  • Peak Integration: Integrate the chromatographic peaks for each metabolite.

  • Mass Isotopomer Distribution (MID) Determination: Determine the relative abundance of each mass isotopologue for each metabolite.

  • Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of 13C and other isotopes.

  • Metabolic Flux Analysis (MFA): Use specialized software (e.g., INCA, 13CFLUX2) to estimate intracellular metabolic fluxes by fitting the corrected MIDs to a metabolic network model.

  • Statistical Analysis: Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes.

Quantitative Data Presentation

The following tables provide examples of quantitative data obtained from 13C-labeling experiments.

Table 1: Mass Isotopomer Distribution of Key Metabolites in Cancer Cells Labeled with [U-¹³C]-Glucose

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate10.25.184.7----
Lactate11.54.883.7----
Citrate25.310.130.55.228.9--
α-Ketoglutarate30.112.528.96.322.2--
Malate28.415.235.820.6---
Aspartate29.814.934.520.8---
Glutamate35.618.325.110.410.6--

Table 2: Metabolic Fluxes in Central Carbon Metabolism of Cancer Cells (relative to glucose uptake rate of 100)

Reaction/PathwayFlux Value95% Confidence Interval
Glycolysis
Glucose uptake100.0(reference)
Pyruvate from Glucose185.0(180.0 - 190.0)
Lactate secretion160.0(155.0 - 165.0)
Pentose Phosphate Pathway
G6P to R5P15.0(12.0 - 18.0)
TCA Cycle
Pyruvate to Acetyl-CoA25.0(22.0 - 28.0)
Citrate Synthase70.0(65.0 - 75.0)
Isocitrate Dehydrogenase65.0(60.0 - 70.0)
Anaplerotic Carboxylation5.0(3.0 - 7.0)
Glutamine to α-KG45.0(40.0 - 50.0)

Mandatory Visualizations

experimental_workflow A Cell Culture with 13C-Labeled Substrate B Metabolite Quenching (e.g., Cold Methanol) A->B Rapid Transfer C Metabolite Extraction B->C D Sample Derivatization (for GC-MS) C->D If GC-MS F LC-MS/MS Analysis C->F If LC-MS/MS E GC-MS Analysis D->E G Data Processing (Peak Integration, MID) E->G F->G H Metabolic Flux Analysis G->H I Biological Interpretation H->I metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose (6C) G6P Glucose-6-P (6C) Glucose->G6P F6P Fructose-6-P (6C) G6P->F6P R5P Ribose-5-P (5C) G6P->R5P oxPPP F16BP Fructose-1,6-BP (6C) F6P->F16BP GAP Glyceraldehyde-3-P (3C) F16BP->GAP PEP Phosphoenolpyruvate (3C) GAP->PEP Pyruvate Pyruvate (3C) PEP->Pyruvate AcetylCoA Acetyl-CoA (2C) Pyruvate->AcetylCoA Lactate Lactate (3C) Pyruvate->Lactate Citrate Citrate (6C) AcetylCoA->Citrate aKG α-Ketoglutarate (5C) Citrate->aKG SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA Fumarate Fumarate (4C) SuccinylCoA->Fumarate Malate Malate (4C) Fumarate->Malate OAA Oxaloacetate (4C) Malate->OAA OAA->Citrate Condensation Glutamine Glutamine (5C) Glutamate Glutamate (5C) Glutamine->Glutamate Glutamate->aKG Anaplerosis

Application Notes and Protocols for NMR Spectroscopic Analysis of [1-¹³Cgal]Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and analysis of [1-¹³Cgal]Lactose Monohydrate. The protocols detailed herein are designed for researchers in academia and industry, including those in drug development, who require precise analytical methods for isotopically labeled carbohydrates.

Introduction

[1-¹³Cgal]Lactose Monohydrate is a specifically labeled form of lactose (B1674315) where the anomeric carbon of the galactose (Gal) unit is enriched with the ¹³C isotope. This isotopic labeling provides a powerful tool for a variety of NMR-based studies, including the investigation of enzymatic reactions, binding interactions with proteins, and detailed structural elucidation. The enhanced sensitivity of the labeled carbon allows for unambiguous signal assignment and facilitates the measurement of key NMR parameters. This document outlines the necessary protocols for acquiring and interpreting high-quality NMR data for this compound.

Data Presentation

The following tables summarize the expected quantitative NMR data for [1-¹³Cgal]Lactose Monohydrate dissolved in D₂O. Chemical shifts are referenced to an internal standard such as DSS or TSP. Note that the glucose (Glc) moiety exists as an equilibrium of α and β anomers, leading to two sets of signals for the Glc unit. The chemical shifts are estimated based on known values for lactose and D-[1-¹³C]galactose.[1][2][3]

Table 1: Estimated ¹H and ¹³C Chemical Shifts (δ) in ppm

Assignment¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
Galactose Unit
Gal-C1~93.6 ~4.45 (d)
Gal-C2~69.8~3.55 (dd)
Gal-C3~70.7~3.65 (dd)
Gal-C4~70.8~3.90 (d)
Gal-C5~72.0~3.75 (t)
Gal-C6~62.7~3.78 (m)
α-Glucose Unit
α-Glc-C1~92.8~5.22 (d)
α-Glc-C2~72.0~3.58 (dd)
α-Glc-C3~73.2~3.92 (t)
α-Glc-C4~79.8~3.85 (t)
α-Glc-C5~72.0~3.80 (m)
α-Glc-C6~61.8~3.78 (m)
β-Glucose Unit
β-Glc-C1~96.7~4.68 (d)
β-Glc-C2~74.9~3.28 (dd)
β-Glc-C3~76.1~3.88 (t)
β-Glc-C4~79.8~3.85 (t)
β-Glc-C5~76.0~3.50 (m)
β-Glc-C6~61.8~3.78 (m)

Note: The chemical shift of Gal-C1 is based on D-[1-¹³C]galactose and will be a prominent singlet in the ¹³C spectrum.[1]

Table 2: Typical C-H Coupling Constants (J) in Hz

CouplingTypical Value (Hz)Experiment
¹J(C,H)140 - 170HSQC
²J(C,H)2 - 8HMBC
³J(C,H)5 - 10HMBC

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Weighing the Sample: Accurately weigh 5-10 mg of [1-¹³Cgal]Lactose Monohydrate for ¹H and 2D experiments, and 20-50 mg for a ¹³C direct detection experiment.

  • Solvent: Use high-purity D₂O (99.96%) as the solvent to minimize the residual HDO signal.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of D₂O in a clean, small vial. Gentle vortexing can aid dissolution.

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt), for accurate chemical shift referencing.

1D ¹³C NMR Spectroscopy

This experiment is essential to observe the enriched ¹³C signal and other carbon resonances.

  • Spectrometer Setup: Tune and match the ¹³C probe.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (or a similar pulse program with proton decoupling).

    • Spectral Width (SW): 200 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): 1.0 - 1.5 s.

    • Relaxation Delay (D1): 2.0 s.[4]

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides correlations between protons and their directly attached carbons, which is fundamental for assigning the ¹H and ¹³C resonances.[5]

  • Spectrometer Setup: Tune and match both ¹H and ¹³C channels of the probe.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsp (or a similar sensitivity-enhanced, edited HSQC sequence).

    • Spectral Width (SW): 10 ppm in F2 (¹H) and 120 ppm in F1 (¹³C).

    • Number of Increments (F1): 256 - 512.

    • Number of Scans (NS): 8 - 16 per increment.

    • Relaxation Delay (D1): 1.5 s.

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

    • Temperature: 298 K.

  • Processing: Apply a squared sine-bell window function in both dimensions. Perform linear prediction in the F1 dimension if necessary. Phase and baseline correct the 2D spectrum.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between the galactose and glucose units.[5][6]

  • Spectrometer Setup: Tune and match both ¹H and ¹³C channels of the probe.

  • Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf (or a similar gradient-selected HMBC sequence).

    • Spectral Width (SW): 10 ppm in F2 (¹H) and 200 ppm in F1 (¹³C).

    • Number of Increments (F1): 256 - 512.

    • Number of Scans (NS): 16 - 32 per increment.

    • Relaxation Delay (D1): 1.5 s.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz.

    • Temperature: 298 K.

  • Processing: Apply a sine-bell window function in both dimensions. Phase and baseline correct the 2D spectrum.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh [1-13Cgal]Lactose dissolve Dissolve in D2O with Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D 13C Experiment transfer->nmr_1d nmr_hsqc 2D HSQC Experiment transfer->nmr_hsqc nmr_hmbc 2D HMBC Experiment transfer->nmr_hmbc process Process Spectra (FT, Phasing, Baseline) nmr_1d->process nmr_hsqc->process nmr_hmbc->process assign Assign Resonances process->assign structure Structural Elucidation assign->structure

NMR Experimental Workflow

signaling_pathway cluster_gal Galactose Unit cluster_glc Glucose Unit H1_gal Gal-H1 C1_gal Gal-C1 (13C) H1_gal->C1_gal HSQC (1J) C2_gal Gal-C2 H1_gal->C2_gal HMBC (2J) C4_glc Glc-C4 H1_gal->C4_glc HMBC (3J) H4_glc Glc-H4 H4_glc->C1_gal HMBC (3J) H4_glc->C4_glc HSQC (1J) C3_glc Glc-C3 H4_glc->C3_glc HMBC (2J) C5_glc Glc-C5 H4_glc->C5_glc HMBC (2J)

Key NMR Correlations for Linkage Analysis

References

Application Notes and Protocols for [1-13Cgal]Lactose Analysis in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-13Cgal]Lactose, a stable isotope-labeled form of lactose (B1674315), serves as a valuable tracer in metabolic research and clinical diagnostics. Its use allows for the precise tracking and quantification of lactose absorption, metabolism, and distribution in various biological systems. Accurate analysis of [1-13Cgal]Lactose in biological fluids such as plasma, serum, and urine is crucial for these studies. This document provides detailed application notes and standardized protocols for the preparation of biological samples prior to analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following protocols are designed to ensure high recovery, minimize matrix effects, and provide reliable and reproducible results.

Core Principles of Sample Preparation

The primary goal of sample preparation for [1-13Cgal]Lactose analysis is to isolate the analyte from complex biological matrices that can interfere with downstream analysis.[1][2] Common interfering substances in biological fluids include proteins, lipids, salts, and other small molecules.[1] The choice of sample preparation technique depends on the biological fluid being analyzed, the required sensitivity, and the analytical method employed.[3] Key techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][3]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma and Serum Samples

This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples, which is often sufficient for LC-MS/MS analysis.[1][4] Acetonitrile (B52724) is a commonly used solvent for this "salting out" process.[1][4]

Materials:

  • Biological Sample (Plasma or Serum)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., [13C12]Lactose)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >14,000 x g)

  • Pipettes and tips

Procedure:

  • Thaw frozen plasma or serum samples at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample is common).[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant, which contains the [1-13Cgal]Lactose.

  • The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine and Plasma/Serum Samples

SPE provides a more thorough cleanup than protein precipitation by removing not only proteins but also salts and other polar interferences that can cause ion suppression in mass spectrometry.[6] This method is particularly useful for urine samples and for applications requiring higher sensitivity.[7][8]

Materials:

  • Biological Sample (Urine, Plasma, or Serum)

  • SPE Cartridges (e.g., Reversed-phase C18 or mixed-mode)

  • Internal Standard (IS) solution (e.g., [13C12]Lactose)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized Water

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Collection tubes

  • Vortex mixer

  • Centrifuge (for plasma/serum pre-treatment)

Procedure:

  • Sample Pre-treatment:

    • Urine: Centrifuge the urine sample at 5000 x g for 5 minutes to remove sediment. Dilute the supernatant 1:1 with deionized water.[9] Spike with internal standard.

    • Plasma/Serum: Perform an initial protein precipitation step as described in Protocol 1 (steps 1-7). Collect the supernatant and dilute it 1:1 with deionized water.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution:

    • Elute the [1-13Cgal]Lactose from the cartridge with 1 mL of a stronger organic solvent (e.g., 80% acetonitrile in water).

  • Final Preparation:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of sugars in biological fluids using methods similar to those described above. Note that specific values for [1-13Cgal]Lactose may vary depending on the exact instrumentation and matrix.

ParameterUrine[9][10]Plasma/Serum (Expected)
Recovery >90%>85%
Limit of Detection (LOD) 0.5 - 2 µg/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 2.5 - 10 µg/mL5 - 20 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 10%< 15%

Visualizations

The following diagrams illustrate the experimental workflows for the sample preparation protocols.

G cluster_0 Protocol 1: Protein Precipitation start Plasma/Serum Sample spike Spike with Internal Standard start->spike precipitate Add Cold Acetonitrile (3:1) & Vortex spike->precipitate incubate Incubate at -20°C precipitate->incubate centrifuge Centrifuge at 14,000 x g incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant end LC-MS/MS Analysis supernatant->end G cluster_1 Protocol 2: Solid-Phase Extraction cluster_spe SPE Steps start_urine Urine Sample pretreat_urine Centrifuge & Dilute start_urine->pretreat_urine start_plasma Plasma/Serum Sample pretreat_plasma Protein Precipitation (Protocol 1) start_plasma->pretreat_plasma spike Spike with Internal Standard pretreat_urine->spike pretreat_plasma->spike condition Condition SPE Cartridge (Methanol & Water) load Load Sample condition->load wash Wash (e.g., 5% Methanol) load->wash elute Elute (e.g., 80% Acetonitrile) wash->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute end LC-MS/MS Analysis dry_reconstitute->end

References

Application of [1-13Cgal]Lactose in pediatric gastroenterology research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The stable isotope [1-¹³C]Lactose serves as a non-invasive diagnostic and research tool in pediatric gastroenterology, primarily for the assessment of lactose (B1674315) malabsorption and intolerance. Its application is centered around the ¹³C-Lactose Breath Test (¹³C-LBT), which offers a direct and semi-quantitative measure of lactase enzyme activity in the small intestine.[1] This method is particularly valuable in the pediatric population due to its safety, as it avoids the use of ionizing radiation.[2][3][4]

The principle of the ¹³C-LBT lies in the oral administration of lactose labeled with the stable isotope carbon-13 at the first carbon position ([1-¹³C]Lactose). In individuals with sufficient lactase activity, [1-¹³C]Lactose is hydrolyzed into [1-¹³C]glucose and galactose. The labeled glucose is then absorbed and metabolized, leading to the production of ¹³CO₂ which is exhaled in the breath. The rate and amount of ¹³CO₂ exhaled are directly proportional to the rate and amount of lactose digested and absorbed.[1] In cases of lactase deficiency, undigested [1-¹³C]Lactose passes into the colon where it is fermented by bacteria, resulting in minimal to no ¹³CO₂ production from the labeled glucose.

The ¹³C-LBT is considered a more direct and potentially more accurate method for assessing lactose digestion compared to the more commonly used hydrogen (H₂) breath test.[1] The H₂ breath test is an indirect method that measures the hydrogen gas produced by bacterial fermentation of undigested lactose in the colon. Consequently, the H₂ breath test can be influenced by factors such as the composition of the gut microbiota (e.g., non-hydrogen producing flora) and small intestinal bacterial overgrowth (SIBO), which can lead to false-negative or false-positive results, respectively.[1] The ¹³C-LBT is less susceptible to these interferences.[1]

Recent research has focused on optimizing the ¹³C-LBT and comparing its diagnostic accuracy to other methods, including genetic testing for lactase non-persistence. Studies have shown that the combined measurement of ¹³CO₂ and H₂ can improve the diagnostic yield for lactose malabsorption.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the diagnostic performance of the ¹³C-Lactose Breath Test.

Table 1: Diagnostic Accuracy of the ¹³CO₂ Breath Test Compared to Jejunal Lactase Activity

Parameter¹³CO₂ Breath TestH₂ Breath Test
Sensitivity 0.840.68
Specificity 0.960.89
Cutoff Value 14.5% cumulative ¹³CO₂ excretion at 4 hoursNot specified in this study
Patient Population 47 patients with chronic abdominal pain or diarrhea47 patients with chronic abdominal pain or diarrhea
Data from a study comparing breath tests to jejunal lactase activity.[5]

Table 2: Performance of ¹³CO₂ Measurement in H₂-Negative Subjects Compared to Genetic Testing

ParameterValue
Area Under the Curve (AUC) of ROC 0.852
Sensitivity (at 14.5% cutoff) 93%
Specificity (at 14.5% cutoff) 51%
Optimal Cutoff (cumulative ¹³C excretion) 12.65%
Sensitivity (at 12.65% cutoff) 93%
Specificity (at 12.65% cutoff) 70%
Patient Population 151 subjects (including a pediatric population of 63) referred for lactose breath testing and healthy controls, with a lactase non-persistent genotype as the gold standard.
Data from a proof-of-concept study assessing the added value of ¹³C analysis in H₂-negative individuals.[6]

Experimental Protocols

Protocol 1: ¹³C-Lactose Breath Test for Diagnosis of Lactose Malabsorption

This protocol is a composite based on methodologies described in the cited literature and is intended for research purposes.

1. Patient Preparation:

  • Fasting: Patients should fast for a minimum of 8-12 hours overnight prior to the test. Water is permitted.[7]

  • Dietary Restrictions: For 24 hours before the test, patients should avoid milk, dairy products, and other foods containing lactose. A low-residue diet, such as meat, fish, and rice, is recommended.[1]

  • Medication Restrictions:

    • Antibiotics should be avoided for at least 4 weeks prior to the test.[7]

    • Laxatives and probiotics should be avoided for at least 7 days before the test.[1][7]

    • Anti-diarrhea medications should be avoided for 2 days before the test.[7]

  • Other Restrictions:

    • Vigorous exercise should be avoided for 1 hour before and during the test.[7]

    • Smoking and exposure to secondhand smoke should be avoided on the day of and the day before the test.[7]

    • On the day of the test, patients should not use toothpaste; teeth can be brushed with water only.[7]

2. Test Procedure:

  • Baseline Breath Sample: Before administration of the [1-¹³C]Lactose, a baseline breath sample is collected. The patient exhales into a collection bag or tube.

  • Substrate Administration:

    • A dose of [1-¹³C]Lactose is administered orally. The typical dose for children is 1 g/kg of body weight, with a maximum dose of 25-50 g.[8] The lactose is dissolved in approximately 200 ml of water.[1]

  • Post-Dose Breath Sample Collection:

    • Breath samples are collected at regular intervals after the ingestion of the lactose solution. Common collection schedules are every 15-30 minutes for a total duration of 2-4 hours.[1][7][9]

  • Symptom Monitoring: Throughout the test, any symptoms such as abdominal pain, bloating, diarrhea, or nausea should be recorded.

3. Sample Analysis:

  • The collected breath samples are analyzed for their ¹³CO₂/¹²CO₂ ratio using Isotope Ratio Mass Spectrometry (IRMS).

  • The results are typically expressed as the change in ¹³CO₂ enrichment over baseline (delta over baseline, DOB) or as a cumulative percentage of the ¹³C dose recovered (cPDR) over the test duration.

4. Interpretation of Results:

  • A low cumulative excretion of ¹³CO₂ (e.g., <14.5% or <12.65% at 4 hours, depending on the established cutoff) is indicative of lactose malabsorption.[5][6] The specific cutoff values may vary between laboratories and should be validated.

  • The presence of clinical symptoms during the test in conjunction with a positive breath test result suggests lactose intolerance.

Visualizations

experimental_workflow cluster_prep Patient Preparation cluster_test Test Procedure cluster_analysis Analysis & Interpretation prep1 Overnight Fast (8-12h) prep2 Dietary Restrictions (24h) prep1->prep2 prep3 Medication Hold prep2->prep3 baseline Collect Baseline Breath Sample prep3->baseline administer Administer [1-13C]Lactose Solution baseline->administer collect Collect Serial Breath Samples (e.g., every 30 min for 3h) administer->collect symptoms Monitor Clinical Symptoms collect->symptoms interpret Interpret Results vs. Cutoff Value symptoms->interpret irms Analyze 13CO2/12CO2 Ratio (IRMS) calculate Calculate Cumulative 13CO2 Excretion irms->calculate calculate->interpret

Caption: Experimental workflow for the ¹³C-Lactose Breath Test.

metabolic_pathway cluster_ingestion Oral Ingestion cluster_small_intestine Small Intestine cluster_metabolism Systemic Metabolism cluster_colon Colon (in Lactase Deficiency) lactose [1-13C]Lactose lactase Lactase Enzyme (Brush Border) lactose->lactase Digestion fermentation Bacterial Fermentation lactose->fermentation Malabsorption glucose [1-13C]Glucose lactase->glucose galactose Galactose lactase->galactose absorption Absorption into Bloodstream glucose->absorption galactose->absorption metabolism Cellular Metabolism (Oxidation) absorption->metabolism co2 Exhaled [13CO2] metabolism->co2 gases H2, CH4, Short-Chain Fatty Acids fermentation->gases

Caption: Metabolic fate of [1-¹³C]Lactose in the human body.

References

Application Notes and Protocols for Lactose Intolerance Breath Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for the lactose (B1674315) intolerance breath test, a non-invasive method to diagnose lactose malabsorption. The protocol outlines patient preparation, test execution, and data interpretation, crucial for clinical research and drug development in gastroenterology.

Principle of the Test

Lactose intolerance stems from a deficiency of the enzyme lactase, which is responsible for breaking down lactose into glucose and galactose in the small intestine. When undigested lactose passes into the large intestine, it is fermented by colonic bacteria, producing various gases, including hydrogen (H₂) and methane (B114726) (CH₄).[1][2] These gases are absorbed into the bloodstream, transported to the lungs, and exhaled. The lactose intolerance breath test measures the concentration of these gases in exhaled breath samples at timed intervals after the ingestion of a lactose solution.[3] An elevated concentration of hydrogen and/or methane is indicative of lactose malabsorption.[1]

Materials and Equipment

  • Breath collection bags or syringes

  • Gas chromatograph or other suitable analyzer for measuring hydrogen and methane concentrations in parts per million (ppm)

  • Lactose powder (pharmaceutical grade)

  • Water (for dissolving lactose)

  • Timing device

Patient Preparation

Proper patient preparation is critical to ensure the accuracy of the test results. Failure to adhere to these guidelines can lead to false positives or negatives.

3.1 Dietary Restrictions: Patients should follow a specific low-fiber diet for 24 hours preceding the test to minimize baseline hydrogen production.[2][4]

  • Foods to Avoid (24 hours prior):

    • High-fiber foods such as whole grains, bran, pasta, and high-fiber cereals.[1][5]

    • Fruits and fruit juices.[1][5]

    • Vegetables, especially legumes (beans, lentils), and cruciferous vegetables (broccoli, cauliflower, cabbage).[1][5]

    • Nuts, seeds, and corn.[1]

    • Dairy products including milk, cheese, yogurt, and butter.[1][6]

    • Foods and beverages containing high-fructose corn syrup.[5][6]

  • Allowed Foods (24 hours prior):

    • Baked or broiled chicken, turkey, or fish (seasoned only with salt and pepper).[5][6]

    • Plain steamed white rice.[1][5]

    • Eggs.[1][5]

    • Clear chicken or beef broth.[1][6]

    • White bread (plain).[1]

    • Water.[1][6]

3.2 Fasting: Patients must fast for 8-12 hours prior to the test.[7] Only water is permitted during the fasting period.[1] For children under one year, the fasting period can be shortened to 4-6 hours.[8]

3.3 Medication and Supplement Restrictions:

Medication/SupplementRestriction Period Prior to Test
Antibiotics4 weeks[1][2][9]
Colonoscopy, Barium Enema, or Bowel Prep2-4 weeks[5][8][9]
Laxatives and Pro-motility Drugs1 week[6][10]
Proton Pump Inhibitors (PPIs)1 week[1]
Antidiarrheal Medications1 week[10]
Digestive Aids (e.g., Lactaid)48 hours[1]

3.4 Other Restrictions:

  • Smoking: No smoking, including exposure to secondhand smoke, on the day of the test.[2][9]

  • Exercise: Avoid vigorous exercise for at least one hour before and during the test.[1][10]

  • Other Activities: No sleeping during the test.[1][10]

  • Oral Hygiene: Brush teeth on the morning of the test, but do not use mouthwash.[2][9] Avoid swallowing toothpaste.[2]

  • Chewing Gum and Candy: Do not chew gum or consume candy on the day of the test.[2][9]

Experimental Protocol

4.1 Baseline Breath Sample Collection: Before administering the lactose solution, collect one to two baseline breath samples.[2] The patient should exhale completely into the collection bag or syringe.[4] The average of these readings will serve as the baseline hydrogen and methane concentration.

4.2 Lactose Administration: The standard dose of lactose for adults is 25-50 grams, dissolved in 200-500 ml of water.[4] The patient should consume the entire solution within 5 minutes.[1]

4.3 Timed Breath Sample Collection: Collect subsequent breath samples at regular intervals. Common collection schedules are every 15-30 minutes for a total duration of 3 to 3.5 hours.[1][4][8]

4.4 Symptom Monitoring: Throughout the test, monitor and record any symptoms experienced by the patient, such as bloating, abdominal cramps, flatulence, or diarrhea.[4][7]

Data Presentation and Interpretation

Summarize the quantitative data from the breath test in a structured table for clear comparison.

Time Point (minutes)Hydrogen (H₂) Concentration (ppm)Methane (CH₄) Concentration (ppm)Patient-Reported Symptoms
Baseline 1None
Baseline 2None
15
30
45
60
75
90
105
120
135
150
165
180
Continue as per collection schedule

Interpretation of Results:

  • Positive Test for Lactose Malabsorption: A rise in hydrogen concentration of more than 20 ppm above the lowest baseline reading is considered a positive result.[3][4][8]

  • Methane Considerations: Some individuals are methane producers rather than hydrogen producers. In such cases, a rise in methane of more than 10-12 ppm above baseline may be considered positive. The simultaneous measurement of both gases is recommended.

  • Correlation with Symptoms: The development of symptoms during the test, in conjunction with a rise in breath hydrogen or methane, strengthens the diagnosis of lactose intolerance.[4]

  • False Negatives: A small percentage of individuals do not produce hydrogen or methane, which can lead to a false-negative result.[4]

Visualizations

experimental_workflow cluster_prep Patient Preparation cluster_test Testing Procedure cluster_analysis Data Analysis & Interpretation Diet 24h Low-Fiber Diet Fasting 8-12h Fasting Meds Medication Restrictions Activities Activity Restrictions (No Smoking/Vigorous Exercise) Baseline Collect Baseline Breath Sample(s) Activities->Baseline Lactose Administer Lactose Solution (25-50g) Baseline->Lactose Collection Collect Breath Samples (every 15-30 min for 3h) Lactose->Collection Analysis Analyze H₂ and CH₄ Concentrations (ppm) Collection->Analysis Symptoms Monitor and Record Symptoms Symptoms->Analysis Interpretation Interpret Results (Rise >20 ppm H₂ from baseline) Analysis->Interpretation Diagnosis Diagnosis of Lactose Malabsorption Interpretation->Diagnosis

Caption: Experimental workflow for the lactose intolerance breath test.

signaling_pathway cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine cluster_systemic Systemic Circulation & Exhalation Lactose_Ingestion Lactose Ingestion Lactase_Deficiency Lactase Deficiency Lactose_Ingestion->Lactase_Deficiency Undigested_Lactose Undigested Lactose Lactase_Deficiency->Undigested_Lactose Colonic_Bacteria Colonic Bacteria Undigested_Lactose->Colonic_Bacteria Transit Fermentation Fermentation Colonic_Bacteria->Fermentation Gas_Production Gas Production (H₂, CH₄, CO₂) Fermentation->Gas_Production Bloodstream Absorption into Bloodstream Gas_Production->Bloodstream Lungs Transport to Lungs Bloodstream->Lungs Exhalation Exhalation Lungs->Exhalation

Caption: Pathophysiological basis of the lactose intolerance breath test.

References

Troubleshooting & Optimization

How to improve the sensitivity of a [1-13Cgal]Lactose assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and accuracy of their [1-13C]Lactose assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for analyzing [1-13C]Lactose, and how do they differ in sensitivity?

A1: The primary methods for [1-13C]Lactose analysis include the ¹³C-Lactose Breath Test, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays. Their sensitivity and applications vary:

  • ¹³C-Lactose Breath Test: A non-invasive, indirect method that measures the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath after ingestion of [1-13C]Lactose. It is a semi-quantitative test primarily used for diagnosing lactose (B1674315) malabsorption.[1] Its sensitivity can be affected by factors like bacterial overgrowth in the small intestine.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific quantitative method for directly measuring [1-13C]Lactose and its metabolites in various biological matrices.[2] It is often considered a gold standard for its accuracy and low limits of detection.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification. While ¹H NMR can be used, ¹³C NMR is less sensitive and typically requires higher sample concentrations.[3][4]

  • Enzymatic Assays: These assays rely on the enzymatic hydrolysis of lactose and subsequent measurement of the products (e.g., glucose). Newer enzymatic methods have improved sensitivity through signal amplification pathways.[5][6]

Q2: What is the most critical step in sample preparation to ensure high sensitivity?

A2: For most high-sensitivity applications, especially with LC-MS/MS or enzymatic assays, the most critical step is the effective removal of interfering substances and matrix components.[7] This often involves protein precipitation (e.g., using Carrez reagents) and filtration to prevent column clogging and ion suppression in mass spectrometry.[8][9][10] For NMR, ensuring the sample is free of particulate matter and dissolved in the correct deuterated solvent is crucial for achieving good resolution.[3][4][11]

Q3: How can I minimize false positives and false negatives in a ¹³C-Lactose Breath Test?

A3: To improve the accuracy of the ¹³C-Lactose Breath Test:

  • Avoid False Positives: These can occur in patients with small intestinal bacterial overgrowth (SIBO).[1] It is advisable to rule out SIBO before the test.

  • Avoid False Negatives: These can occur in individuals who are "non-H₂ producers."[1] Combining the ¹³CO₂ measurement with hydrogen (H₂) and methane (B114726) (CH₄) breath tests can improve diagnostic accuracy, as some individuals produce methane instead of hydrogen.[12][13]

  • Standardize Patient Preparation: Ensure patients follow a specific diet and fast before the test to minimize baseline variations in breath gas composition.[14]

Troubleshooting Guides

Issue 1: Low Signal or Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step Rationale
Insufficient sample concentration.Increase the amount of sample used in the assay. For NMR, a higher concentration is generally better for ¹³C detection.[3] For other methods, ensure the concentration is within the linear range of the assay.A higher concentration of the analyte will produce a stronger signal relative to the background noise.
Suboptimal instrument settings.For LC-MS/MS: Optimize ionization source parameters (e.g., voltage, temperature) and use negative ionization mode for lactose detection.[15] For NMR: Adjust shims to improve magnetic field homogeneity.[11]Proper instrument tuning is essential for maximizing signal detection and resolution.
Matrix effects (ion suppression in MS).Improve sample cleanup. Use an internal standard, such as ¹³C₆-lactose, to normalize for variations in ionization and detection.[7][16]Matrix components can interfere with the ionization of the target analyte, leading to a suppressed signal. An internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Issue 2: High Background Signal or Baseline Noise
Possible Cause Troubleshooting Step Rationale
Contaminated reagents or solvents.Use high-purity solvents and reagents (e.g., HPLC or MS-grade). Prepare fresh solutions.Impurities in reagents can contribute to a high background signal, reducing the sensitivity of the assay.
Incomplete removal of interfering substances.Enhance the sample preparation protocol. For enzymatic assays, ensure the complete removal of free glucose before lactose measurement.[5][17]High levels of interfering substances can create a high baseline and mask the signal from the analyte of interest.
Carryover from previous injections (LC-MS/MS).Implement a rigorous column washing protocol between sample injections.[8]Residual analyte from a previous, more concentrated sample can artificially elevate the baseline of subsequent samples.
Issue 3: Poor Reproducibility or High Variability
Possible Cause Troubleshooting Step Rationale
Inconsistent sample preparation.Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use calibrated pipettes and equipment.Variations in sample handling can introduce significant errors and lead to poor reproducibility between replicates.
Instrument instability.Allow the instrument to stabilize before running samples. Monitor system suitability parameters throughout the analytical run.Fluctuations in instrument performance can cause drift in signal intensity and retention times, affecting the precision of the measurements.
Improper use of internal standards.Ensure the internal standard is added at the same concentration to all samples and standards.[16]The internal standard is crucial for correcting for variations in sample processing and instrument response. Inconsistent addition will lead to inaccurate results.

Quantitative Data Summary

ParameterLC-MS/MSHigh-Sensitivity Enzymatic Assay (K-LOLAC)
Limit of Detection (LOD) <5 ng/L[2]1.62 mg/L (in solution)[5]
Limit of Quantification (LOQ) 17.3 mg/L[2]0.44 mg per 100 g (for solid samples)[6]
Linear Range 0.7 - 4.4 mg/L[2]2.3 - 113 mg per 100 g[6]
Recovery 97 - 107%[2]93.21 - 114.10%[5]
Reproducibility (CV%) < 4.3% RSD≤ 3.2% CV[6]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Lactose in Milk
  • Weigh approximately 2 to 5 grams of the milk sample into a 25 mL volumetric flask.

  • Add deionized water to bring the volume to approximately 20 mL.

  • Add 0.05 mL of Carrez I solution and mix.

  • Add 0.05 mL of Carrez II solution and mix.[17][18]

  • Bring the volume to 25 mL with deionized water and mix thoroughly.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm filter.[15]

  • Dilute the clear filtrate with a mixture of acetonitrile (B52724) and water (1:1 v/v).

  • Spike the final solution with a known concentration of ¹³C-labeled lactose internal standard (e.g., 40 µg/mL).[7][16]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: High-Sensitivity Enzymatic Assay for Low-Lactose Samples

This protocol is based on a sequential assay that first removes free glucose and then measures lactose.

A. Glucose Removal Pre-Treatment:

  • Pipette 1.0 mL of the clear sample filtrate into a polypropylene (B1209903) tube.

  • Add 0.4 mL of distilled water, 0.1 mL of Buffer A, 0.2 mL of glucose oxidase/catalase mixture, and 0.1 mL of hydrogen peroxide (~30% w/w).[17][19]

  • Cap the tube, mix, and incubate at room temperature (20-25°C) for 15 minutes.[17][19]

  • Loosen the cap to release pressure, then re-tighten.

  • Incubate in a boiling water bath for 5 minutes to inactivate the enzymes.[17]

  • Cool the tube for approximately 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes. The supernatant is now ready for the enzymatic determination of lactose.[17]

B. Enzymatic Determination of Lactose:

  • In a cuvette, mix the pre-treated sample supernatant with a reaction buffer containing ATP and NADP+.

  • Read the initial absorbance (A1) at 340 nm.

  • Add a mixture of hexokinase and glucose-6-phosphate dehydrogenase.

  • Allow the reaction to complete (approximately 5-10 minutes) and read the second absorbance (A2). The difference (A2-A1) corresponds to the residual free glucose.

  • Add β-galactosidase to the cuvette to hydrolyze lactose into glucose and galactose.[19]

  • Allow the reaction to complete (approximately 15 minutes) and read the final absorbance (A3).[19]

  • The difference (A3-A2) is proportional to the amount of lactose in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Initial Sample (e.g., Milk) Precipitation Protein Precipitation (Carrez Reagents) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration Dilution Dilution & Internal Standard Spiking Filtration->Dilution LC_MS LC-MS/MS Analysis Dilution->LC_MS Data Data Acquisition LC_MS->Data Quantification Quantification vs. Calibration Curve Data->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for [1-¹³C]Lactose analysis using LC-MS/MS.

enzymatic_pathway Lactose Lactose enzyme1 β-Galactosidase Lactose->enzyme1 Glucose D-Glucose enzyme2 Hexokinase + ATP Glucose->enzyme2 Galactose D-Galactose G6P Glucose-6-Phosphate enzyme3 G6P-DH + NADP+ G6P->enzyme3 NADPH1 NADPH Gluconate6P 6-Phospho-gluconate enzyme4 6-PG-DH + NADP+ Gluconate6P->enzyme4 NADPH2 NADPH enzyme1->Glucose enzyme1->Galactose enzyme2->G6P enzyme3->NADPH1 enzyme3->Gluconate6P enzyme4->NADPH2

Caption: High-sensitivity enzymatic assay signaling pathway.

troubleshooting_tree start Low Sensitivity Issue q1 Low Signal? start->q1 q2 High Background? q1->q2 No sol1 Increase Sample Conc. Optimize Instrument q1->sol1 Yes q3 Poor Reproducibility? q2->q3 No sol2 Improve Sample Cleanup Use High-Purity Reagents q2->sol2 Yes sol3 Standardize Protocol Check Internal Standard Use q3->sol3 Yes end Sensitivity Improved q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for low assay sensitivity.

References

Technical Support Center: [1-13Cgal]Lactose Monohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of [1-13Cgal]Lactose Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this stable isotope-labeled compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a tracer in metabolic studies and as a diagnostic agent. Its most common application is in the ¹³C-Lactose Breath Test to assess lactose (B1674315) digestion and diagnose lactose malabsorption. It can also be used as an internal standard in quantitative mass spectrometry-based assays for lactose.

Q2: How is the ¹³C-Lactose Breath Test performed and interpreted?

A2: The test involves the oral administration of a solution containing a precise amount of this compound. If the individual has sufficient lactase enzyme activity, the ¹³C-lactose is hydrolyzed into ¹³C-galactose and glucose, which are then absorbed and metabolized, ultimately producing ¹³CO₂ that is exhaled. Breath samples are collected at regular intervals and the ratio of ¹³CO₂ to ¹²CO₂ is measured. A significant increase in this ratio indicates normal lactose digestion. Conversely, a lack of a significant increase suggests lactose malabsorption.[1][2]

Q3: What are the key differences between the ¹³C-Lactose Breath Test and the Hydrogen Breath Test?

A3: The ¹³C-Lactose Breath Test is a direct measurement of lactose digestion and absorption.[1] The Hydrogen Breath Test is an indirect method that measures the hydrogen gas produced by colonic bacteria when undigested lactose is fermented in the colon.[3] The ¹³C test is generally considered more accurate and less prone to certain interferences that can affect the hydrogen breath test, such as variations in gut bacteria that may not produce hydrogen.[4]

Troubleshooting Guides

¹³C-Lactose Breath Test Analysis

Problem: False Negative Results

A false negative result suggests normal lactose digestion when the individual is actually a lactose malabsorber.

Potential Cause Troubleshooting/Validation Step
Low or Non-Hydrogen/Methane (B114726) Producing Gut Flora This is a primary reason for false negatives in traditional hydrogen breath tests. The ¹³C-Lactose Breath Test is less susceptible to this issue as it directly measures lactose metabolism. However, if using a combined H₂/¹³CO₂ analysis, a flat H₂ response despite symptoms may indicate a non-H₂ producer.[4]
Acidic Colonic pH An acidic environment in the colon can inhibit the bacteria that produce hydrogen, potentially leading to a false negative in a combined test.[5]
Recent Antibiotic Use Antibiotics can alter the gut microbiome, affecting the fermentation of undigested lactose and subsequent gas production. It is recommended to avoid antibiotics for at least 2-4 weeks prior to the test.[3]
Rapid Intestinal Transit If the lactose passes through the small intestine too quickly, there may be insufficient time for bacterial fermentation in the colon to produce a detectable gas response.
Improper Breath Sample Collection Ensure end-expiratory breath samples are collected correctly at each time point as per the protocol.

Problem: False Positive Results

A false positive result suggests lactose malabsorption in an individual with normal lactose digestion.

Potential Cause Troubleshooting/Validation Step
Small Intestinal Bacterial Overgrowth (SIBO) Bacteria in the small intestine can prematurely metabolize the lactose, leading to an early rise in breath ¹³CO₂ or hydrogen, which can be misinterpreted as colonic fermentation.[6] A lactulose (B1674317) breath test can be performed to rule out SIBO.[6]
Improper Patient Preparation (Diet) Consumption of high-fiber foods or complex carbohydrates the day before the test can lead to elevated baseline gas levels. Patients should follow a prescribed low-fiber diet for 24 hours before the test.[3]
Smoking or Strenuous Exercise Smoking and vigorous exercise before or during the test can affect breathing patterns and gas exchange, potentially altering the results. These should be avoided.[3]
Contamination from Oral Bacteria Certain bacteria in the mouth can have urease activity which might interfere with some breath tests. While less of a concern for the lactose test, proper oral hygiene before the test is recommended.
LC-MS Analysis of this compound

Problem: Poor Signal or Inconsistent Results

Potential Cause Troubleshooting/Validation Step
Matrix Effects Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7][8] To assess this, perform a post-column infusion experiment or compare the response of the analyte in a neat solution versus a matrix extract.[8]
Suboptimal Ionization Source Parameters The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as capillary voltage, gas flow rates, and temperature. Optimize these parameters specifically for this compound to maximize signal intensity.[9][10]
Inappropriate Mobile Phase For ESI, reversed-phase solvents like water, acetonitrile (B52724), and methanol (B129727) are preferred. The pH of the mobile phase should be optimized to ensure the analyte is in its ionized form.[9]
Sample Degradation Lactose can be susceptible to degradation, especially at non-neutral pH or in the presence of certain enzymes. Ensure proper sample storage and handling.

Problem: Inaccurate Quantification

Potential Cause Troubleshooting/Validation Step
Lack of a Suitable Internal Standard To compensate for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard is crucial. For the analysis of unlabeled lactose, this compound can serve as an excellent internal standard. When quantifying this compound itself, a different isotopologue (e.g., ¹³C₆-lactose) should be used.[7][11]
Isobaric Interferences Other compounds in the sample may have the same nominal mass as this compound, leading to interference. High-resolution mass spectrometry can help differentiate between the analyte and interfering compounds based on their exact mass.
Carryover Residual analyte from a previous high-concentration sample can be carried over in the injection system, leading to artificially high results in subsequent samples. Injecting blank samples after high-concentration samples can help identify and quantify carryover.
Non-linear Detector Response Ensure that the concentration of the analyte falls within the linear dynamic range of the mass spectrometer. A calibration curve with multiple concentration points should be generated to verify linearity.

Experimental Protocols

¹³C-Lactose Breath Test Protocol

Objective: To assess an individual's ability to digest lactose.

Materials:

  • Pre-weighed dose of this compound (typically 15-25 grams for adults).[1]

  • 200-250 mL of water.

  • Breath collection bags or tubes.

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-dispersive Infrared Spectrometer (NDIR) for ¹³CO₂ analysis.

Procedure:

  • Patient Preparation: The patient should fast for at least 8-12 hours overnight. They should also follow a specific low-carbohydrate diet for 24 hours prior to the test to minimize baseline hydrogen and methane production. Smoking and strenuous exercise should be avoided on the day of the test.[12]

  • Baseline Breath Sample: Collect a baseline breath sample before the administration of the lactose solution.

  • Lactose Administration: Dissolve the this compound in water and have the patient drink the entire solution.

  • Post-Dose Breath Samples: Collect breath samples at regular intervals (e.g., every 30 minutes) for a period of 2 to 4 hours.[12]

  • Sample Analysis: Analyze the collected breath samples for their ¹³CO₂/¹²CO₂ ratio.

  • Data Interpretation: Calculate the change in the ¹³CO₂/¹²CO₂ ratio over time compared to the baseline. A cumulative dose recovery of ¹³C greater than a specified cutoff value (e.g., 5 dose/h) is indicative of normal lactose digestion.[1]

Sample Preparation for LC-MS Analysis of [1-13Cgal]Lactose in Plasma

Objective: To extract [1-13Cgal]Lactose from a plasma sample for quantitative analysis.

Materials:

  • Plasma sample containing [1-13Cgal]Lactose.

  • Internal standard solution (e.g., ¹³C₆-Lactose).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade.

  • Centrifuge.

  • Vortex mixer.

  • Syringe filters (0.22 µm).

Procedure (Protein Precipitation):

  • Sample Thawing: Thaw the plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each plasma sample.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase of the LC method.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Visualizations

Troubleshooting_Workflow cluster_symptoms Analytical Issue cluster_investigation Initial Investigation cluster_specific_causes Potential Root Causes cluster_solutions Corrective Actions Inaccurate_Results Inaccurate or Irreproducible Results Check_Sample_Prep Review Sample Preparation Protocol Inaccurate_Results->Check_Sample_Prep Check_Instrument_Performance Verify Instrument Performance Inaccurate_Results->Check_Instrument_Performance Contamination Contamination Check_Sample_Prep->Contamination Protocol_Deviation Protocol Deviation Check_Sample_Prep->Protocol_Deviation Matrix_Effects Matrix Effects Check_Instrument_Performance->Matrix_Effects Instrument_Malfunction Instrument Malfunction Check_Instrument_Performance->Instrument_Malfunction Method_Validation Perform Method Validation Matrix_Effects->Method_Validation Optimize_Prep Optimize Sample Preparation Contamination->Optimize_Prep Instrument_Maintenance Instrument Maintenance/Calibration Instrument_Malfunction->Instrument_Maintenance Retrain_Personnel Retrain Personnel Protocol_Deviation->Retrain_Personnel Optimize_Prep->Inaccurate_Results Re-analyze Method_Validation->Inaccurate_Results Re-analyze Instrument_Maintenance->Inaccurate_Results Re-analyze Retrain_Personnel->Inaccurate_Results Re-analyze

Caption: A logical workflow for troubleshooting inaccurate results in this compound analysis.

Breath_Test_Pathway cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Metabolism cluster_exhalation Exhalation & Detection cluster_malabsorption Malabsorption Pathway Ingestion Oral Ingestion of This compound Digestion Lactase Enzyme in Small Intestine Ingestion->Digestion Absorption Absorption of 13C-Galactose & Glucose Digestion->Absorption Normal Digestion No_Digestion Lactase Deficiency: No Digestion Digestion->No_Digestion Malabsorption Metabolism Hepatic Metabolism Absorption->Metabolism CO2_Production Production of 13CO2 Metabolism->CO2_Production Exhalation Exhalation of 13CO2 CO2_Production->Exhalation Detection Measurement of 13CO2/12CO2 Ratio Exhalation->Detection Fermentation Bacterial Fermentation in Colon No_Digestion->Fermentation Low_13CO2 Low 13CO2 in Breath No_Digestion->Low_13CO2 Gas_Production H2, CH4, CO2 Production Fermentation->Gas_Production Low_13CO2->Detection

References

Correcting for baseline 13CO2 values in breath tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13CO2 breath tests. The following sections address common issues encountered when correcting for baseline 13CO2 values.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a baseline measurement in a 13CO2 breath test?

A baseline measurement serves as a reference point for the natural abundance of 13CO2 in a subject's breath before the administration of a 13C-labeled substrate.[1][2] This initial measurement is crucial for accurately calculating the change in the 13CO2/12CO2 ratio after the substrate has been metabolized.[3] The result of a 13C breath test is typically expressed as the "Delta Over Baseline" (DOB), which is the difference between the 13CO2/12CO2 ratio at a specific time point after substrate ingestion and the baseline ratio.[3]

Q2: What is the formula for calculating the Delta Over Baseline (DOB)?

The Delta Over Baseline (DOB) is calculated using the following formula[3]:

DOB (in ‰) = δ13Ct - δ13C0

Where:

  • δ13Ct is the delta value of the breath sample at a specific time (t) after administration of the 13C-labeled substrate.

  • δ13C0 is the delta value of the baseline breath sample.

The delta value (δ) represents the relative difference in the 13C/12C ratio of a sample compared to a standard (Vienna Pee Dee Belemnite, VPDB).

Q3: What are the common factors that can affect baseline 13CO2 values?

Several factors can influence a subject's baseline 13CO2 levels. It is critical to control for these to ensure a stable and accurate baseline.

FactorDescriptionRecommendations
Diet The natural abundance of 13C varies in different food sources. Ingestion of foods rich in 13C, particularly those from C4 plants (e.g., corn, sugarcane), can significantly elevate baseline 13CO2 levels.Patients should follow a specific preparatory diet, typically avoiding C4 plant-based foods for a defined period before the test. A fasting period of at least two to eight hours is commonly required.[1][4]
Medications Certain medications can interfere with the test results. For the 13C-Urea Breath Test for H. pylori, antibiotics, bismuth-containing products, and proton pump inhibitors can lead to false-negative results.[2]A washout period for interfering medications is necessary. This can range from one week for proton pump inhibitors to four weeks for antibiotics.[2]
Smoking Smoking should be avoided on the day of the test, for at least two hours before and during the test.Advise patients to refrain from smoking as per the test protocol.
Physical Activity Strenuous physical activity can alter CO2 production and exhalation, potentially affecting the stability of the baseline.Patients should be at rest during the baseline collection and throughout the test.
Oral Flora Some bacteria in the mouth can have urease activity, which may lead to false-positive results in the 13C-Urea Breath Test.Ingesting the 13C-urea solution with a straw can help minimize contact with oral flora.
Q4: What is considered an acceptable baseline?

While specific criteria can vary between laboratories and studies, a stable baseline is essential for a reliable test. Generally, multiple baseline samples are collected, and the variation between these samples should be minimal. An inter-laboratory comparison of breath 13CO2 analysis showed that individual variations for a single participant ranged from 0.02‰ to 0.14‰.[5] Significant fluctuations in the baseline may indicate that the patient did not adhere to the pre-test dietary or fasting recommendations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the collection and analysis of baseline 13CO2 breath samples.

Issue 1: High Baseline 13CO2 Values

Description: The initial baseline δ13C values are significantly higher than the expected physiological range.

Possible Causes:

  • Dietary indiscretion: The patient may have consumed foods or beverages with high natural 13C abundance (e.g., corn-based products, sugary drinks) shortly before the test.

  • Improper fasting: The patient may not have adhered to the required fasting period.

Troubleshooting Steps:

  • Verify Patient Compliance: Inquire about the patient's food and drink consumption in the 24 hours preceding the test.

  • Review Pre-Test Instructions: Ensure the patient received and understood the dietary and fasting instructions.

  • Reschedule if Necessary: If significant dietary or fasting non-compliance is identified, it is best to reschedule the test to ensure accurate results.

Issue 2: Unstable or Drifting Baseline

Description: There is significant variation or a consistent upward or downward trend in the δ13C values of multiple baseline samples collected over a short period.

Possible Causes:

  • Metabolic changes: The patient's metabolic state may not be at a steady state due to recent food intake, physical activity, or stress.

  • Instrumental drift: The isotope ratio mass spectrometer (IRMS) or other analytical instrument may be experiencing drift.

Troubleshooting Steps:

  • Extend the Acclimatization Period: Allow the patient to rest for a longer period before commencing baseline sample collection to help them reach a metabolic steady state.

  • Instrument Performance Check: Run a quality control check on the analytical instrument using a known standard to verify its stability.

  • Data Correction (for minor drift): If the drift is minimal and linear, a mathematical correction may be applicable. A common approach is to fit a linear regression to the baseline data points and use this equation to correct the post-substrate data. However, this should be done with caution and in accordance with established laboratory protocols. For significant or non-linear drift, repeating the sample collection is recommended.

Issue 3: Inconsistent Readings from Duplicate Samples

Description: Duplicate breath samples collected at the same time point show significantly different δ13C values.

Possible Causes:

  • Improper sample collection: The patient may not have provided a proper end-tidal breath sample for one of the duplicates.

  • Leaky collection bags or vials: The sample container may not have been sealed correctly, allowing for contamination with ambient air.

  • Analytical error: An error may have occurred during the analysis of one of the samples.

Troubleshooting Steps:

  • Review Sampling Technique: Observe the patient's sample collection technique to ensure they are providing a consistent end-tidal breath. Instruct the patient to take a deep breath, hold it for 4-5 seconds, and then exhale steadily into the collection bag.[6]

  • Inspect Collection Materials: Check the integrity of the breath collection bags and vials for any signs of damage or improper sealing.

  • Re-analyze Samples: If possible, re-analyze the duplicate samples to rule out analytical error.

  • Recollect Samples: If the discrepancy persists, it is best to recollect the samples for that time point.

Experimental Protocols

Protocol: 13C-Urea Breath Test for Helicobacter pylori

This protocol is a generalized example and may need to be adapted based on specific kit instructions and institutional guidelines.

Patient Preparation:

  • The patient must fast for at least two to eight hours before the test.[1][4]

  • The patient must not have taken any antibiotics or bismuth-containing products for at least four weeks prior to the test.[2]

  • Proton pump inhibitors should be discontinued (B1498344) for at least one week before the test.[2]

  • The patient should not smoke on the day of the test.

Procedure:

  • Baseline Sample Collection (t=0):

    • The patient should be seated and at rest.[2]

    • Label a breath collection bag for the baseline sample.[2]

    • Instruct the patient to exhale normally into the collection bag.[1]

    • Seal the bag immediately.

  • Substrate Administration:

    • Dissolve the 13C-urea tablet or powder in the specified amount of water or citric acid solution, as per the manufacturer's instructions.[4]

    • Have the patient drink the solution, possibly using a straw to minimize contact with the oral cavity.

  • Post-Substrate Sample Collection (e.g., t=30 minutes):

    • After the specified time interval (commonly 30 minutes), collect a second breath sample in a new, appropriately labeled bag using the same procedure as the baseline collection.[1]

  • Sample Analysis:

    • Analyze the 13CO2/12CO2 ratio in both the baseline and post-substrate breath samples using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).

  • Data Calculation:

    • Calculate the Delta Over Baseline (DOB) value. A DOB value above a predetermined cut-off (e.g., >2.5‰ to >4.0‰) is typically considered a positive result for H. pylori infection.[1][4]

Visualizations

Experimental_Workflow cluster_pre_test Pre-Test Preparation cluster_test_procedure Test Procedure cluster_analysis Analysis Patient_Fasting Patient Fasting (2-8 hours) Baseline_Collection Baseline Breath Sample Collection (t=0) Patient_Fasting->Baseline_Collection Medication_Washout Medication Washout (1-4 weeks) Medication_Washout->Baseline_Collection No_Smoking No Smoking No_Smoking->Baseline_Collection Substrate_Ingestion 13C-Substrate Ingestion Baseline_Collection->Substrate_Ingestion Post_Ingestion_Collection Post-Ingestion Breath Sample Collection (t=x) Substrate_Ingestion->Post_Ingestion_Collection IRMS_Analysis IRMS/NDIRS Analysis Post_Ingestion_Collection->IRMS_Analysis DOB_Calculation DOB Calculation IRMS_Analysis->DOB_Calculation Result Result Interpretation DOB_Calculation->Result

Caption: Workflow for a typical 13CO2 breath test.

Troubleshooting_Logic Start Baseline Issue Identified High_Baseline High Baseline? Start->High_Baseline Unstable_Baseline Unstable/Drifting Baseline? High_Baseline->Unstable_Baseline No Check_Diet Verify Diet & Fasting Compliance High_Baseline->Check_Diet Yes Inconsistent_Duplicates Inconsistent Duplicates? Unstable_Baseline->Inconsistent_Duplicates No Extend_Rest Extend Patient Rest Period Unstable_Baseline->Extend_Rest Yes Review_Technique Review Sampling Technique Inconsistent_Duplicates->Review_Technique Yes Proceed Proceed with Caution or Re-evaluate Inconsistent_Duplicates->Proceed No Reschedule Reschedule Test Check_Diet->Reschedule Check_Instrument Check Instrument Stability Extend_Rest->Check_Instrument Check_Instrument->Proceed Inspect_Materials Inspect Collection Materials Review_Technique->Inspect_Materials Reanalyze Re-analyze or Recollect Sample Inspect_Materials->Reanalyze

Caption: Troubleshooting logic for baseline 13CO2 issues.

References

Optimizing sample collection timing for 13CO2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize sample collection timing for 13CO2 analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the 13CO2 breath test?

A1: The 13CO2 breath test is a non-invasive diagnostic tool used to assess various physiological functions. It involves the oral administration of a substrate labeled with a non-radioactive, stable isotope of carbon (13C). When this substrate is metabolized in the body by a specific enzyme or physiological process, 13CO2 is produced, which is then exhaled in the breath. By measuring the ratio of 13CO2 to 12CO2 in collected breath samples over time, researchers can evaluate the rate and extent of substrate metabolism, providing insights into functions like gastric emptying, liver function, and the presence of certain bacteria.[1][2][3]

Q2: Why is the timing of sample collection critical for 13CO2 analysis?

A2: The timing of breath sample collection is crucial because the rate of 13CO2 appearance in the breath reflects the specific metabolic process being investigated.[1][2] Collecting samples too early or too late can miss the peak of 13CO2 excretion, leading to inaccurate or inconclusive results. Optimal timing ensures that the collected data accurately represents the physiological function being measured.

Q3: What are the most common substrates used in 13CO2 breath tests and what do they measure?

A3: Several substrates are used to investigate different physiological functions:

  • 13C-Urea: Used to detect the presence of Helicobacter pylori infection. The urease enzyme produced by the bacteria breaks down the urea (B33335), releasing 13CO2.[4][5]

  • 13C-Octanoic Acid & 13C-Spirulina: These are incorporated into a test meal to measure the rate of solid-phase gastric emptying.[1][6][7]

  • 13C-Methacetin: Used to assess liver function, specifically the activity of the cytochrome P450 enzyme system.[8][9][10]

  • 13C-Lactose: Used to diagnose lactose (B1674315) intolerance by measuring lactose digestion.[3]

  • 13C-Glucose: Can be used to study glucose metabolism and oxidation.[11]

Q4: How many breath samples are typically required for a 13CO2 breath test?

A4: The number of breath samples required varies depending on the specific test and the physiological function being assessed. For some tests, like the 13C-Urea breath test for H. pylori, as few as two samples (a baseline and one post-substrate sample) may be sufficient.[4][9][12] Other tests, such as those for gastric emptying, may require multiple samples collected over several hours to accurately plot the curve of 13CO2 excretion.[1][6][13]

Q5: What factors can influence the results of a 13CO2 breath test?

A5: Several factors can affect the accuracy of 13CO2 breath test results, including:

  • Patient Preparation: Fasting status is critical for most tests to ensure a stable baseline 13CO2 level.[1][14][15]

  • Medications: Certain medications, such as proton pump inhibitors and antibiotics, can interfere with the test results and may need to be discontinued (B1498344) prior to testing.[14][16][17]

  • Physical Activity: Exercise can alter CO2 production and metabolism, potentially affecting the rate of 13CO2 excretion.[18]

  • Improper Sample Collection: Errors in the collection technique can lead to contaminated or insufficient samples.[19][20]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconclusive or "flat" 13CO2 curve Inadequate substrate metabolism.Verify the correct substrate was administered and that the patient has the condition being tested for. Consider if any medications are inhibiting the metabolic pathway.
Improper sample collection timing (missed the peak).Review the recommended sampling protocol for the specific substrate. Ensure samples are collected at the appropriate intervals.
High baseline 13CO2 reading Patient did not fast properly.Ensure the patient has followed the required fasting guidelines before the test.
Recent consumption of foods naturally enriched in 13C.Inquire about the patient's diet prior to the test. Provide dietary restrictions if necessary.
Sample rejected by the lab (QNS - Quantity Not Sufficient) Incomplete exhalation into the collection bag/tube.Instruct the patient on the correct breathing technique: take a normal breath in, then exhale steadily into the collection device.[19]
Leaky collection tube or bag.Inspect collection materials for any defects before use. Ensure the tube is punctured only once.[19]
Puncturing the tube at the beginning of exhalation.The sample should be collected mid-exhalation to capture air from the lungs, not the trachea.[19]
False-negative result for H. pylori test Recent use of antibiotics, proton pump inhibitors, or bismuth preparations.Ensure the patient has adhered to the specified washout period for these medications (typically 2-4 weeks).[14][16][17]
Variability between repeated tests in the same individual Physiological variation.While some intra-individual variability is normal, significant differences may warrant a repeat test, ensuring all pre-test and collection protocols are strictly followed.[21][22]
Inconsistent test meal for gastric emptying studies.Use a standardized test meal for all gastric emptying breath tests to ensure comparability of results.[1][6]

Data Presentation: Recommended Sample Collection Timings

The following tables summarize recommended sample collection timings for common 13CO2 breath tests. Note that specific protocols may vary, and it is essential to consult the test manufacturer's instructions or relevant scientific literature.

Table 1: Gastric Emptying Breath Tests

SubstrateBaseline SamplePost-Substrate Sample Collection TimesTotal Duration
13C-Octanoic Acid YesEvery 15 minutes for the first 2 hours, then every 30 minutes for the next 2 hours.[1]4 hours
13C-Spirulina Yes45, 90, 120, 150, 180, and 240 minutes.[7][23] Some protocols suggest that samples at 45, 150, and 180 minutes are most critical.[22]4 hours

Table 2: Liver Function Breath Tests

SubstrateBaseline SamplePost-Substrate Sample Collection TimesKey Time Point(s)
13C-Methacetin Yes10, 15, 20, 30, 40, 50, 60, 80, 100, and 120 minutes.[8]A single sample at 15 minutes may be sufficient for assessing liver function.[8][9][12]
13C-Phenylalanine YesFrequent intervals with a peak expected around 15 minutes.[15]15 minutes.[15]

Table 3: Helicobacter pylori Detection

SubstrateBaseline SamplePost-Substrate Sample Collection Time
13C-Urea Yes10, 15, or 30 minutes.[4][5][14] A 10-minute collection can be as reliable as 30 minutes.[4]

Experimental Protocols

13C-Octanoic Acid Breath Test for Solid Gastric Emptying

Objective: To measure the rate of gastric emptying of a solid meal.

Methodology:

  • Patient Preparation: The patient must fast overnight.

  • Test Meal: A standardized meal is prepared, typically consisting of a scrambled egg with the yolk mixed with 91 mg of 13C-octanoic acid, two slices of white bread with 15 g of margarine, and 150 mL of water.[1]

  • Baseline Sample: Before consuming the meal, a baseline breath sample is collected into a designated bag or tube.

  • Meal Consumption: The patient consumes the entire test meal.

  • Post-Meal Sample Collection: Breath samples are collected every 15 minutes for the first two hours and then every 30 minutes for the following two hours, for a total of four hours.[1]

  • Sample Analysis: The collected breath samples are analyzed for their 13CO2/12CO2 ratio using an isotope ratio mass spectrometer or an infrared isotope analyzer.[1] The rate of gastric emptying is calculated from the kinetics of 13CO2 appearance in the breath.[1]

13C-Methacetin Breath Test for Liver Function

Objective: To assess the metabolic capacity of the liver's cytochrome P450 enzyme system.

Methodology:

  • Patient Preparation: The patient should be in a fasted state.[8]

  • Substrate Administration: The patient ingests 75 mg of 13C-methacetin dissolved in 100 mL of water.[8]

  • Baseline Sample: A breath sample is collected immediately before ingesting the substrate.

  • Post-Ingestion Sample Collection: End-expiratory breath samples are collected at specific time points, such as 10, 15, 20, 30, 40, 50, 60, 80, 100, and 120 minutes after ingestion.[8] For a shortened protocol, a single sample at 15 minutes post-ingestion can be collected.[8][9]

  • Sample Analysis: The 13CO2:12CO2 ratio in the breath samples is determined using infrared spectroscopy or mass spectrometry. The results are often expressed as the delta over baseline (DOB).[8]

13C-Urea Breath Test for H. pylori

Objective: To detect the presence of Helicobacter pylori in the stomach.

Methodology:

  • Patient Preparation: The patient should fast for at least one hour before the test.[14] Certain medications like antibiotics and proton pump inhibitors must be avoided for a specified period (e.g., 2-4 weeks) prior to the test.[14][16]

  • Baseline Sample: A baseline breath sample is collected in a designated bag.[14][24]

  • Substrate Ingestion: The patient drinks a solution containing 13C-urea.[14][24]

  • Post-Ingestion Sample Collection: After a specific waiting period, typically 10 to 30 minutes, a second breath sample is collected in a different bag.[4][5][24]

  • Sample Analysis: The 13CO2/12CO2 ratio in both the baseline and post-ingestion samples is measured. A significant increase in this ratio in the second sample indicates the presence of H. pylori.[24]

Visualizations

Experimental_Workflow_13C_Breath_Test cluster_pre_test Pre-Test Preparation cluster_test_admin Test Administration cluster_post_test Post-Substrate Collection & Analysis Patient_Prep Patient Preparation (Fasting, Medication review) Baseline_Sample Collect Baseline Breath Sample (T0) Patient_Prep->Baseline_Sample Substrate Administer 13C-labeled Substrate Baseline_Sample->Substrate Post_Samples Collect Post-Substrate Breath Samples (T1, T2...Tn) Substrate->Post_Samples Analysis 13CO2/12CO2 Ratio Analysis (IRMS/NDIRS) Post_Samples->Analysis Result Interpret Results Analysis->Result

Caption: General workflow for a typical 13CO2 breath test.

Gastric_Emptying_Pathway Ingestion Ingestion of Test Meal with 13C-Substrate Stomach Stomach Ingestion->Stomach Gastric_Emptying Gastric Emptying (Rate-Limiting Step) Stomach->Gastric_Emptying Small_Intestine Small Intestine (Absorption) Gastric_Emptying->Small_Intestine Liver Liver (Metabolism & Oxidation) Small_Intestine->Liver Lungs Lungs (Exhalation) Liver->Lungs Breath_Sample 13CO2 detected in Breath Sample Lungs->Breath_Sample

Caption: Metabolic pathway of a 13C-substrate for gastric emptying.

H_Pylori_Detection_Pathway Ingestion Ingestion of 13C-Urea Stomach Stomach Ingestion->Stomach H_Pylori H. pylori present? (Urease enzyme) Stomach->H_Pylori Hydrolysis Urea Hydrolysis H_Pylori->Hydrolysis Yes No_Hydrolysis No Significant Hydrolysis H_Pylori->No_Hydrolysis No Absorption 13CO2 & NH3 produced Hydrolysis->Absorption Result_Negative Negative Test: Baseline 13CO2 No_Hydrolysis->Result_Negative Exhalation 13CO2 exhaled Absorption->Exhalation Result_Positive Positive Test: Elevated 13CO2 Exhalation->Result_Positive

Caption: Decision pathway for 13C-Urea breath test for H. pylori.

References

Technical Support Center: 13C-Lactose Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C-lactose metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the 13C-lactose metabolic study, specifically the breath test?

A1: The 13C-lactose breath test is a non-invasive method to assess lactose (B1674315) digestion. The subject ingests a specific dose of lactose that has been isotopically labeled with Carbon-13 (13C). In individuals with sufficient lactase enzyme activity, the 13C-lactose is hydrolyzed in the small intestine into 13C-glucose and galactose. These monosaccharides are then absorbed and metabolized, ultimately producing 13CO2, which is exhaled in the breath.[1][2] The rate and amount of 13CO2 exhaled directly correlate with the efficiency of lactose digestion and absorption.[1]

Q2: Why are my 13C-lactose breath test results inconsistent with the hydrogen (H2) breath test?

A2: Discrepancies between the 13C-lactose and H2 breath tests are not uncommon. The 13C-lactose breath test is a direct measurement of lactose digestion and absorption, while the H2 breath test is an indirect measurement of malabsorption.[1][3] The 13CO2 breath test has been found to be more sensitive and specific than the H2 breath test for detecting low jejunal lactase activity.[4] Inconsistencies can arise from several factors:

  • "Non-H2 Producers": Some individuals have gut microbiota that do not produce hydrogen gas, leading to false-negative H2 breath test results.[5]

  • Methanogenic Bacteria: Certain gut bacteria produce methane (B114726) (CH4) instead of hydrogen by consuming the hydrogen produced. This can also lead to false-negative H2 breath test results.[6] Measuring CH4 in addition to H2 and 13CO2 can improve the diagnostic accuracy of the test.[6]

  • Small Intestinal Bacterial Overgrowth (SIBO): SIBO can cause an early rise in breath hydrogen, leading to a false-positive H2 breath test for lactose malabsorption.[5][6]

Q3: What are the established cutoff values for interpreting 13C-lactose breath test results?

A3: The interpretation of 13C-lactose breath test results relies on established cutoff values for the cumulative percentage dose of 13C recovered (cPDR) in the breath over a specific period, typically 4 hours.

ParameterCutoff ValueInterpretationReference
Cumulative 13CO2 Excretion (4 hours)> 14.5%Normal Lactose Digestion[4][6]
Cumulative 13CO2 Excretion (4 hours)≤ 14.5%Lactase Deficiency[6]
Peak Plasma 13C-Glucose (1 hour)> 2 mmol L-1Lactose Digester[3]
Peak Plasma 13C-Glucose (1 hour)≤ 2 mmol L-1Lactose Maldigester[3]

Troubleshooting Guide

Issue 1: High baseline 13CO2 levels before 13C-lactose administration.

  • Possible Cause: Inadequate fasting or consumption of foods with high natural 13C abundance prior to the test.

  • Troubleshooting Steps:

    • Ensure the subject has fasted for at least 8-12 hours before the test.[1]

    • In the 24 hours preceding the test, the subject's diet should be restricted to foods with low 13C content. Recommended foods include meat, fish, and rice.[1]

    • Verify that the subject has not smoked for at least 8 hours before the test, as tobacco can affect baseline CO2 levels.[1]

Issue 2: False-positive results suggesting lactose malabsorption in a known lactose tolerant individual.

  • Possible Cause: Rapid oro-cecal transit time, where the 13C-lactose reaches the colon and is fermented by bacteria before it can be fully absorbed in the small intestine.

  • Troubleshooting Steps:

    • Consider measuring the oro-cecal transit time using a non-digestible substrate like lactulose.[7]

    • Evaluate for conditions that can accelerate gut transit.

    • Ensure the subject has not engaged in strenuous exercise immediately before or during the test, as this can alter metabolism and gut transit.[8][9]

Issue 3: False-negative results suggesting normal lactose digestion in a subject with clinical symptoms of lactose intolerance.

  • Possible Cause: Delayed gastric emptying, which can slow the delivery of 13C-lactose to the small intestine, leading to a delayed and potentially blunted 13CO2 response.

  • Troubleshooting Steps:

    • Assess for factors that can delay gastric emptying, such as certain medications or underlying medical conditions.

    • Consider extending the breath sample collection period beyond the standard 4 hours.

    • Correlate breath test results with clinical symptoms experienced by the subject during the test.

Experimental Protocols

Protocol 1: Combined 13C/H2 Lactose Malabsorption Breath Test

Objective: To simultaneously measure 13CO2 and H2 in expired breath to assess lactose digestion and malabsorption.

Materials:

  • 25g of 13C-labeled lactose dissolved in 250-300 mL of water.

  • Breath collection bags or tubes.

  • Gas chromatograph for H2 analysis.

  • Isotope ratio mass spectrometer (IRMS) or non-dispersive infrared (NDIR) spectrometer for 13CO2 analysis.

Procedure:

  • Patient Preparation:

    • The patient should fast for a minimum of 8 hours prior to the test.[1]

    • For 24 hours before the test, the patient should avoid milk, dairy products, and foods high in fiber.[1]

    • Antibiotics should be discontinued (B1498344) at least 15 days before the test.[1]

    • Laxatives and probiotics should be avoided for at least 7 days prior to the test.[1]

    • The patient should not smoke for at least 8 hours before the test.[1]

  • Baseline Sample Collection:

    • Collect a baseline breath sample before the ingestion of the 13C-lactose solution.

  • Substrate Administration:

    • The patient drinks the 25g 13C-lactose solution.

  • Post-Ingestion Sample Collection:

    • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.

  • Sample Analysis:

    • Analyze the collected breath samples for H2 and 13CO2 concentrations.

  • Data Interpretation:

    • An increase in H2 concentration of >20 ppm above baseline is indicative of lactose malabsorption.[6]

    • A cumulative 13CO2 excretion of ≤14.5% after 4 hours suggests lactase deficiency.[4][6]

Visualizations

ExperimentalWorkflow cluster_prep Patient Preparation cluster_procedure Test Procedure cluster_analysis Analysis & Interpretation Fasting 8-12 Hour Fast Diet Restricted Diet (24h) Fasting->Diet Meds Avoid Antibiotics/Laxatives Diet->Meds Baseline Baseline Breath Sample Meds->Baseline Ingestion Ingest 13C-Lactose Solution Baseline->Ingestion Sampling Collect Breath Samples (q30min for 4h) Ingestion->Sampling Analysis Measure 13CO2 and H2 Sampling->Analysis Interpretation Compare to Cutoff Values Analysis->Interpretation SignalingPathway cluster_digestion Normal Lactose Digestion cluster_malabsorption Lactose Malabsorption Lactose 13C-Lactose Lactase Lactase Enzyme (Small Intestine) Lactose->Lactase Monosaccharides 13C-Glucose + Galactose Lactase->Monosaccharides Absorption Absorption Monosaccharides->Absorption Metabolism Metabolism Absorption->Metabolism CO2 Exhaled 13CO2 Metabolism->CO2 Lactose_mal 13C-Lactose No_Lactase Lactase Deficiency (Small Intestine) Lactose_mal->No_Lactase Colon Colon No_Lactase->Colon Undigested Bacteria Bacterial Fermentation Colon->Bacteria Gases H2, CH4, CO2 Bacteria->Gases Symptoms Bloating, Gas, Diarrhea Gases->Symptoms

References

Avoiding isotopic fractionation effects in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isotopic Analysis

Welcome to the technical support center for isotopic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid isotopic fractionation effects during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a problem in sample preparation?

A: Isotopic fractionation is the partitioning of isotopes of an element between two substances or phases. This process can lead to the enrichment of one isotope relative to another.[1][2] During physical or chemical processes, such as evaporation, condensation, or chemical reactions, molecules with lighter isotopes tend to react or change phase faster than those with heavier isotopes.[2] This can alter the natural isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a sample, leading to inaccurate and unreliable data. For example, during photosynthesis, the lighter ¹²C isotope is taken up more readily, enriching plants in ¹²C relative to the atmosphere.[2] In the lab, incomplete reactions, partial sample loss, or phase changes during preparation steps like drying, extraction, or combustion can introduce artificial fractionation, compromising the integrity of the results.

Q2: What are the main types of isotopic fractionation I should be aware of?

A: There are four primary types of isotopic fractionation, with the first two being the most commonly encountered in sample preparation:

  • Equilibrium Fractionation: This occurs in reversible reactions at or near equilibrium. Heavier isotopes tend to accumulate in the more stable (lower energy) state or compound. An example is the condensation of water vapor, where heavier isotopes (¹⁸O and ²H) become enriched in the liquid phase.[1]

  • Kinetic Fractionation: This occurs in unidirectional, incomplete, or fast reactions where equilibrium is not reached. Molecules containing the lighter isotope are less massive and thus react and diffuse faster, leading to an enrichment of the lighter isotope in the products.[2] This is a major concern in sample preparation, as incomplete extractions or volatilization of compounds can lead to significant kinetic fractionation.

  • Mass-Independent Fractionation (MIF): This is a less common process where the fractionation does not scale predictably with the mass difference between the isotopes.

  • Transient Kinetic Isotope Fractionation: This type of fractionation can occur during processes like the cryogenic preconcentration of gases, where physical processes like adsorption and desorption cause isotopic separation.[3]

Troubleshooting Guide by Preparation Step

Issue 1: Sample Drying and Lyophilization

Q: My δ¹⁵N and δ¹³C values are inconsistent after oven-drying my samples. What's happening?

A: High temperatures during oven-drying can cause the loss of volatile or semi-volatile compounds. If these lost compounds are isotopically distinct from the bulk sample, the remaining material will have an altered isotopic signature.

  • For δ¹⁵N: Oven-drying can lead to higher (more enriched) δ¹⁵N values in some plant and animal tissues.[4][5][6] This is likely due to the loss of volatile, isotopically light nitrogen-containing compounds like amino acids or urea.[6]

  • For δ¹³C: While δ¹³C is often less affected by drying methods than δ¹⁵N, some studies show that oven-drying can cause slight enrichment in ¹³C, possibly through the evaporation of volatile compounds rich in lighter isotopes, such as some lipids.[4][5][6]

Solution:

  • Freeze-drying (Lyophilization): This is the preferred method as it minimizes the loss of volatile compounds by sublimating water from a frozen state under vacuum. It generally has a negligible effect on δ¹³C and δ¹⁵N values.[4][5]

  • Low-Temperature Oven Drying: If a freeze-dryer is unavailable, use the lowest effective temperature (e.g., 50-60°C) and ensure good ventilation to remove moisture.

  • Consistency is Key: If oven-drying must be used, apply the exact same method (temperature and duration) to all samples and standards to ensure any resulting fractionation is at least consistent across the batch.

Sample TypeIsotopeDrying MethodObserved Isotopic Shift (δ‰) vs. Freeze-DriedReference
Plant Leavesδ¹⁵NOven-Dried+0.2‰ to +0.7‰[4]
Plant Leavesδ¹³COven-DriedNo significant effect[4]
Marine Organismsδ¹⁵NOven-DriedSlightly higher values (often not significant)[5]
Marine Organismsδ¹³COven-DriedSlightly higher values (often not significant)[5]
Issue 2: Acidification for Carbonate Removal

Q: I treated my sediment samples with strong acid to remove carbonates, and now my δ¹⁵N values are skewed. Why?

A: Acidification is necessary to obtain accurate δ¹³C values for organic carbon, but it can negatively impact δ¹⁵N. Strong acids (e.g., 6 M HCl) or certain types of acids (e.g., H₂SO₃, H₃PO₄) can cause a significant decrease in δ¹⁵N values in sediment samples.[7][8] This may be due to the partial loss of acid-labile organic nitrogen compounds. Furthermore, some acidification procedures can lead to a greater proportional loss of nitrogen relative to carbon, elevating C/N ratios.[9]

Solution:

  • Use Weak HCl: A weak (1-2 M) hydrochloric acid (HCl) solution is recommended as the most appropriate acid for removing inorganic carbon without significantly biasing δ¹⁵N and δ¹³C values.[7][8]

  • Analyze Subsamples: The best practice is to split each sample into two subsamples. Analyze one subsample for δ¹⁵N and total nitrogen without acidification, and analyze the other subsample for δ¹³C and organic carbon after acidification.[10]

  • Vapor Acidification: For small samples, placing them in a desiccator with a beaker of concentrated HCl (acid fumigation) can remove carbonates without direct liquid contact, minimizing the loss of organic matter.

start Need to remove carbonates? subsample Best Practice: Split sample into two subsamples start->subsample Yes no_action No action needed. Proceed to analysis. start->no_action No no_acid Analyze Subsample 1: δ¹⁵N and Total N (untreated) subsample->no_acid acid Analyze Subsample 2: δ¹³C and Organic C (acidified) subsample->acid end Analysis Complete no_acid->end direct_add Use weak (1-2 M) HCl. Add dropwise until fizzing stops. acid->direct_add rinse_dry Rinse with DI water and re-dry. direct_add->rinse_dry rinse_dry->end

Caption: Decision workflow for sample acidification.

Issue 3: Lipid Extraction

Q: After performing a lipid extraction on my fish tissue samples, my δ¹⁵N values changed. I thought lipids didn't contain nitrogen?

A: While lipids are primarily composed of carbon and hydrogen and are nitrogen-free, the chemical solvents used for extraction can inadvertently remove other compounds. Polar solvents, in particular, have the potential to solubilize and remove some amino acids along with the lipids.[11] This can alter the δ¹⁵N value of the remaining tissue. The effect can be significant, with observed shifts of +2.8‰ in δ¹⁵N for whole juvenile fish after extraction.[11]

Solution:

  • Use Non-Polar Solvents: If possible, use non-polar solvents (e.g., hexane) which are less likely to remove non-lipid compounds compared to polar solvent mixtures (e.g., chloroform/methanol).[12][13]

  • Test Your Method: When developing a protocol, test the effect of your lipid extraction method on a subset of samples to quantify any isotopic shifts for your specific tissue type.[12][13]

  • Mathematical Correction (for δ¹³C): For δ¹³C, if lipid extraction is not feasible, mathematical models can be used to correct for the lipid content based on the C:N ratio of the tissue. However, these models do not apply to δ¹⁵N.

Instrumental Troubleshooting

Q: My reference materials are analyzing correctly, but my samples show poor precision in my Elemental Analyzer-IRMS (EA-IRMS). What could be the cause?

A: If reference materials are consistent, the issue likely lies with the sample itself or its interaction with the instrument, rather than a fundamental instrument fault.

  • Incomplete Combustion: Samples that are difficult to combust (refractory materials) or are too large can lead to incomplete combustion. This is a classic source of kinetic isotope fractionation, where the lighter isotopes are preferentially converted to gas, causing inaccurate results. Ensure the furnace temperature is adequate (typically ≥ 950°C) and that sufficient oxygen is available.

  • Matrix Effects: The sample matrix can influence combustion efficiency. If your samples have a very different matrix from your standards (e.g., high salt content), it can affect how they burn.

  • Reduction Issues: In the reduction tube, oxidized copper is responsible for converting NOx species to N₂ gas. If the copper is exhausted, this conversion will be incomplete, affecting N₂ signal and δ¹⁵N values.[14] Check the condition of your reduction tube packing.

Q: In my Gas Chromatography-IRMS (GC-IRMS) analysis, I've noticed that my δ¹³C values are inconsistent for peaks that tail. Why does peak shape matter?

A: Isotopic fractionation can occur directly on the gas chromatography column. Molecules containing lighter isotopes (e.g., ¹²C) can move slightly faster through the column than their heavier counterparts (e.g., ¹³C).[15] This means the leading edge of a chromatographic peak can be isotopically lighter than the trailing edge.

  • Poor Peak Shape: If a peak is tailing or fronting, integrating the entire peak becomes difficult and inconsistent. Any variation in how the peak integration window is set can lead to a different measured isotopic ratio.[15]

  • Co-elution: If another compound is co-eluting and contributing to the peak tail, it will contaminate the isotopic signature of your analyte of interest.

Solution:

  • Optimize Chromatography: The primary solution is to improve the chromatography to obtain sharp, symmetrical (Gaussian) peaks. This may involve optimizing the temperature ramp, changing the carrier gas flow rate, or using a different GC column.

  • Consistent Integration: Use software to automate peak integration and ensure that the same integration parameters are applied to all samples and standards. Be aware that some software includes a "time-shift correction" to account for the slight chromatographic separation of isotopologues.[15]

start Poor precision linked to asymmetric peaks? check_coelution Step 1: Check for Co-elution (Run on GC-MS) start->check_coelution is_coeluting Compound co-eluting? check_coelution->is_coeluting optimize_gc Step 2: Optimize GC Method (Temp ramp, flow rate, new column) is_coeluting->optimize_gc Yes is_coeluting->optimize_gc No is_symmetric Peaks now symmetric? optimize_gc->is_symmetric check_injection Step 3: Check Injection (Inlet temp, liner, split ratio) is_symmetric->check_injection No consistent_integration Step 4: Ensure Consistent Integration (Use automated software, check time-shift correction) is_symmetric->consistent_integration Yes check_injection->optimize_gc end Problem Resolved consistent_integration->end

Caption: Logical workflow for troubleshooting GC-IRMS peak shape issues.

Detailed Experimental Protocol

Protocol: Acid Fumigation for Carbonate Removal from Filter Samples

This protocol is designed to remove inorganic carbonates from filter samples (e.g., glass fiber filters used for particulate organic matter) while minimizing the risk of altering the organic matter's isotopic signature.

Materials:

  • Glass desiccator

  • Ceramic or glass desiccator plate

  • Small glass beaker (e.g., 50 mL)

  • Concentrated (12 M) hydrochloric acid (HCl)

  • Petri dishes or watch glasses

  • Forceps

Methodology:

  • Sample Placement: Place your filter samples into individual, labeled petri dishes or onto watch glasses. Do not stack the filters.

  • Desiccator Setup: Place the ceramic plate inside the glass desiccator. Put the small glass beaker in the center of the plate.

  • Acid Addition: Carefully pour a small amount of concentrated HCl into the beaker (e.g., 20-30 mL). Caution: Perform this step in a certified fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sample Loading: Using forceps, carefully arrange the petri dishes containing the samples on the desiccator plate around the beaker of acid. Ensure the samples do not come into direct contact with the liquid acid.

  • Fumigation: Place the lid on the desiccator to create a sealed environment. The HCl fumes will fill the chamber and react with the carbonate on the filters.

  • Incubation: Leave the samples in the desiccator for 4-8 hours. The exact time may need to be optimized based on the carbonate content of your samples. A good test is to include a sample with visible carbonate and observe until fizzing has ceased.

  • Venting and Drying: After incubation, carefully open the desiccator inside the fume hood to vent the HCl fumes. Remove the samples and place them in a clean, separate desiccator containing desiccant (e.g., silica (B1680970) gel) for at least 24 hours to remove any residual acid and moisture before analysis. Do not heat the samples to speed up drying, as this can cause loss of volatile organic compounds.

  • Analysis: Once completely dry, the samples can be prepared for EA-IRMS analysis.

References

Calibration curve issues in [1-13Cgal]Lactose mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of lactose (B1674315) and its stable isotope-labeled internal standards, such as [1-13C]galactose-containing lactose.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My calibration curve is consistently non-linear. What are the potential causes and how can I fix it?

Non-linear calibration curves are a frequent challenge in LC-MS/MS analysis and can stem from multiple sources.[1][2]

Potential Causes & Troubleshooting Steps:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, causing the signal to plateau.[1]

    • Solution: Extend your calibration curve with higher concentration standards to confirm if saturation is occurring. If confirmed, dilute your samples to ensure they fall within the established linear range of the assay.[1]

  • Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, milk) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][3] This effect can be concentration-dependent and is a common cause of non-linearity.[2]

    • Solution: Optimize your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[1] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is crucial to compensate for these effects.[1]

  • Inaccurate Standard Preparation: Errors in preparing stock solutions or in the serial dilution of calibration standards are a primary source of non-linearity.[1]

    • Solution: Carefully re-prepare all standards using calibrated pipettes and high-purity reference materials. Whenever possible, use certified reference materials.

  • Cross-Signal Contribution: For SIL-IS, naturally occurring isotopes in the unlabeled analyte can contribute to the signal of the internal standard, especially if the mass difference is small. This can cause a non-linear, often quadratic, curve.[4][5]

    • Solution: Increase the concentration of the internal standard to minimize the relative contribution from the analyte.[4] Alternatively, if possible, select a different, less abundant precursor ion for the SIL-IS that has minimal isotopic contribution from the analyte.[4][5]

Issue 2: The peak area of my [1-13C]lactose internal standard is highly variable across my sample batch. Why is this happening?

High variability in the internal standard (IS) response compromises the precision and accuracy of quantitative results.[6]

Potential Causes & Troubleshooting Steps:

  • Inconsistent Sample Preparation: Variability in extraction recovery is a common cause.

    • Solution: Review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution for every step, from protein precipitation to solvent evaporation and reconstitution.[6] Automation can help minimize human error.

  • Matrix Effects: Even with an IS, significant variations in the matrix composition between samples can lead to inconsistent ion suppression/enhancement, affecting the IS signal.[7]

    • Solution: Improve sample cleanup procedures to remove more matrix components. Diluting the sample further can also mitigate matrix effects, though this may impact sensitivity.

  • Improper Storage and Handling: Degradation of the SIL-IS can occur if not stored correctly.

    • Solution: Always store the SIL-IS according to the manufacturer's guidelines (e.g., correct temperature, protection from light).[6] Prepare fresh working solutions regularly and avoid repeated freeze-thaw cycles.[6]

Issue 3: I am observing a poor signal or low recovery for my internal standard. What should I do?

A consistently low or absent signal from your SIL-IS can prevent accurate quantification.[6]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Extraction Conditions: The chosen extraction solvent, pH, or method may not be suitable for lactose.

    • Solution: Experiment with different extraction solvents or solvent mixtures. Adjust the sample pH to optimize the extraction efficiency for your specific matrix.[6]

  • Pipetting or Dilution Errors: Inaccurate pipetting during the addition of the IS to the samples will lead to a consistently low signal.

    • Solution: Verify the calibration of your pipettes. Ensure the concentration of your IS working solution is correct and that it has been added to every sample, standard, and quality control.

  • Instrument Settings: The mass spectrometer settings may not be optimized for the specific m/z transitions of your [1-13C]lactose standard.

    • Solution: Infuse a solution of the SIL-IS directly into the mass spectrometer to optimize source parameters and confirm the correct precursor and product ions are being monitored.

Experimental Protocols & Data

Protocol 1: General Sample Preparation for Lactose in Milk

This protocol is a generalized procedure based on common methodologies for preparing milk samples for LC-MS/MS analysis.[8][9]

  • Defatting (Optional but Recommended):

    • Centrifuge an aliquot of milk (e.g., 1 mL) at approximately 4000 x g for 10 minutes.

    • Carefully remove the upper solid fat layer.

  • Protein Precipitation & IS Spiking:

    • Take a specific volume of the defatted milk (e.g., 100 µL).

    • Add the internal standard ([1-13C]lactose or similar) at a known concentration.

    • Add a protein precipitation agent, such as acetonitrile (B52724) (ACN), typically in a 3:1 or 4:1 ratio (v/v) to the sample volume.

    • Vortex thoroughly for 1 minute.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated proteins.

  • Dilution & Injection:

    • Collect the clear supernatant.

    • Dilute the supernatant further with the mobile phase to bring the analyte concentration into the linear range of the calibration curve.[8]

    • Filter the final solution through a 0.2 µm filter before injecting it into the LC-MS/MS system.[8]

Table 1: Representative LC-MS/MS Parameters for Lactose Analysis
ParameterTypical SettingNotes
LC Column Amide-based (e.g., XBridge BEH Amide)Suitable for separating polar compounds like sugars.
Mobile Phase Acetonitrile/Water with a modifier (e.g., ammonium (B1175870) acetate)Gradient elution is often used.[10][11]
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode is often reported to have high sensitivity for lactose and its labeled forms.[9]
MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[8]
Lactose Transition e.g., m/z 341.1 -> 161.2Precursor [M-H]⁻ to a characteristic fragment ion.[11]
[1-13C]Lactose IS e.g., m/z 342.1 -> 162.2The specific m/z will depend on the labeling pattern.
Table 2: Performance Data from Published Methods
MethodLinearity Range (Lactose)LOQ (in Matrix)RecoveryReference
UPLC-MS/MS (Human & Cow's Milk)0.7 - 4.4 mg/L<5 ng/L (LOD)97-107%[9]
UHPLC-MS (Dairy Products)0.2 - 100 µg/mL (R²=0.995, quadratic)2.5 mg / 100 g90-110%
GC-MS (Plasma D-galactose)0.1 - 5 µmol/L<0.02 µmol/LN/A[12]

Visual Guides

G start Calibration Curve Issue (e.g., Non-Linearity, High Variability) check_prep Review Sample & Standard Preparation start->check_prep check_is Evaluate Internal Standard (IS) Performance start->check_is check_matrix Investigate Matrix Effects start->check_matrix check_instrument Check Instrument Parameters & Performance start->check_instrument sol_prep Re-prepare standards Verify dilutions Ensure workflow consistency check_prep->sol_prep sol_is Check IS concentration & purity Ensure correct spiking Avoid degradation check_is->sol_is sol_matrix Improve sample cleanup (SPE/LLE) Dilute sample Use matrix-matched calibrants check_matrix->sol_matrix sol_instrument Optimize MS source parameters Check for detector saturation Confirm MRM transitions check_instrument->sol_instrument end_node Achieve Linear & Reproducible Curve sol_prep->end_node sol_is->end_node sol_matrix->end_node sol_instrument->end_node

Caption: Troubleshooting workflow for calibration curve issues.

G cluster_0 LC Column Elution cluster_1 ESI Source cluster_2 MS Detector analyte Analyte ionization Ionization Process analyte->ionization matrix Matrix Components matrix->ionization Interference suppression Signal Suppression (Lower Response) ionization->suppression Result enhancement Signal Enhancement (Higher Response) ionization->enhancement Result

Caption: The mechanism of matrix effects in LC-MS.

G sample Unknown Sample (Contains Analyte) spiked_sample Sample Spiked with IS sample->spiked_sample is_stock Known Amount of Stable Isotope-Labeled IS ([1-13C]Lactose) is_stock->spiked_sample prep Sample Preparation (Extraction, Cleanup, etc.) spiked_sample->prep processed_sample Processed Sample (Analyte + IS) prep->processed_sample Losses affect both equally lcms LC-MS/MS Analysis processed_sample->lcms ratio Measure Peak Area Ratio (Analyte / IS) lcms->ratio quant Quantify Analyte Concentration ratio->quant Ratio is proportional to concentration

References

Low signal-to-noise ratio in 13C NMR of lactose metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low signal-to-noise ratio (S/N) in 13C NMR experiments involving lactose (B1674315) and its metabolites.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio is a frequent challenge in 13C NMR spectroscopy, primarily due to the low natural abundance (1.1%) of the 13C isotope and its smaller gyromagnetic ratio compared to 1H.[1] This guide provides a systematic approach to diagnose and resolve this issue when analyzing lactose metabolites.

Problem: Weak or undetectable 13C signals for lactose and its metabolites.

Step 1: Evaluate and Optimize Sample Preparation

Proper sample preparation is critical for a successful 13C NMR experiment.[1]

ParameterRecommendationRationale
Concentration Increase the concentration of the lactose metabolite sample. For 13C NMR, a higher concentration is generally better.[2] A general guideline is to use 10-50 mg of sample dissolved in 0.6-1 mL of solvent.[3][4]A higher concentration increases the number of 13C nuclei in the detection volume, directly improving the signal intensity.
Solvent Use a high-quality deuterated solvent (e.g., D2O for polar lactose metabolites). Ensure the solvent does not contain impurities with signals that overlap with the region of interest.[1]High-purity deuterated solvents minimize solvent signals that can obscure the signals of interest and provide a stable lock signal for the spectrometer.
NMR Tube Use high-quality, clean, and dry 5 mm NMR tubes. Avoid scratches or imperfections.[2][3]Poor quality or dirty NMR tubes can lead to poor magnetic field homogeneity (shimming), resulting in broad lines and reduced signal-to-noise.
Filtration Filter the sample to remove any particulate matter.[2][3][5]Suspended particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and a lower S/N ratio.
Step 2: Optimize Spectrometer Acquisition Parameters

Fine-tuning the acquisition parameters can significantly enhance your signal.[1]

ParameterRecommendationRationale
Number of Scans (NS) Increase the number of scans. The S/N ratio increases with the square root of the number of scans.[1]Signal averaging reduces random noise, which tends to cancel out, while the coherent signal from the sample adds up.
Pulse (Flip) Angle Use a smaller flip angle (e.g., 30-45°) instead of a 90° pulse.[1]A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, enabling more scans to be acquired in the same amount of time. This is particularly effective for carbons with long T1 relaxation times, which are common in metabolites.
Relaxation Delay (D1) Optimize the relaxation delay. With a smaller flip angle, a shorter D1 can be used. A typical starting point for 13C NMR of metabolites is a D1 of 1-2 seconds.[1]A shorter D1 allows for a faster repetition of the experiment, leading to more scans in a given time and thus a better S/N ratio.
Proton Decoupling Use broadband proton decoupling.This collapses the multiplets caused by 1H-13C coupling into single sharp lines, concentrating the signal intensity into a single peak and improving the S/N ratio. It also provides a signal enhancement through the Nuclear Overhauser Effect (NOE).
Step 3: Refine Data Processing

Appropriate data processing can improve the appearance of your spectrum.

ParameterRecommendationRationale
Line Broadening (LB) Apply an exponential multiplication with a line broadening factor of 1-2 Hz.[1]This can reduce the appearance of noise and improve the S/N ratio, although it will slightly decrease the spectral resolution.
Step 4: Consider Advanced Techniques

For very weak samples, more advanced methods may be necessary.

TechniqueDescriptionBenefit
13C Isotopic Labeling Synthesize or provide a 13C-labeled lactose precursor to the biological system under study.[6][7][8]This dramatically increases the concentration of 13C nuclei in the metabolites of interest, leading to a very significant signal enhancement.
Cryoprobe Use a cryogenically cooled NMR probe.Cryoprobes significantly reduce thermal noise in the detector electronics, which can lead to a 3-4 fold improvement in the S/N ratio.
Higher Field Strength Use an NMR spectrometer with a higher magnetic field strength.A stronger magnetic field increases the population difference between the nuclear spin states, resulting in a stronger NMR signal and thus higher sensitivity.
2D NMR (HSQC/HMBC) Perform 2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments.These experiments detect the more sensitive 1H nucleus, which is correlated to the 13C nucleus. This indirect detection method is significantly more sensitive than direct 13C detection and can help to resolve overlapping signals.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my 13C NMR spectrum of lactose metabolites so weak?

A1: The inherent low sensitivity of 13C NMR is the primary reason. This is due to two main factors:

  • Low Natural Abundance: The NMR-active 13C isotope only constitutes about 1.1% of all carbon atoms. The majority is the NMR-inactive 12C isotope.[1]

  • Lower Gyromagnetic Ratio: The 13C nucleus has a gyromagnetic ratio that is about one-quarter that of a proton (1H). Since the NMR signal is proportional to the cube of the gyromagnetic ratio, this results in a significantly lower intrinsic sensitivity compared to 1H NMR.[1]

Q2: How many scans are typically needed for a 13C NMR spectrum of a metabolite sample?

A2: The number of scans can vary widely depending on the sample concentration, the spectrometer, and the desired S/N ratio. For a reasonably concentrated sample on a modern spectrometer, a few hundred to a few thousand scans might be sufficient. For dilute samples, tens of thousands of scans acquired over several hours or even days may be necessary. A good starting point is 1024 scans, which can be increased as needed.[1]

Q3: Can increasing the sample concentration too much be detrimental?

A3: Yes, while higher concentration is generally beneficial for 13C NMR, excessively high concentrations can lead to increased solution viscosity.[5][9] This can cause line broadening, which can degrade spectral resolution and, in severe cases, reduce the peak height, negatively impacting the S/N ratio.[9]

Q4: What is the benefit of using 13C-labeled lactose?

A4: Using 13C-labeled lactose as a substrate in your biological system is the most effective way to dramatically increase the signal intensity of the resulting metabolites in a 13C NMR spectrum.[6][7][8] By enriching the sample with 13C, you overcome the primary limitation of its low natural abundance, leading to a much stronger signal and allowing for the detection of low-concentration metabolites.

Q5: When should I consider using 2D NMR experiments like HSQC?

A5: You should consider using 2D NMR experiments like HSQC when:

  • Your 1D 13C spectrum has a very low S/N ratio even after extensive signal averaging.

  • Your 1D spectrum is very crowded with many overlapping signals, making it difficult to assign individual resonances.

  • You need to confirm the connectivity between protons and carbons for unambiguous metabolite identification.

HSQC is a powerful technique because it detects the much more sensitive 1H nucleus, providing a significant boost in sensitivity for observing 1H-13C correlations.

Experimental Protocols

Standard 1D 13C NMR Experiment for Lactose Metabolites

This protocol provides a general starting point for acquiring a 1D 13C NMR spectrum of lactose metabolites. Parameters should be further optimized based on the specific sample and instrument.

  • Sample Preparation:

    • Dissolve 10-50 mg of the metabolite extract in 0.6 mL of a suitable deuterated solvent (e.g., D2O).[3][5]

    • Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to a height of at least 4.5 cm.[2][3]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

    • Tune and match the 13C and 1H probe channels.

  • Acquisition Parameters (Bruker Example):

    • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width (SW) to cover the expected chemical shift range of carbohydrates (e.g., 0-110 ppm).

    • Set the transmitter frequency offset (O1P) to the center of the spectrum.

    • Set the number of scans (NS) to a minimum of 1024; increase as needed for better S/N.

    • Set the relaxation delay (D1) to 1-2 seconds.[1]

    • Set the acquisition time (AQ) to 1-2 seconds.

    • Use a 30° pulse angle.[1]

  • Data Processing:

    • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz.[1]

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an internal standard (e.g., DSS or TSP).

Signaling Pathway Visualization

Lactose Metabolism Pathway

Lactose is a disaccharide that is hydrolyzed into glucose and galactose by the enzyme lactase.[10] Glucose can directly enter the glycolysis pathway. Galactose is converted to glucose-6-phosphate via the Leloir pathway to enter glycolysis.[11]

LactoseMetabolism Lactose Lactose Glucose Glucose Lactose->Glucose Lactase Galactose Galactose Lactose->Galactose Lactase G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase Glycolysis Glycolysis G6P->Glycolysis UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc->G6P

Caption: Simplified pathway of lactose metabolism.

Experimental Workflow for Troubleshooting Low S/N

This workflow outlines the logical steps to address low signal-to-noise issues in your 13C NMR experiments of lactose metabolites.

TroubleshootingWorkflow Start Low S/N in 13C NMR SamplePrep Step 1: Optimize Sample - Increase Concentration - Check Solvent Quality - Use High-Quality Tube - Filter Sample Start->SamplePrep Acquisition Step 2: Optimize Acquisition - Increase Number of Scans - Use Smaller Flip Angle (30°) - Shorten Relaxation Delay (D1) SamplePrep->Acquisition Processing Step 3: Refine Processing - Apply Line Broadening Acquisition->Processing Advanced Step 4: Consider Advanced Methods - 13C Isotopic Labeling - Use Cryoprobe - 2D NMR (HSQC) Processing->Advanced If S/N is still low Result Improved S/N Processing->Result If S/N is sufficient Advanced->Result

Caption: Troubleshooting workflow for low S/N.

References

Troubleshooting poor dissolution of [1-13Cgal]Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective dissolution of [1-13Cgal]Lactose Monohydrate for your research applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable isotope-labeled version of lactose (B1674315), where the C1 carbon of the galactose moiety is replaced with a ¹³C isotope. This labeling makes it a valuable tool for tracer studies in metabolic research. Common applications include its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and for investigating lactose metabolism and absorption in various biological systems.

Q2: Why is my this compound dissolving so slowly?

A2: The dissolution of lactose monohydrate, particularly the common α-form, is known to be a slow process compared to other sugars.[1][2] This is primarily due to a phenomenon called mutarotation. In solution, the less soluble α-lactose anomer must first convert to the more soluble β-lactose anomer to reach equilibrium, and this conversion is a rate-limiting step.[1][2] Factors such as temperature, pH, and the presence of other solutes can significantly impact this process.

Q3: Will the ¹³C isotope affect the solubility of the lactose?

A3: The presence of a single ¹³C isotope is highly unlikely to have a measurable impact on the macroscopic physical properties of the molecule, such as its solubility. The chemical behavior of this compound should be considered identical to that of unlabeled lactose monohydrate for the purposes of dissolution.

Q4: What is the optimal pH for dissolving this compound?

A4: The rate of mutarotation, which is crucial for dissolution, is at its minimum at a pH of 5.0.[1][2] Therefore, to accelerate dissolution, it is advisable to use a buffer with a pH either lower or higher than 5.0. For most biological applications, a buffer in the neutral pH range (e.g., pH 7.0-7.4) is suitable and will facilitate a faster dissolution rate than a mildly acidic solution.

Q5: Can I heat the solution to speed up dissolution?

A5: Yes, increasing the temperature is a very effective way to increase both the solubility of lactose and the rate of mutarotation.[1][2][3] Heating the solvent (e.g., water or buffer) before adding the lactose monohydrate can significantly reduce the dissolution time. However, for applications involving sensitive biological molecules, ensure that the temperature is appropriate for all components of the final solution.

Troubleshooting Guide: Poor Dissolution

Problem Possible Cause(s) Recommended Solution(s)
Solution remains cloudy or has undissolved particles after prolonged stirring. 1. Low Temperature: The solvent is too cold, slowing down both solubility and the rate-limiting mutarotation step. 2. Suboptimal pH: The pH of the solvent is close to 5.0, where the rate of mutarotation is at its minimum. 3. Supersaturation: The concentration of lactose exceeds its solubility limit at the current temperature.1. Increase Temperature: Gently warm the solvent (e.g., to 40-50°C) while stirring. 2. Adjust pH: Ensure the pH of your solvent is outside the 4.5-5.5 range. For most biological experiments, a neutral pH (7.0-7.4) is recommended. 3. Verify Concentration: Check the solubility of lactose at your working temperature (see Table 1) and ensure you are not exceeding this limit. If a higher concentration is needed, a higher temperature will be required for dissolution.
A solid precipitate forms after the solution has cooled down. Crystallization from a supersaturated solution: The lactose was dissolved at a higher temperature, and upon cooling, the concentration exceeded the solubility limit at the lower temperature.1. Maintain Elevated Temperature: Keep the solution at the temperature required to maintain solubility if the experimental design allows. 2. Prepare a More Dilute Solution: If the experiment must be conducted at a lower temperature, prepare a solution with a concentration that is within the solubility limit for that temperature.
Inconsistent results in tracer experiments. Incomplete Dissolution: The actual concentration of the dissolved tracer is lower than the calculated concentration due to incomplete dissolution.1. Ensure Complete Dissolution: Visually confirm that no solid particles remain before use. Consider filtering the solution through a 0.22 µm filter to remove any undissolved microparticles. 2. Follow Recommended Protocol: Adhere to the detailed experimental protocol for preparing stock solutions, including the use of heat and pH-adjusted buffers.

Quantitative Data

Table 1: Solubility of α-Lactose Monohydrate in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 g Water)
15~15
2016.9
2518.9
3021.6
4027.5
5036.1
6047.7
7061.3
8079.5

Note: The solubility of lactose increases significantly with temperature. The values presented are approximate and can be influenced by factors such as pH and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound for Cell Culture Applications

Objective: To prepare a sterile, high-concentration stock solution of this compound that can be added to cell culture media.

Materials:

  • This compound

  • Cell culture-grade water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile conical tube or media bottle

  • Magnetic stirrer and stir bar

  • Water bath or incubator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Determine the desired concentration: Based on your experimental needs, calculate the required mass of this compound. For example, to prepare 10 mL of a 200 mM stock solution, you will need approximately 72 mg of lactose monohydrate (MW: ~360.3 g/mol ).

  • Pre-warm the solvent: Warm the cell culture-grade water or PBS to 37-50°C. This will significantly aid in dissolution.

  • Dissolution:

    • Add the pre-warmed solvent to a sterile conical tube or media bottle containing a sterile magnetic stir bar.

    • Place the container on a magnetic stirrer.

    • Slowly add the accurately weighed this compound to the solvent while it is stirring.

    • Continue stirring until the lactose is completely dissolved. This may take some time. You can place the container in a water bath or incubator set to the same temperature to maintain the heat.

  • Visual Inspection: Carefully inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Sterilization:

    • Aseptically draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile container. This will remove any potential microbial contamination and any remaining microparticulates.

  • Storage: Store the sterile stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Logical Workflow for Troubleshooting Dissolution Issues

G Troubleshooting Workflow for this compound Dissolution start Start: Undissolved this compound check_temp Is the solvent temperature > 30°C? start->check_temp heat Action: Warm solvent to 37-50°C with stirring check_temp->heat No check_ph Is the solvent pH between 4.5 and 5.5? check_temp->check_ph Yes heat->check_temp adjust_ph Action: Adjust pH to neutral (7.0-7.4) or desired experimental pH check_ph->adjust_ph Yes check_conc Is the concentration below the solubility limit for the given temperature? (See Table 1) check_ph->check_conc No adjust_ph->check_conc dilute Action: Reduce concentration or increase temperature further check_conc->dilute No success Result: Complete Dissolution Achieved check_conc->success Yes fail Result: Issue Persists. Contact Technical Support. dilute->fail

Caption: A step-by-step guide to resolving common dissolution problems.

Metabolic Pathway of Lactose

G Metabolic Fate of [1-13Cgal]Lactose cluster_extracellular Extracellular/Lumen cluster_cell Intestinal Epithelial Cell cluster_bloodstream Bloodstream lactose [1-13Cgal]Lactose lactase Lactase lactose->lactase galactose [1-13C]Galactose lactase->galactose glucose Glucose lactase->glucose sglt1 SGLT1 Transporter galactose->sglt1 glucose->sglt1 glut2 GLUT2 Transporter sglt1->glut2 galactose_blood [1-13C]Galactose glut2->galactose_blood glucose_blood Glucose glut2->glucose_blood [13C] Metabolic Pathways (e.g., Glycolysis) [13C] Metabolic Pathways (e.g., Glycolysis) galactose_blood->[13C] Metabolic Pathways (e.g., Glycolysis) Glycolysis Glycolysis glucose_blood->Glycolysis

Caption: Breakdown and absorption of isotopically labeled lactose in the intestine.

References

Validation & Comparative

A Comparative Guide to Lactose Intolerance Diagnosis: [1-¹³C]Lactose Monohydrate vs. Hydrogen Breath Test

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of lactose (B1674315) intolerance diagnostics, the choice between the [1-¹³C]Lactose Monohydrate breath test and the conventional hydrogen breath test is a critical one. This guide provides an objective comparison of their performance, underpinned by experimental data and detailed methodologies, to inform a proficient selection for clinical and research applications.

At a Glance: Performance Comparison

The diagnostic accuracy of any test is paramount. The following table summarizes the key performance indicators for both the [1-¹³C]Lactose Monohydrate and the hydrogen breath tests for lactose intolerance.

Performance Metric[1-¹³C]Lactose Monohydrate Breath TestHydrogen (H₂) Breath Test
Sensitivity 84% - >98%[1][2]70% - 100%[3][4]
Specificity 96% - >98%[1][2]69% - 100%[3][4]
Diagnostic Principle Direct, semi-quantitative measurement of ¹³CO₂ from absorbed and metabolized ¹³C-lactose.[2][5]Indirect measurement of hydrogen produced from bacterial fermentation of undigested lactose.[6][7][8]
Test Duration Approximately 2 hours.[2]2 to 4 hours.[2][9]
Common Substrate Dose 15 grams of ¹³C-labeled lactose.[2][5]25 - 50 grams of lactose.[2][10]
Potential for False Results Less prone to interference from other pathologies and not affected by "non-H₂ producers" or bacterial overgrowth.[5]False negatives can occur in 2.5-15% of patients who are "non-H₂ producers" or have certain gut microbiota compositions.[3] False positives can be caused by small intestinal bacterial overgrowth (SIBO).

Delving into the Mechanisms: How They Work

The fundamental difference between these two diagnostic tools lies in what they measure. The [1-¹³C]Lactose Monohydrate breath test offers a direct assessment of the body's ability to digest lactose, while the hydrogen breath test provides an indirect measure based on the byproducts of malabsorption.

The [1-¹³C]Lactose Monohydrate breath test utilizes lactose labeled with a stable, non-radioactive isotope of carbon (¹³C). When a patient ingests the [1-¹³C]lactose, the enzyme lactase, if present in sufficient amounts in the small intestine, hydrolyzes the lactose into glucose and ¹³C-galactose. These monosaccharides are then absorbed and metabolized, ultimately leading to the production of ¹³CO₂, which is expelled in the breath. The rate and amount of ¹³CO₂ exhaled are directly proportional to the lactase activity.[5][11]

In contrast, the hydrogen breath test relies on the physiological consequences of lactose malabsorption. If lactose is not digested in the small intestine due to lactase deficiency, it travels to the colon.[8] There, gut bacteria ferment the undigested lactose, producing various gases, including hydrogen (H₂).[6][8] This hydrogen is absorbed into the bloodstream, transported to the lungs, and then exhaled. An increase in breath hydrogen concentration above a certain threshold after lactose ingestion indicates lactose malabsorption.[3][9]

Visualizing the Diagnostic Pathways

The following diagrams illustrate the biochemical and procedural distinctions between the two tests.

Lactose_Metabolism cluster_Lactase_Sufficient Lactase Sufficient Pathway ([1-¹³C]Lactose Test) cluster_Lactase_Deficient Lactase Deficient Pathway (Hydrogen Breath Test) Lactose_13C [1-¹³C]Lactose Ingested Small_Intestine_S Small Intestine Lactose_13C->Small_Intestine_S Lactase Lactase Enzyme Small_Intestine_S->Lactase Glucose_Galactose_13C Glucose + ¹³C-Galactose Lactase->Glucose_Galactose_13C Hydrolysis Absorption_S Absorption Glucose_Galactose_13C->Absorption_S Metabolism_S Metabolism Absorption_S->Metabolism_S CO2_13C ¹³CO₂ in Breath Metabolism_S->CO2_13C Oxidation Lactose Lactose Ingested Small_Intestine_D Small Intestine (Lactase Deficient) Lactose->Small_Intestine_D Colon Colon Small_Intestine_D->Colon Undigested Bacteria Gut Bacteria Colon->Bacteria Fermentation Fermentation Bacteria->Fermentation Metabolizes Lactose Hydrogen H₂ Gas Produced Fermentation->Hydrogen Absorption_D Absorption into Blood Hydrogen->Absorption_D H2_Breath H₂ in Breath Absorption_D->H2_Breath

Biochemical pathways of lactose metabolism in lactase sufficient and deficient individuals.

Experimental Protocols: A Step-by-Step Comparison

Adherence to standardized protocols is crucial for accurate and reproducible results. The following outlines the typical experimental procedures for both tests.

[1-¹³C]Lactose Monohydrate Breath Test Protocol
  • Patient Preparation:

    • Fasting for a minimum of 8 hours is required. Only water is permitted.[2]

    • Avoidance of antibiotics for 15 days, and laxatives or lactic ferments for 7 days prior to the test is recommended.[5]

    • Patients should refrain from smoking and strenuous exercise for at least 30 minutes before and during the test.[2][5]

  • Baseline Measurement:

    • A baseline breath sample is collected by having the patient exhale into a collection bag or tube to measure the basal ¹³CO₂/¹²CO₂ ratio.[5]

  • Substrate Administration:

    • The patient ingests a solution of 15 grams of [1-¹³C]Lactose Monohydrate dissolved in water.[2][5]

  • Post-Dose Breath Sampling:

    • Breath samples are collected at regular intervals, typically every 30 minutes, for a total duration of 2 hours.[2][5]

  • Sample Analysis:

    • The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry.

    • A significant increase in the ¹³CO₂ excretion rate over the baseline indicates normal lactase activity. A cumulative ¹³CO₂ excretion below a certain cutoff point (e.g., 14.5%) after 4 hours is indicative of lactase deficiency.[1]

Hydrogen Breath Test Protocol
  • Patient Preparation:

    • A 12-hour fast is typically required, with only sips of water allowed.[6][9]

    • Patients should avoid certain foods that are high in fiber for 24 hours before the test.[12]

    • Antibiotic use should be discontinued (B1498344) for 2-4 weeks prior to the test.[9]

    • Smoking and vigorous exercise should be avoided on the day of the test.[13]

  • Baseline Measurement:

    • A baseline breath sample is taken to measure the basal hydrogen concentration.[14]

  • Substrate Administration:

    • The patient drinks a solution containing 25 to 50 grams of lactose.[2][10]

  • Post-Dose Breath Sampling:

    • Breath samples are collected every 15 to 30 minutes over a period of 2 to 4 hours.[4][9][14]

  • Sample Analysis:

    • The hydrogen concentration in the breath samples is measured in parts per million (ppm).

    • A rise in hydrogen levels of 20 ppm or more above the baseline is considered a positive result for lactose malabsorption.[3]

Workflow Comparison

The procedural flow for each test highlights differences in duration and sampling frequency.

Test_Workflows cluster_13C_Test [1-¹³C]Lactose Breath Test Workflow cluster_H2_Test Hydrogen Breath Test Workflow Prep_13C Patient Preparation (8-hr fast) Baseline_13C Collect Baseline Breath Sample (¹³CO₂) Prep_13C->Baseline_13C Ingest_13C Ingest 15g ¹³C-Lactose Baseline_13C->Ingest_13C Sample_13C_1 Collect Breath Sample (30 min) Ingest_13C->Sample_13C_1 Sample_13C_2 Collect Breath Sample (60 min) Sample_13C_1->Sample_13C_2 Sample_13C_3 Collect Breath Sample (90 min) Sample_13C_2->Sample_13C_3 Sample_13C_4 Collect Breath Sample (120 min) Sample_13C_3->Sample_13C_4 Analysis_13C Analyze ¹³CO₂/¹²CO₂ Ratio Sample_13C_4->Analysis_13C Prep_H2 Patient Preparation (12-hr fast) Baseline_H2 Collect Baseline Breath Sample (H₂) Prep_H2->Baseline_H2 Ingest_H2 Ingest 25-50g Lactose Baseline_H2->Ingest_H2 Sample_H2_1 Collect Breath Sample (15-30 min intervals) Ingest_H2->Sample_H2_1 Duration_H2 Continue Sampling for 2-4 hours Sample_H2_1->Duration_H2 Analysis_H2 Analyze H₂ Concentration (ppm) Duration_H2->Analysis_H2

A comparative workflow of the [1-¹³C]Lactose and Hydrogen Breath Tests.

Conclusion

The [1-¹³C]Lactose Monohydrate breath test represents a significant advancement in the diagnosis of lactose intolerance, offering a more direct, and in some studies, a more sensitive and specific method compared to the traditional hydrogen breath test.[1] Its reduced susceptibility to confounding factors such as variations in gut microbiota makes it a robust tool for clinical diagnostics and research.[5]

The hydrogen breath test, while being a well-established and cost-effective method, is prone to false negatives in individuals who do not produce hydrogen and can be influenced by other gastrointestinal conditions.[3]

For researchers and drug development professionals, the choice of test will depend on the specific requirements of the study. The [1-¹³C]Lactose Monohydrate breath test is superior for obtaining a direct and semi-quantitative assessment of lactase activity, which is invaluable for studies requiring precise measurement of enzyme function. The hydrogen breath test remains a viable option for large-scale screening and in settings where the direct measurement of enzyme activity is not the primary endpoint. The selection of the most appropriate diagnostic tool will ultimately be guided by the desired balance between directness of measurement, accuracy, and logistical considerations.

References

A Comparative Analysis of [1-¹³Cgal]Lactose and ¹⁴C-Lactose for Clinical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and clinical diagnostics, isotopic labeling is an indispensable tool. When studying the digestion and metabolism of lactose (B1674315), both stable and radioactive isotopes, specifically [1-¹³Cgal]Lactose and ¹⁴C-lactose, serve as critical tracers. This guide provides an objective comparison of these two compounds, focusing on their safety, efficacy, and the experimental protocols that underpin their use. The information presented herein is intended to assist researchers and drug development professionals in selecting the appropriate tracer for their specific needs.

At a Glance: Key Differences

Feature[1-¹³Cgal]Lactose¹⁴C-Lactose
Isotope Type Stable Isotope (¹³C)Radioisotope (¹⁴C)
Radioactivity Non-radioactiveRadioactive (beta emitter)
Safety Profile High; safe for all populationsRequires radiation safety protocols
Primary Use Diagnosis of lactose intoleranceMetabolic and disposition studies
Detection Method Mass Spectrometry, NMRScintillation Counting, AMS
Regulatory Generally regarded as safeRegulated by radiation authorities

Safety Profile: A Clear Distinction

The primary differentiator between [1-¹³Cgal]Lactose and ¹⁴C-lactose lies in their isotopic nature and, consequently, their safety profiles.

[1-¹³Cgal]Lactose , labeled with the stable, non-radioactive isotope carbon-13, is considered exceptionally safe for human consumption.[1] ¹³C is a naturally occurring isotope of carbon, and its use in tracer studies does not expose subjects to ionizing radiation.[2] This inherent safety makes [1-¹³Cgal]Lactose suitable for use in a wide range of individuals, including vulnerable populations such as children and pregnant women.[1]

¹⁴C-Lactose , on the other hand, contains the radioactive isotope carbon-14. While ¹⁴C is a low-energy beta emitter with a long half-life, its use necessitates adherence to strict radiation safety protocols to minimize exposure to research subjects and personnel.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established limits on the amount of radioactivity that can be administered to human subjects in clinical studies.[3] While the radiation dose from a typical ¹⁴C-lactose study is generally low, the radioactive nature of the compound requires careful handling, administration by licensed personnel, and proper disposal of radioactive waste.[3]

Table 1: Comparative Safety and Regulatory Overview

Parameter[1-¹³Cgal]Lactose¹⁴C-Lactose
Radiation Exposure NoneLow-level beta radiation
Safety Concerns NoneRadiation exposure, contamination
Use in Vulnerable Populations ApprovedRestricted
Regulatory Oversight General laboratory safetyFDA, NRC, or equivalent

Efficacy in Diagnostic and Research Applications

Both [1-¹³Cgal]Lactose and ¹⁴C-lactose are effective tracers for studying lactose metabolism. Their primary application is in the diagnosis of lactose malabsorption and intolerance through breath tests.

The ¹³C-Lactose Breath Test is a non-invasive and highly accurate method for assessing lactase activity.[4] Following ingestion of ¹³C-lactose, the sugar is hydrolyzed by the lactase enzyme in the small intestine into glucose and ¹³C-galactose. The ¹³C-galactose is then metabolized, ultimately producing ¹³CO₂, which is absorbed into the bloodstream and exhaled. The amount of ¹³CO₂ in the breath is directly proportional to the rate of lactose digestion.[1] A lower-than-expected amount of exhaled ¹³CO₂ indicates lactase deficiency.[1][4] Studies have shown the ¹³C-lactose breath test to be a reliable and more direct measure of lactose digestion compared to the hydrogen breath test.[4]

The ¹⁴C-Lactose Breath Test operates on a similar principle. After administration of ¹⁴C-lactose, the appearance of ¹⁴CO₂ in the breath is measured to determine the extent of lactose digestion and absorption.[5] This test has been used to assess lactose malabsorption in various clinical settings.[5] However, due to the radioactive nature of ¹⁴C, the ¹³C-based test is now more commonly used in clinical practice for this purpose. ¹⁴C-lactose remains a valuable tool in preclinical and clinical research for absorption, distribution, metabolism, and excretion (ADME) studies, where the high sensitivity of radiolabel detection is advantageous.[3]

Table 2: Comparative Efficacy in Lactose Breath Tests

Feature¹³C-Lactose Breath Test¹⁴C-Lactose Breath Test
Principle Measures exhaled ¹³CO₂Measures exhaled ¹⁴CO₂
Accuracy High sensitivity and specificity[6]High sensitivity
Clinical Utility Preferred for routine diagnosis[1]Primarily for research
Advantages Non-radioactive, safe for all[1]High detection sensitivity
Disadvantages Requires specialized analytical equipmentRadiation exposure, regulatory burden

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for conducting breath tests with both isotopes.

Protocol 1: ¹³C-Lactose Breath Test

Objective: To assess lactase enzyme activity by measuring the rate of ¹³CO₂ excretion in breath following the oral administration of ¹³C-lactose.

Materials:

  • [1-¹³Cgal]Lactose (typically 25g)

  • Drinking water

  • Breath collection bags

  • Isotope-ratio mass spectrometer (IRMS) or other suitable ¹³CO₂ analyzer

Procedure:

  • Patient Preparation: The patient should fast for at least 8-12 hours prior to the test. Certain medications and foods should be avoided for a specified period as they can interfere with the results.

  • Baseline Breath Sample: A baseline breath sample is collected before the administration of the ¹³C-lactose.

  • Administration: The patient ingests the ¹³C-lactose dissolved in water.

  • Post-Dose Breath Samples: Breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 3-4 hours.

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is analyzed using IRMS.

  • Interpretation: The change in the ¹³CO₂/¹²CO₂ ratio from baseline is calculated. A significant increase indicates normal lactase activity, while a minimal or no increase suggests lactose malabsorption.[4]

Protocol 2: ¹⁴C-Lactose Breath Test (General Outline for Research)

Objective: To quantify the absorption and metabolism of lactose by measuring the excretion of ¹⁴CO₂ in breath after oral administration of ¹⁴C-lactose.

Materials:

  • ¹⁴C-Lactose (dose determined by dosimetry calculations, typically in the microcurie range)

  • Drinking water

  • Breath collection apparatus (e.g., containing a CO₂ trapping agent)

  • Liquid scintillation counter

Procedure:

  • Subject Preparation: Similar to the ¹³C-breath test, the subject must fast overnight.

  • Baseline Sample: A baseline breath sample is collected.

  • Administration: The ¹⁴C-lactose is administered orally. All handling of the radioactive material must be done in accordance with institutional and national radiation safety guidelines.

  • Post-Dose Sample Collection: Breath samples are collected at timed intervals. The exhaled CO₂ is trapped in a suitable chemical solution (e.g., a scintillation cocktail).

  • Analysis: The radioactivity in the trapping solution is measured using a liquid scintillation counter.

  • Interpretation: The amount of ¹⁴CO₂ excreted over time is calculated as a percentage of the administered dose. Low recovery of ¹⁴CO₂ in the breath is indicative of lactose malabsorption.[5]

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic fate of lactose and the workflow of the isotopic breath tests.

Lactose_Metabolism cluster_intestine Small Intestine cluster_liver Liver Metabolism cluster_exhalation Exhalation Lactose Lactose ([¹³C] or [¹⁴C]-labeled) Lactase Lactase Enzyme Lactose->Lactase Glucose Glucose Lactase->Glucose Hydrolysis Galactose Galactose ([¹³C] or [¹⁴C]-labeled) Lactase->Galactose Metabolism Metabolic Pathways Galactose->Metabolism Absorption CO2 CO₂ ([¹³C]O₂ or [¹⁴C]O₂) Metabolism->CO2 Lungs Lungs CO2->Lungs Transport via Blood Breath Exhaled Breath Lungs->Breath

Caption: Metabolic pathway of isotopically labeled lactose.

Breath_Test_Workflow start Patient Fasting (8-12h) baseline Collect Baseline Breath Sample start->baseline administer Administer [¹³C] or [¹⁴C]-Lactose baseline->administer collect Collect Breath Samples at Timed Intervals administer->collect analysis Isotope Analysis (MS or Scintillation) collect->analysis result Interpret Results analysis->result normal Normal Lactase Activity result->normal High Isotope Recovery malabsorption Lactose Malabsorption result->malabsorption Low Isotope Recovery

Caption: Generalized workflow for isotopic lactose breath tests.

Conclusion

Both [1-¹³Cgal]Lactose and ¹⁴C-lactose are powerful tools for investigating lactose metabolism. However, for most applications, particularly in clinical diagnostics involving human subjects, [1-¹³Cgal]Lactose is the superior choice due to its impeccable safety profile . The absence of ionizing radiation eliminates risks to patients and simplifies experimental logistics. While ¹⁴C-lactose remains relevant for specific research questions in ADME studies where its high detection sensitivity is a key advantage, its use is governed by stringent safety and regulatory considerations. Researchers and clinicians should weigh the specific goals of their study against the safety, regulatory, and logistical implications of using a stable versus a radioactive isotope.

References

A Comparative Guide to the Purity and Quality Control of [1-13Cgal]Lactose Monohydrate and Standard Pharmaceutical-Grade Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity analysis and quality control standards for [1-13Cgal]Lactose Monohydrate and other commercially available pharmaceutical-grade lactose (B1674315) monohydrate excipients. Understanding these parameters is critical for ensuring the consistency, safety, and efficacy of pharmaceutical formulations. This document outlines key quality attributes, summarizes typical specifications from pharmacopoeias and commercial suppliers, and details the experimental protocols for the analytical methods used in their evaluation.

Introduction to Lactose Monohydrate in Pharmaceuticals

Lactose monohydrate is a widely used excipient in the pharmaceutical industry, valued for its properties as a diluent, filler, and binder in solid dosage forms like tablets and capsules.[1] It is a disaccharide composed of galactose and glucose. This compound is a stable isotope-labeled version of lactose monohydrate, where the galactose moiety is enriched with Carbon-13 at the C1 position. This isotopically labeled compound serves as an internal standard for precise quantification in various analytical techniques, such as NMR, GC-MS, or LC-MS.[2] While standard pharmaceutical-grade lactose monohydrate is a bulk excipient, this compound is a high-purity analytical standard.

Comparison of Quality Control Standards

The quality of lactose monohydrate is governed by stringent standards set forth by pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). These standards ensure the material is of high purity and free from contaminants that could affect the final drug product.

The following table summarizes the typical quality control specifications for pharmaceutical-grade lactose monohydrate, drawing from pharmacopoeial standards and a representative Certificate of Analysis (CoA) for a commercial product. The specifications for this compound are based on information from suppliers of stable isotope-labeled compounds.

Table 1: Comparison of Quality Control Specifications

ParameterThis compound (Typical Supplier Specs)Pharmaceutical-Grade Lactose Monohydrate (USP/EP/JP & Commercial CoA)
Assay (Purity) > 99% (Isotopic Purity: >99 atom % 13C)98.0% - 102.0% (anhydrous basis)[3]
Identity Conforms to structure via NMRConforms to IR, TLC, and other identity tests[3][4]
Appearance White to almost white crystalline powderWhite or almost white, crystalline powder[5]
Clarity and Color of Solution Clear and colorless (in solution)A solution of 1 g in 10 mL of boiling water is clear and nearly colorless.[4][6]
Water (Karl Fischer) Not specified, sold as monohydrate4.5% - 5.5%[3][4][6]
Residue on Ignition Not specified≤ 0.1%[4][6]
Acidity or Alkalinity Not specifiedPasses test (e.g., ≤0.4 mL of 0.1N NaOH)[4][6]
Specific Rotation Not specified+54.4° to +55.9° (anhydrous basis)[6]
Protein and Light-Absorbing Impurities Not specifiedAbsorbance ≤0.25 (210-220 nm) and ≤0.07 (270-300 nm)[4][6]
Heavy Metals Not specified≤ 5 ppm[3]
Microbial Limits Not specified (typically for research use)TAMC ≤ 100 CFU/g, TYMC ≤ 50 CFU/g, Absence of E. coli[3][6]

Key Analytical Methods and Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the purity and quality of lactose monohydrate.

Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of lactose monohydrate and quantifying any related sugar impurities.[7]

Experimental Protocol:

  • System: A liquid chromatograph equipped with a refractive index (RI) detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-based or ion-exchange column (e.g., Benson Polymeric BP-OA, 300 x 7.8 mm).[8][9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[10]

  • Flow Rate: Typically 1.0 mL/min.[8][9]

  • Injection Volume: 10-20 µL.[8][10]

  • Column Temperature: 40 °C.[10]

  • Standard Preparation: A standard solution of USP Lactose Monohydrate RS is prepared in the mobile phase or a suitable diluent.

  • Sample Preparation: A solution of the lactose monohydrate sample is prepared at the same concentration as the standard solution.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses. The purity is calculated by comparing the peak area of the lactose in the sample to that of the standard. Impurities are identified and quantified based on their retention times and peak areas relative to the principal peak or appropriate reference standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Lactose Monohydrate Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Lactose Monohydrate Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Inject Inject into HPLC System Dissolve_Std->Inject Standard Solution Dissolve_Sample->Inject Sample Solution Separate Chromatographic Separation Inject->Separate Detect Detection (RI) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity and Impurities Integrate->Calculate Report Report Calculate->Report KF_Titration_Workflow cluster_setup Titrator Setup cluster_analysis Sample Analysis cluster_results Results Prep_Titrator Prepare Karl Fischer Titrator Add_Solvent Add Solvent to Titration Vessel Prep_Titrator->Add_Solvent Pre_Titrate Pre-titrate Solvent to Dryness Add_Solvent->Pre_Titrate Add_Sample Add Sample to Vessel Pre_Titrate->Add_Sample Weigh_Sample Accurately Weigh Lactose Sample Weigh_Sample->Add_Sample Titrate_Sample Titrate with KF Reagent to Endpoint Add_Sample->Titrate_Sample Calculate Calculate Water Content (%) Titrate_Sample->Calculate Report Report Calculate->Report UV_Vis_Impurity_Analysis Start Start Prepare_Solution Prepare 1% (w/v) Lactose Solution Start->Prepare_Solution Set_Blank Set Spectrophotometer Blank with Water Prepare_Solution->Set_Blank Measure_Absorbance Measure Absorbance from 210-300 nm Set_Blank->Measure_Absorbance Compare_Criteria Absorbance within Pharmacopoeial Limits? Measure_Absorbance->Compare_Criteria Pass Pass Compare_Criteria->Pass Yes Fail Fail Compare_Criteria->Fail No

References

A Comparative Guide to the Diagnosis of Lactose Intolerance: Accuracy and Precision of the 13C-Lactose Breath Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of lactose (B1674315) intolerance is crucial for clinical management and for the evaluation of therapeutic interventions in drug development. This guide provides a comprehensive comparison of the 13C-lactose breath test with other established diagnostic methods, focusing on their accuracy, precision, and underlying experimental protocols. All quantitative data is presented in a comparative table, and key biological and experimental processes are visualized to facilitate understanding.

Principles of Lactose Digestion and Malabsorption

Lactose, a disaccharide found in dairy products, is hydrolyzed into glucose and galactose by the enzyme lactase-phlorizin hydrolase (LPH), located on the brush border of the small intestine. In individuals with lactase deficiency, undigested lactose travels to the colon, where it is fermented by gut bacteria, leading to the production of gases such as hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂), and causing symptoms like bloating, abdominal pain, and diarrhea.[1] Diagnostic tests for lactose intolerance are designed to detect either the direct activity of the lactase enzyme, the genetic predisposition to lactase non-persistence, or the metabolic byproducts of lactose malabsorption.

dot

Lactose_Metabolism cluster_small_intestine Small Intestine cluster_colon Colon (in Lactase Deficiency) Lactose Lactose Lactase Lactase (LPH) Lactose->Lactase Hydrolysis Glucose Glucose Lactase->Glucose Galactose Galactose Lactase->Galactose Absorbed_Monosaccharides Absorption into Bloodstream Glucose->Absorbed_Monosaccharides Galactose->Absorbed_Monosaccharides Undigested_Lactose Undigested Lactose Gut_Bacteria Gut Bacteria Undigested_Lactose->Gut_Bacteria Fermentation Gases H₂, CH₄, CO₂ Gut_Bacteria->Gases Symptoms Symptoms (Bloating, Diarrhea) Gases->Symptoms Lactose_Ingestion Lactose Ingestion Lactose_Ingestion->Lactose Lactose_Ingestion->Undigested_Lactose If Lactase Deficient

Caption: Metabolic pathway of lactose digestion and malabsorption.

Comparison of Diagnostic Methods

The choice of a diagnostic test for lactose intolerance depends on various factors, including the required accuracy, the clinical context (primary vs. secondary lactase deficiency), and the available resources. The following table summarizes the performance of the 13C-lactose breath test and its main alternatives.

Diagnostic TestPrincipleSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
13C-Lactose Breath Test Measures the amount of ¹³CO₂ in the breath after ingestion of ¹³C-labeled lactose. ¹³CO₂ is a direct product of the absorption and metabolism of ¹³C-glucose and ¹³C-galactose.93%[2]51-70%[2]Varies with prevalenceHigh
Hydrogen Breath Test (HBT) Measures the amount of hydrogen (and sometimes methane) gas in the breath after a lactose challenge. These gases are produced by the bacterial fermentation of undigested lactose in the colon.[1]78-95%77-98%[3]Varies with prevalenceHigh
Genetic Testing Detects single nucleotide polymorphisms (SNPs), most commonly the C/T-13910 polymorphism in the MCM6 gene, which is associated with lactase persistence (T allele) or non-persistence (C allele).[4]79% (compared to HBT)[5]87% (compared to HBT)[5]60% (compared to HBT)[5]98% (compared to HBT)[5]
Intestinal Biopsy with Lactase Assay Considered the "gold standard," this invasive test directly measures the activity of the lactase enzyme in a tissue sample obtained from the small intestine during an endoscopy.[1]High (Reference Standard)High (Reference Standard)HighHigh

Experimental Protocols

13C-Lactose Breath Test

The 13C-lactose breath test is a non-invasive method that directly measures the absorption and metabolism of lactose.

dot

C13_LBT_Workflow start Patient Preparation (Fasting) baseline Baseline Breath Sample (Collection of ¹²CO₂/¹³CO₂ ratio) start->baseline ingestion Ingestion of ¹³C-labeled Lactose (e.g., 15g) baseline->ingestion collection Serial Breath Sample Collection (e.g., every 30 mins for 2-4 hours) ingestion->collection analysis Isotope Ratio Mass Spectrometry (IRMS) Analysis of ¹³CO₂/¹²CO₂ ratio collection->analysis result Interpretation of Results (Low ¹³CO₂ excretion indicates malabsorption) analysis->result

Caption: Experimental workflow of the 13C-lactose breath test.

Methodology:

  • Patient Preparation: The patient is required to fast overnight (at least 8-12 hours) before the test. Certain medications and foods that could interfere with the test results are restricted for a specified period.

  • Baseline Sample: A baseline breath sample is collected to measure the basal ¹³CO₂/¹²CO₂ ratio.

  • Lactose Administration: The patient ingests a solution containing a specific amount of ¹³C-labeled lactose (typically 15-25 grams).[6]

  • Breath Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for 2 to 4 hours.[6]

  • Analysis: The ¹³CO₂ concentration in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS).

  • Interpretation: A significant decrease in the cumulative ¹³CO₂ excretion over the testing period, compared to a normal reference, indicates lactose malabsorption.

Hydrogen Breath Test (HBT)

The HBT is the most commonly used non-invasive test for diagnosing lactose malabsorption.

dot

HBT_Workflow start Patient Preparation (Fasting & Diet Restriction) baseline Baseline Breath Sample (Measurement of H₂ and/or CH₄) start->baseline ingestion Ingestion of Lactose (e.g., 25-50g) baseline->ingestion collection Serial Breath Sample Collection (e.g., every 15-30 mins for 3-4 hours) ingestion->collection analysis Gas Chromatography or Electrochemical Sensor Analysis of H₂ and/or CH₄ concentration collection->analysis result Interpretation of Results (Increase in H₂/CH₄ >20 ppm over baseline indicates malabsorption) analysis->result

Caption: Experimental workflow of the hydrogen breath test.

Methodology:

  • Patient Preparation: Similar to the 13C-lactose breath test, the patient needs to fast and follow specific dietary restrictions.

  • Baseline Sample: A baseline breath sample is collected to measure the initial levels of hydrogen and, in some protocols, methane.

  • Lactose Administration: The patient drinks a solution containing a standard dose of lactose (typically 25-50 grams).[3]

  • Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for 3 to 4 hours.

  • Analysis: The concentration of hydrogen and methane in the breath samples is measured using gas chromatography or an electrochemical sensor.

  • Interpretation: An increase in hydrogen concentration of more than 20 parts per million (ppm) above the baseline is generally considered a positive result, indicating lactose malabsorption.[2] Some protocols also consider an increase in methane.

Genetic Testing

Genetic testing for lactase non-persistence provides information about an individual's genetic predisposition to develop primary lactose intolerance.

dot

Genetic_Test_Workflow sample Sample Collection (Blood or Saliva) dna_extraction DNA Extraction sample->dna_extraction pcr Polymerase Chain Reaction (PCR) Amplification of the LCT gene region dna_extraction->pcr genotyping Genotyping Analysis (e.g., Sequencing, RFLP, or specific probes) Detection of C/T-13910 SNP pcr->genotyping result Interpretation of Results (CC genotype indicates lactase non-persistence) genotyping->result

Caption: Experimental workflow of genetic testing for lactase non-persistence.

Methodology:

  • Sample Collection: A blood or saliva sample is collected from the patient.

  • DNA Extraction: DNA is extracted from the collected sample.

  • PCR Amplification: The specific region of the MCM6 gene containing the C/T-13910 single nucleotide polymorphism (SNP) is amplified using the polymerase chain reaction (PCR).

  • Genotyping: The genotype of the C/T-13910 SNP is determined using various molecular biology techniques, such as DNA sequencing, restriction fragment length polymorphism (RFLP) analysis, or allele-specific probes.

  • Interpretation: The presence of the C/C genotype is indicative of lactase non-persistence, while the C/T and T/T genotypes are associated with lactase persistence.[4]

Intestinal Biopsy with Lactase Assay

This invasive procedure is the gold standard for diagnosing lactase deficiency as it directly measures the enzyme activity.

Methodology:

  • Endoscopy and Biopsy: A small tissue sample (biopsy) is taken from the duodenum or jejunum during an upper gastrointestinal endoscopy.[7]

  • Tissue Processing: The biopsy specimen is immediately processed to preserve enzyme activity.

  • Lactase Assay: The lactase activity in the tissue homogenate is determined by measuring the rate of lactose hydrolysis. This is often done by quantifying the amount of glucose released from lactose over a specific period. The results are typically expressed as units of lactase activity per gram of tissue protein.[8]

  • Interpretation: A low level of lactase activity confirms the diagnosis of lactase deficiency.

Logical Relationships of Diagnostic Tests

The different diagnostic tests for lactose intolerance assess different aspects of the condition, from genetic predisposition to the physiological consequences of malabsorption.

dot

Logical_Relationships genotype Genetic Predisposition (Lactase Non-Persistence) enzyme Lactase Enzyme Deficiency (Low Lactase Activity) genotype->enzyme Leads to malabsorption Lactose Malabsorption (Inability to digest lactose) enzyme->malabsorption Causes symptoms Lactose Intolerance Symptoms (Clinical Manifestation) malabsorption->symptoms Results in genetic_test Genetic Testing (Assesses Genotype) genetic_test->genotype biopsy Intestinal Biopsy (Measures Enzyme Activity) biopsy->enzyme c13_lbt 13C-Lactose Breath Test (Measures Absorption) c13_lbt->malabsorption Directly Measures hbt Hydrogen Breath Test (Measures Fermentation) hbt->malabsorption Indirectly Measures

References

Navigating the Pathways of Gut Transit: A Comparative Guide to Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring gastrointestinal transit time is a critical component of understanding drug absorption, bioavailability, and the pathophysiology of various digestive disorders. While several methods exist, the quest for a reliable, non-invasive, and patient-friendly marker is ongoing. This guide provides a comprehensive comparison of the lactose-[13C]ureide breath test, a stable isotope-based method, with other prominent techniques for assessing gut transit.

The user's interest in "[1-13Cgal]Lactose Monohydrate" as a gut transit marker leads to a nuanced but important distinction. While isotopically labeled lactose (B1674315) is used in breath tests, these are primarily for diagnosing lactose malabsorption and small intestinal bacterial overgrowth (SIBO). For the specific purpose of measuring oro-cecal transit time (OCTT) – the time it takes for a substance to travel from the mouth to the cecum – a more specialized substrate, lactose-[13C]ureide , is the scientifically validated marker. This compound is not absorbed in the small intestine, ensuring that the appearance of ¹³CO₂ in the breath is a direct indicator of its arrival and subsequent fermentation in the colon.[1][2][3]

This guide will focus on the lactose-[13C]ureide breath test and compare its performance against three key alternatives: Scintigraphy , the Wireless Motility Capsule , and Radiopaque Markers .

Comparative Analysis of Gut Transit Markers

The selection of a gut transit marker is often a balance between accuracy, patient convenience, cost, and the specific research question. The following table summarizes the key quantitative data for the lactose-[13C]ureide breath test and its alternatives.

Marker/TechniquePrincipleOro-cecal Transit Time (Mean ± SD)Correlation with Scintigraphy (r-value)Key AdvantagesKey Disadvantages
Lactose-[13C]ureide Breath Test Ingestion of ¹³C-labeled lactose-ureide, which is metabolized by colonic bacteria, releasing ¹³CO₂ that is measured in the breath.[2]292 ± 58 minutes[2]0.94[2]Non-invasive, no radiation exposure, relatively low cost, can be performed in an outpatient setting.[1][4]Requires specialized equipment (isotope ratio mass spectrometer), patient compliance with breath sample collection.[2]
Scintigraphy Ingestion of a meal containing a radiolabeled isotope (e.g., ⁹⁹mTc); transit is tracked using a gamma camera.[2]283 ± 53 minutes[2]Gold StandardHigh accuracy and provides regional transit information.[5]Exposure to ionizing radiation, high cost, requires specialized nuclear medicine facilities.[5]
Wireless Motility Capsule Ingestion of a capsule that measures pH, temperature, and pressure as it travels through the GI tract.[6]Small Bowel Transit: ~4.6 hours (median)Good correlation with scintigraphy (r=0.69 for small bowel transit).[7]Radiation-free, provides data on pH and pressure, ambulatory.[6]Higher cost than breath tests and markers, risk of capsule retention, may be difficult for some patients to swallow.[6]
Radiopaque Markers Ingestion of indigestible markers visible on X-ray; transit is assessed by the number of markers remaining in the colon at specific time points.[8][9]Primarily measures colonic transit (normal: <20% markers remaining at 5 days).[9]Moderate correlation with wireless motility capsule (r=0.69 for colonic transit).[6]Simple, inexpensive, and widely available.[5]Radiation exposure, provides limited information on regional transit, patient compliance with diet and medication restrictions is crucial.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible gut transit data. Below are summaries of the methodologies for the key techniques discussed.

Lactose-[13C]ureide Breath Test
  • Patient Preparation: Patients typically fast overnight for at least 8-12 hours before the test. Certain medications, such as antibiotics and laxatives, should be discontinued (B1498344) for a specified period before the test.[10]

  • Baseline Sample: A baseline breath sample is collected to determine the background ¹³CO₂/¹²CO₂ ratio.[2]

  • Substrate Ingestion: The patient ingests a standardized meal or liquid containing a precise amount of lactose-[13C]ureide (e.g., 250 mg).[1]

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 10-15 minutes) for up to 10 hours.[2]

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an isotope ratio mass spectrometer.

  • OCTT Determination: The OCTT is defined as the time of the first significant and sustained increase in the ¹³CO₂/¹²CO₂ ratio above the baseline.[2]

Scintigraphy
  • Patient Preparation: Patients fast overnight.

  • Radiolabeled Meal: The patient consumes a standardized meal (e.g., eggs, toast, and water) containing a radiopharmaceutical, typically Technetium-99m (⁹⁹mTc) sulfur colloid.[2]

  • Imaging: A gamma camera is used to acquire images of the abdomen at regular intervals (e.g., every 10-15 minutes) for several hours.[2]

  • Data Analysis: The images are analyzed to determine the time at which the radiolabel reaches different regions of the gastrointestinal tract.

  • OCTT Determination: OCTT is typically defined as the time at which at least 10% of the radiolabel has entered the colon.[2]

Wireless Motility Capsule
  • Patient Preparation: Patients fast overnight. A light, standardized meal is consumed just before capsule ingestion.

  • Capsule Ingestion: The patient swallows the wireless motility capsule with water.

  • Data Recording: The patient wears a portable data recorder that receives signals from the capsule for up to five days. The patient can generally resume normal activities.

  • Data Analysis: The recorded data (pH, temperature, and pressure) are downloaded and analyzed using specialized software.

  • Transit Time Determination: Gastric emptying is marked by a sharp rise in pH as the capsule moves from the acidic stomach to the more alkaline small intestine. Entry into the cecum is identified by a distinct drop in pH. Whole gut transit time is determined by the time the capsule exits the body, often indicated by a drop in temperature.[6]

Radiopaque Markers
  • Patient Preparation: Patients are instructed to follow their usual diet and avoid laxatives or other medications that may affect gut motility.

  • Marker Ingestion: The patient swallows a capsule containing a specific number of radiopaque markers (e.g., 24).[9]

  • Abdominal X-ray: An abdominal X-ray is taken at a predetermined time, typically on day 5 (120 hours) after ingestion.[9]

  • Data Analysis: The number and location of the remaining markers in the colon are counted on the X-ray.

  • Transit Time Assessment: Slow transit is generally defined as the retention of more than 20% of the markers at 5 days. The distribution of the remaining markers can also provide information about the type of colonic dysmotility.[9]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

lactose_metabolism cluster_small_intestine Small Intestine cluster_colon Colon Lactose_ureide Lactose-[13C]ureide No_absorption Not Absorbed Lactose_ureide->No_absorption Resists brush border enzymes Metabolism Metabolism Colonic_bacteria Colonic Bacteria No_absorption->Colonic_bacteria Transit to Colon Colonic_bacteria->Metabolism 13CO2 ¹³CO₂ Metabolism->13CO2 Bloodstream Bloodstream 13CO2->Bloodstream Absorption Lungs Lungs Bloodstream->Lungs Transport Exhaled_Breath Exhaled_Breath Lungs->Exhaled_Breath Exhalation

Caption: Metabolic pathway of Lactose-[13C]ureide for gut transit measurement.

experimental_workflow Start Patient Preparation (Fasting, Medication Hold) Baseline Baseline Breath Sample Start->Baseline Ingestion Ingestion of Lactose-[13C]ureide Baseline->Ingestion Collection Serial Breath Sample Collection (q15-30 min) Ingestion->Collection Analysis Isotope Ratio Mass Spectrometry (IRMS) Collection->Analysis Determination OCTT Determination (First significant ¹³CO₂ rise) Analysis->Determination

Caption: Experimental workflow for the Lactose-[13C]ureide Breath Test.

Conclusion: Selecting the Appropriate Marker

The lactose-[13C]ureide breath test stands out as a highly reliable and non-invasive method for measuring oro-cecal transit time, demonstrating excellent correlation with the gold standard, scintigraphy.[2] Its primary advantages are the absence of radiation exposure and its suitability for outpatient settings, making it a patient-friendly option.

For studies requiring the highest degree of accuracy and regional transit information, scintigraphy remains the benchmark, albeit with the significant drawbacks of radiation and high cost.[5] The wireless motility capsule offers a modern, radiation-free alternative that provides a wealth of data, including pH and pressure, but at a higher cost and with a small risk of retention.[6] Radiopaque markers are a simple, inexpensive, and widely accessible tool, particularly for assessing colonic transit in cases of constipation, but they offer less detailed information and involve radiation exposure.[5][9]

Ultimately, the choice of a gut transit marker will depend on the specific needs of the research or clinical question, available resources, and patient population. For many applications, the lactose-[13C]ureide breath test provides an optimal balance of accuracy, safety, and patient convenience, making it a valuable tool in the field of gastroenterology and drug development.

References

A Comparative Guide to Lactose Tolerance Testing Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, protocols, and clinical utility of the primary diagnostic assays for lactose (B1674315) intolerance.

For researchers and professionals in drug development, accurate and reliable methods for diagnosing lactose intolerance are crucial for clinical trials, patient stratification, and understanding the impact of therapeutic interventions on digestion and absorption. This guide provides a comprehensive comparison of the most common lactose tolerance testing methods, supported by experimental data, to aid in the selection of the most appropriate diagnostic tool.

Comparative Analysis of Lactose Tolerance Test Methods

The diagnosis of lactose intolerance primarily relies on four methods: the Lactose Tolerance Test (LTT), the Hydrogen Breath Test (HBT), Genetic Testing for lactase persistence, and the Gaxilose (B1674640) Test. Each method offers a unique combination of sensitivity, specificity, and patient convenience. The following table summarizes the key quantitative data for each test.

Test MethodPrincipleSensitivitySpecificityAdvantagesDisadvantages
Lactose Tolerance Test (LTT) Measures the rise in blood glucose after a lactose challenge. Inability to digest lactose results in a minimal increase in blood glucose.75% - 94%[1]90% - 96%[1]Widely available.Invasive (requires multiple blood draws); less sensitive than HBT; can be affected by conditions like diabetes and bacterial overgrowth[1][2].
Hydrogen Breath Test (HBT) Measures the concentration of hydrogen in the breath after a lactose challenge. Undigested lactose is fermented by colonic bacteria, producing hydrogen.78% - 100%[3][4]76% - 100%[3]Non-invasive; considered the gold standard by many clinicians[1][5].Can be affected by recent antibiotic use, colonic pH, and intestinal flora[1][2]; can cause symptoms in intolerant individuals.
Genetic Testing Analyzes specific single nucleotide polymorphisms (SNPs), primarily the C/T-13910 and G/A-22018 variants in the MCM6 gene, associated with lactase persistence.High (up to 100% for specific variants)[6]High (up to 100% for specific variants)[6]Non-invasive (blood or buccal swab); not affected by intercurrent illness; only needs to be performed once[6].Does not measure current lactase activity, only genetic predisposition; may not detect all genetic variants associated with lactase persistence[7].
Gaxilose Test Measures the urinary excretion of D-xylose after oral administration of gaxilose, a synthetic lactose analog. Low D-xylose excretion indicates lactase deficiency.>90%[2]>90%[2]Non-invasive; simple for the patient; not affected by bacterial overgrowth in the same way as HBT[2][8].Does not directly correlate symptoms with malabsorption; not recommended for patients with severe kidney disease[2].

Experimental Protocols

Detailed methodologies for each of the key lactose tolerance tests are provided below. Adherence to these protocols is essential for obtaining accurate and reproducible results.

Lactose Tolerance Test (LTT)
  • Patient Preparation: The patient should fast for 8-12 hours prior to the test. Strenuous exercise should be avoided the day before the test.

  • Baseline Blood Sample: A fasting blood sample is collected to measure the baseline blood glucose level.

  • Lactose Administration: The patient drinks a solution containing a standard dose of lactose (typically 50 grams for adults)[1].

  • Timed Blood Samples: Blood samples are collected at specific intervals, commonly at 30, 60, and 120 minutes after lactose ingestion[1].

  • Analysis: Blood glucose levels in each sample are measured.

  • Interpretation: A diagnosis of lactose malabsorption is suggested if the blood glucose level does not rise more than 20 mg/dL above the baseline level[1].

Hydrogen Breath Test (HBT)
  • Patient Preparation:

    • Avoid antibiotics for 2-4 weeks before the test.

    • The day before the test, the patient should follow a specific diet low in fiber and fermentable carbohydrates. This typically includes baked or broiled chicken or fish with salt and pepper, plain steamed white rice, and water.

    • Fast for 8-12 hours before the test.

    • Avoid smoking and strenuous exercise on the day of the test.

  • Baseline Breath Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or device.

  • Lactose Administration: The patient drinks a solution containing a standard dose of lactose (typically 25-50 grams for adults).

  • Timed Breath Samples: Breath samples are collected at regular intervals, such as every 15-30 minutes, for up to 3 hours[9].

  • Analysis: The concentration of hydrogen (and sometimes methane) in each breath sample is measured in parts per million (ppm).

  • Interpretation: A rise in hydrogen concentration of more than 20 ppm above the baseline is considered a positive result, indicating lactose malabsorption[10].

Genetic Testing
  • Sample Collection: A blood sample is collected via venipuncture, or a buccal swab is used to collect cells from the inside of the cheek. No special preparation, such as fasting, is required[6].

  • DNA Extraction: DNA is isolated from the collected blood or buccal cells in a laboratory setting.

  • Genotyping: The extracted DNA is analyzed for specific single nucleotide polymorphisms (SNPs) associated with lactase persistence, most commonly the C/T-13910 variant in intron 13 and the G/A-22018 variant in intron 9 of the MCM6 gene[7][11]. This is typically done using techniques like polymerase chain reaction (PCR) followed by restriction fragment length polymorphism analysis or microarray analysis.

  • Interpretation:

    • C/C genotype (for -13910) or G/G genotype (for -22018): Associated with lactase non-persistence (lactose intolerance).

    • C/T or T/T genotype (for -13910) or G/A or A/A genotype (for -22018): Associated with lactase persistence.

Gaxilose Test
  • Patient Preparation: The patient should fast overnight. The first morning urine is discarded[2].

  • Gaxilose Administration: The patient drinks a solution containing a standard dose of gaxilose (e.g., 0.45g) dissolved in water[2][12].

  • Urine Collection: All urine is collected for a period of 5 hours after administration of the gaxilose solution[2][12].

  • Analysis: The total amount of D-xylose excreted in the urine is quantified using an automated assay[2].

  • Interpretation: A result below a specific cut-off point (e.g., 19.18 mg of xylose in 5 hours) indicates lactose malabsorption[2].

Visualizing the Diagnostic Workflow

The selection of a lactose tolerance test depends on various factors, including the clinical question, patient characteristics, and available resources. The following diagram illustrates a typical decision-making workflow for diagnosing lactose intolerance.

DiagnosticWorkflow start Patient Presents with Symptoms of Lactose Intolerance clinical_assessment Initial Clinical Assessment (Dietary History, Symptom Evaluation) start->clinical_assessment hbt Hydrogen Breath Test (HBT) clinical_assessment->hbt Preferred non-invasive test ltt Lactose Tolerance Test (LTT) clinical_assessment->ltt Alternative if HBT unavailable genetic Genetic Testing clinical_assessment->genetic To differentiate primary vs. secondary or if other tests are contraindicated gaxilose Gaxilose Test clinical_assessment->gaxilose Non-invasive alternative, especially if HBT is problematic diagnosis_positive Diagnosis: Lactose Malabsorption/ Intolerance Confirmed hbt->diagnosis_positive Positive Result diagnosis_negative Diagnosis: Lactose Intolerance Unlikely (Consider Other Causes) hbt->diagnosis_negative Negative Result equivocal Equivocal Results or Suspected Secondary Cause hbt->equivocal ltt->diagnosis_positive Positive Result ltt->diagnosis_negative Negative Result ltt->equivocal genetic->diagnosis_positive Non-persistence Genotype genetic->diagnosis_negative Persistence Genotype secondary_investigation Investigate for Secondary Causes (e.g., Celiac Disease, IBD) genetic->secondary_investigation Persistence Genotype with Symptoms gaxilose->diagnosis_positive Positive Result gaxilose->diagnosis_negative Negative Result equivocal->secondary_investigation

Caption: Diagnostic workflow for lactose intolerance.

Signaling Pathways and Logical Relationships

The underlying principle of the two most common physiological tests, the Lactose Tolerance Test and the Hydrogen Breath Test, is based on the metabolic fate of lactose in the presence or absence of sufficient lactase enzyme.

LactoseMetabolism cluster_Lactase_Sufficient Lactase Sufficient Individual cluster_Lactase_Deficient Lactase Deficient Individual lactose_in_sufficient Lactose Ingestion lactase_sufficient Lactase Enzyme (Small Intestine) lactose_in_sufficient->lactase_sufficient hydrolysis Hydrolysis lactase_sufficient->hydrolysis glucose_galactose Glucose + Galactose hydrolysis->glucose_galactose absorption Absorption into Bloodstream glucose_galactose->absorption blood_glucose_rise Increased Blood Glucose (Positive LTT Result) absorption->blood_glucose_rise no_hydrogen No Significant Hydrogen Production (Negative HBT Result) absorption->no_hydrogen lactose_in_deficient Lactose Ingestion no_lactase Insufficient Lactase (Small Intestine) lactose_in_deficient->no_lactase undigested_lactose Undigested Lactose (Passes to Colon) no_lactase->undigested_lactose bacterial_fermentation Bacterial Fermentation undigested_lactose->bacterial_fermentation no_glucose_rise No Significant Blood Glucose Rise (Negative LTT Result) undigested_lactose->no_glucose_rise hydrogen_production Hydrogen Gas Production bacterial_fermentation->hydrogen_production symptoms Symptoms (Bloating, Gas, etc.) bacterial_fermentation->symptoms hydrogen_exhalation Increased Exhaled Hydrogen (Positive HBT Result) hydrogen_production->hydrogen_exhalation

Caption: Metabolic fate of lactose.

References

The Clinical Investigator's Guide to Lactose Malabsorption Diagnosis: A Cost-Benefit Analysis of [1-13Cgal]Lactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a diagnostic tool in clinical trials is a critical decision, balancing the need for accuracy and reliability with budgetary and logistical constraints. This guide provides a comprehensive cost-benefit analysis of using [1-13Cgal]Lactose for the diagnosis of lactose (B1674315) malabsorption, comparing it with established alternative methods.

The diagnosis of lactose malabsorption, a common condition affecting a significant portion of the global population, is a frequent requirement in gastroenterological clinical trials. The choice of diagnostic method can significantly impact trial outcomes, patient experience, and overall cost. This guide delves into the specifics of the [1-13Cgal]Lactose breath test and its primary competitors: the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), Genetic Testing, and the "gold standard" Intestinal Biopsy.

Comparative Analysis of Diagnostic Methods

The following tables provide a structured overview of the quantitative data gathered on the cost and performance of each diagnostic method.

Table 1: Cost Comparison of Lactose Malabsorption Diagnostic Tests
Test[1-13Cgal]Lactose Breath TestHydrogen Breath Test (HBT)Lactose Tolerance Test (LTT)Genetic Testing (Lactase Deficiency)Intestinal Biopsy (with Upper GI Endoscopy)
Cost of Substrate/Kit ~$480 per 2.5 mg[1]Included in procedure costIncluded in procedure cost~$79 - $149 per kit[2][3]N/A
Procedural Cost Estimated to be similar to HBT~$60 - $199[4][5][6]~$97 - $159[7][8]N/A~$875 - $2700+[9][10]
Total Estimated Cost per Patient High (driven by substrate cost)Low to ModerateLow to ModerateLow to ModerateVery High

Note: Procedural costs can vary significantly based on geographical location, healthcare provider, and insurance coverage. The cost of [1-13Cgal]Lactose may be lower with bulk purchases for large-scale clinical trials.

Table 2: Performance Comparison of Lactose Malabsorption Diagnostic Tests
Feature[1-13Cgal]Lactose Breath TestHydrogen Breath Test (HBT)Lactose Tolerance Test (LTT)Genetic Testing (Lactase Deficiency)Intestinal Biopsy (Lactase Assay)
Sensitivity High (reported as more sensitive than HBT)[4]69% - 100%[11]76% - 94%[11]High (for primary lactase deficiency)High (Considered the "gold standard")[12]
Specificity High (reported as more specific than HBT)[4]89% - 100%[11]77% - 96%[11]High (for primary lactase deficiency)High
Invasiveness Non-invasiveNon-invasiveMinimally invasive (blood draws)Non-invasive (cheek swab)Highly invasive
Test Duration ~3-4 hours[13]~2-3.5 hours[14][15]~2-3 hours[8]N/AProcedure is short, but requires preparation and recovery
Potential for False Results Low (less affected by gut microbiota)[16]Can have false positives (SIBO) and false negatives ("non-H2 producers")[16]Can be affected by other metabolic conditions[17]Does not detect secondary lactase deficiency[17]Can be affected by patchy lactase distribution[12]
Patient Discomfort Minimal (ingestion of lactose solution)Can induce symptoms of lactose intolerance[17]Multiple blood drawsMinimalSignificant discomfort and potential complications

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of clinical trial data. The following are summarized protocols for the key diagnostic tests.

[1-13Cgal]Lactose Breath Test Protocol
  • Patient Preparation: Patients should fast for at least 8-12 hours prior to the test. In the 24 hours preceding the test, they should avoid high-fiber foods, milk, and dairy products. Antibiotics and laxatives should be avoided for a specified period before the test (e.g., 15 days for antibiotics, 7 days for laxatives)[16]. Smoking should also be avoided for at least 8 hours before the test[16].

  • Baseline Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or tube.

  • Substrate Ingestion: The patient ingests a solution of [1-13Cgal]Lactose dissolved in water. The typical dose is lower than that used for the HBT, around 15 grams[16].

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 4 hours[13].

  • Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry. An increase in this ratio above a certain threshold indicates that the 13C-labeled galactose has been absorbed and metabolized, signifying adequate lactase activity[16].

Hydrogen Breath Test (HBT) Protocol
  • Patient Preparation: Similar to the 13C-Lactose Breath Test, patients must fast for 8-12 hours and follow dietary restrictions for 24 hours prior to the test, avoiding high-fiber foods and complex carbohydrates[15][18]. Antibiotics and other medications affecting gut motility or flora should be discontinued (B1498344) as per specific guidelines[15].

  • Baseline Sample: A baseline breath sample is collected to measure endogenous hydrogen and methane (B114726) levels.

  • Substrate Ingestion: The patient drinks a solution containing a standard dose of lactose (typically 25-50 grams)[14].

  • Breath Sample Collection: Breath samples are collected every 15-30 minutes for 2-3.5 hours[14][15].

  • Analysis: The concentration of hydrogen (and sometimes methane) in the breath samples is measured in parts per million (ppm). A rise in hydrogen of ≥20 ppm over the baseline is generally considered a positive test, indicating lactose malabsorption.

Lactose Tolerance Test (LTT) Protocol
  • Patient Preparation: The patient must fast for at least 8 hours before the test[7].

  • Baseline Blood Sample: A baseline blood sample is drawn to measure the fasting blood glucose level.

  • Lactose Ingestion: The patient drinks a solution containing 50 grams of lactose[8].

  • Blood Sample Collection: Blood samples are drawn at timed intervals, typically at 30, 60, 90, and 120 minutes after lactose ingestion.

  • Analysis: Blood glucose levels are measured in each sample. A failure of the blood glucose to rise more than 20 mg/dL above the baseline level suggests lactose malabsorption[11].

Visualizing the Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Lactose_Metabolism cluster_small_intestine Small Intestine cluster_absorption Absorption & Metabolism cluster_large_intestine Large Intestine Lactose Lactose Lactase Lactase Enzyme Lactose->Lactase Digestion Undigested_Lactose Undigested Lactose Lactose->Undigested_Lactose Lactase Deficiency Glucose Glucose Lactase->Glucose Galactose Galactose Lactase->Galactose Glucose_Absorbed Glucose Absorbed Glucose->Glucose_Absorbed Galactose_Absorbed Galactose Absorbed Galactose->Galactose_Absorbed Bacteria Gut Bacteria Undigested_Lactose->Bacteria Fermentation Bloodstream Bloodstream Glucose_Absorbed->Bloodstream Galactose_Absorbed->Bloodstream Liver Liver Bloodstream->Liver CO2 CO2 (Exhaled) Liver->CO2 Metabolism Gas Gas (H2, CH4, CO2) Bacteria->Gas Short_Chain_Fatty_Acids Short-Chain Fatty Acids Bacteria->Short_Chain_Fatty_Acids Symptoms Symptoms (Bloating, Gas, Diarrhea) Gas->Symptoms Short_Chain_Fatty_Acids->Symptoms

Caption: Metabolic pathway of lactose digestion and malabsorption.

C13_Lactose_Breath_Test_Workflow cluster_preparation Patient Preparation cluster_procedure Test Procedure cluster_analysis Analysis & Interpretation Fasting 8-12 hour fast Diet Low-fiber diet for 24h Meds Avoid specific medications Baseline Collect baseline breath sample Ingestion Ingest [1-13Cgal]Lactose solution Baseline->Ingestion Collection Collect breath samples every 30 min for 4h Ingestion->Collection Analysis Measure 13CO2/12CO2 ratio (Mass Spectrometry) Collection->Analysis Interpretation Increased ratio indicates lactose digestion Analysis->Interpretation Positive Result No_Increase No significant increase indicates malabsorption Analysis->No_Increase Negative Result

Caption: Experimental workflow of the [1-13Cgal]Lactose breath test.

Cost-Benefit Conclusion

The use of [1-13Cgal]Lactose in clinical trials for diagnosing lactose malabsorption presents a compelling case for its superior accuracy and reliability. The primary benefit lies in its direct measurement of lactose digestion and absorption, which is less susceptible to confounding factors like small intestinal bacterial overgrowth (SIBO) or the presence of non-hydrogen-producing gut microbiota that can plague the more common Hydrogen Breath Test[16]. This leads to a lower likelihood of false positive and false negative results, enhancing the integrity of clinical trial data.

However, the significant cost of the isotopically labeled lactose is a major drawback. For large-scale clinical trials, this could represent a substantial financial burden. In contrast, the HBT and LTT are considerably more affordable options.

Recommendations for Clinical Trial Design:

  • For trials where diagnostic accuracy is paramount and the budget allows, the [1-13Cgal]Lactose breath test is the superior choice. Its precision can reduce the number of misdiagnosed subjects, leading to more robust and reliable study outcomes.

  • For large-scale epidemiological studies or trials with tight budgetary constraints, the Hydrogen Breath Test remains a viable and cost-effective option, provided its limitations are acknowledged and potentially controlled for (e.g., by also measuring methane).

  • Genetic testing is a valuable tool for identifying primary lactase deficiency but is not suitable for detecting secondary causes, which may be of interest in certain clinical trial populations.

  • The Lactose Tolerance Test , while inexpensive, is generally considered less reliable due to its susceptibility to other metabolic influences and the discomfort of multiple blood draws.

  • Intestinal biopsy , while the "gold standard," is too invasive and expensive for routine use in most clinical trials, typically being reserved for complex diagnostic cases.

Ultimately, the decision of which diagnostic tool to employ will depend on the specific aims, budget, and patient population of the clinical trial. This guide provides the necessary data to make an informed decision, weighing the clear benefits of the [1-13Cgal]Lactose breath test against its higher cost.

References

Safety Operating Guide

Proper Disposal of [1-13Cgal]Lactose Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential safety and logistical information for the proper disposal of [1-13Cgal]Lactose Monohydrate, a non-radioactive, stable isotope-labeled compound.

Understanding the Nature of this compound

This compound is chemically identical to standard lactose (B1674315) monohydrate, with the exception of the isotopic enrichment with Carbon-13. Since ¹³C is a stable, non-radioactive isotope, it does not pose a radiological hazard.[] Consequently, the disposal procedures for this compound are dictated by the chemical properties of lactose monohydrate, which is generally classified as a non-hazardous substance.[2][3] However, it is imperative to always consult your institution's specific safety protocols and local regulations.

Key Safety and Disposal Information Summary

The following table summarizes crucial safety and disposal information derived from Safety Data Sheets (SDS) for lactose monohydrate.

ParameterGuidelineCitation
Hazard Classification Generally not classified as a hazardous substance. May form combustible dust concentrations in air.[3][4]
Personal Protective Equipment (PPE) Wear protective gloves, eye/face protection, and if dust is generated, a particulate filter respirator.[4]
Spill Response For small spills, sweep up mechanically and place in a suitable container for disposal. Avoid generating dust.[5]
Environmental Precautions Do not let product enter drains, surface water, or ground water.[4][6]
Container Disposal Empty containers should be triple-rinsed and can then be recycled or disposed of as regular waste, provided local regulations allow.[7]
Waste Disposal Method Dispose of as chemical waste in accordance with local, state, and federal regulations. Contact a licensed waste disposal contractor.[7][8]

Step-by-Step Disposal Protocol

The following is a generalized experimental protocol for the disposal of this compound. Always perform a risk assessment and consult your institution's Chemical Hygiene Plan before proceeding.

1. Waste Identification and Segregation:

  • Identify the waste as this compound, a non-hazardous chemical solid.

  • Segregate it from hazardous chemical waste streams to prevent cross-contamination.[5]

2. Packaging and Labeling:

  • Place the solid waste in a clearly labeled, sealed container.

  • The label should include the full chemical name ("this compound") and indicate that it is non-hazardous chemical waste.

3. Small Quantity Aqueous Solution Disposal (if applicable and permitted):

  • For very small quantities of aqueous solutions, check with your institution's Environmental Health & Safety (EH&S) office. Some institutions may permit drain disposal of non-hazardous, readily biodegradable substances in small amounts, with copious amounts of water. However, this is not a universally accepted practice.[4]

4. Solid Waste Disposal:

  • For solid this compound, the primary method of disposal is through your institution's chemical waste program.

  • Store the labeled waste container in a designated waste accumulation area.

  • Arrange for pickup by a licensed waste disposal contractor as per your institution's procedures.

5. Decontamination and Empty Container Disposal:

  • Triple-rinse the empty container with water.

  • The rinsate (rinse water) can typically be disposed of down the drain, assuming it is not contaminated with other hazardous materials.

  • After rinsing, deface the original label and dispose of the container in the regular trash or recycling, in accordance with your facility's guidelines.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound for Disposal B Is the material in solid form or aqueous solution? A->B C Solid Waste B->C Solid D Aqueous Solution B->D Aqueous E Package in a sealed, labeled container. C->E F Is the quantity small and permitted for drain disposal by local regulations and institutional policy? D->F I Store in a designated waste accumulation area. E->I G Dispose of down the drain with copious amounts of water. F->G Yes H Treat as chemical waste. F->H No K End G->K H->E J Arrange for pickup by a licensed waste disposal contractor. I->J J->K

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling [1-13Cgal]Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for [1-13Cgal]Lactose Monohydrate, a stable isotope-labeled sugar used as a tracer and internal standard in various analytical studies. While generally considered to have low hazardous potential, adherence to standard laboratory safety protocols is essential to minimize any risk of exposure and ensure experimental integrity.

Personal Protective Equipment (PPE) and Engineering Controls

The primary routes of potential exposure to this compound in a laboratory setting are inhalation of dust particles and skin or eye contact. Therefore, a combination of personal protective equipment and engineering controls is recommended.

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.

Personal Protective Equipment:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact with dust particles.

  • Hand Protection: Wear protective gloves, such as nitrile gloves, to prevent skin contact. Change gloves frequently, especially if they become contaminated.

  • Respiratory Protection: In situations where dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.

  • Skin and Body Protection: A laboratory coat should be worn to protect clothing and skin.

Hazard Identification and Precautionary Measures

While lactose (B1674315) monohydrate is generally not classified as a hazardous substance, some suppliers of the isotopically labeled form recommend caution. The following table summarizes the potential hazards and corresponding precautionary statements for a closely related compound, [1-13Cglc]Lactose monohydrate, which serves as a conservative guide.

Hazard ClassPictogramSignal WordHazard StatementPrecautionary Statement
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.
Skin corrosion/irritation (Category 2)GHS07WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.
Serious eye damage/eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Data is based on the Safety Data Sheet for [1-13Cglc]Lactose monohydrate, a closely related compound[1].

Operational Plans

Handling:

  • Avoid generating dust.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage is at room temperature in the continental US, but this may vary elsewhere[2][3].

Disposal Plan

This compound is a stable isotope-labeled compound and is not radioactive. Therefore, its disposal does not require special radiological precautions[4][]. The waste should be handled as non-hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. It is important not to mix it with general laboratory waste[4].

PPE_Selection_Workflow Personal Protective Equipment (PPE) Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls Start Handling this compound CheckDust Potential for Dust Generation? Start->CheckDust Ventilation Use in Well-Ventilated Area CheckDust->Ventilation No FumeHood Use Fume Hood CheckDust->FumeHood Yes Gloves Wear Nitrile Gloves Ventilation->Gloves FumeHood->Gloves Respirator Consider Particulate Respirator FumeHood->Respirator LabCoat Wear Lab Coat Gloves->LabCoat Goggles Wear Safety Goggles LabCoat->Goggles

Caption: PPE Selection Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.